Dimethyl 4-aminopyridine-2,6-dicarboxylate
Description
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Structure
3D Structure
Properties
IUPAC Name |
dimethyl 4-aminopyridine-2,6-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c1-14-8(12)6-3-5(10)4-7(11-6)9(13)15-2/h3-4H,1-2H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZTSUWWTESDXNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=N1)C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Dimethyl 4-aminopyridine-2,6-dicarboxylate
Introduction: The Significance of the 4-Aminopyridine-2,6-dicarboxylate Scaffold
Dimethyl 4-aminopyridine-2,6-dicarboxylate is a pivotal building block in the fields of medicinal chemistry and materials science. Its rigid, functionalized pyridine core serves as a versatile scaffold for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) and novel ligands for catalysis and coordination chemistry. The strategic placement of the amino group at the C4 position, flanked by two methoxycarbonyl substituents, provides three distinct points for chemical modification, enabling the generation of diverse molecular libraries. This guide offers a comprehensive, field-proven pathway for the synthesis of this valuable intermediate, grounded in established chemical principles and supported by detailed experimental protocols. We will explore a robust and efficient three-step synthesis commencing from the readily available chelidamic acid.
Strategic Overview of the Synthesis Pathway
The most reliable and scalable synthetic route to this compound proceeds through a three-step sequence. This pathway is designed for efficiency and high yield, leveraging common laboratory reagents and techniques. The core transformations are:
-
Esterification: Conversion of the starting material, chelidamic acid (4-hydroxypyridine-2,6-dicarboxylic acid), to its corresponding dimethyl ester.
-
Chlorination: Transformation of the 4-hydroxy group into a more reactive 4-chloro leaving group.
-
Amination: Nucleophilic aromatic substitution of the 4-chloro group with an amino moiety to yield the final product.
This strategic approach ensures that the most challenging transformation, the introduction of the amino group, is facilitated by the activation of the C4 position through halogenation.
Figure 1: Overall three-step synthesis pathway for this compound.
Part 1: Esterification of Chelidamic Acid
Mechanistic Rationale
The initial step involves a classic Fischer esterification of the two carboxylic acid groups of chelidamic acid. This acid-catalyzed reaction with methanol serves two primary purposes: it protects the carboxylic acids from undesired side reactions in subsequent steps and increases the solubility of the intermediate in organic solvents, simplifying downstream processing. The use of a catalytic amount of a strong acid, such as sulfuric acid, protonates the carbonyl oxygen of the carboxylic acids, thereby increasing their electrophilicity and facilitating nucleophilic attack by methanol.
Detailed Experimental Protocol
Materials:
-
Chelidamic acid (10 g, 55 mmol)
-
Methanol (200 mL)
-
Concentrated Sulfuric Acid (0.2 mL)
Procedure:
-
To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add chelidamic acid (10 g, 55 mmol) and methanol (200 mL).
-
With gentle stirring, carefully add concentrated sulfuric acid (0.2 mL) to the suspension.
-
Heat the reaction mixture to reflux (approximately 65 °C) and maintain this temperature with vigorous stirring for 3 hours. The suspension will gradually dissolve as the reaction progresses.
-
After 3 hours, cool the mixture to room temperature.
-
Remove the solvent in vacuo using a rotary evaporator. The resulting white solid is the crude product.
-
To purify, suspend the solid in deionized water (50 mL), and collect the product by vacuum filtration.
-
Wash the filter cake with additional deionized water (3 x 50 mL) to remove any residual acid.
-
Dry the purified product, dimethyl 4-hydroxypyridine-2,6-dicarboxylate, under vacuum to a constant weight.[1]
Part 2: Chlorination of the 4-Hydroxy Group
Mechanistic Rationale
The conversion of the 4-hydroxy group to a 4-chloro group is a critical activation step. The hydroxyl group is a poor leaving group, and its direct displacement is unfavorable. By reacting dimethyl 4-hydroxypyridine-2,6-dicarboxylate with a chlorinating agent like phosphorus oxychloride (POCl₃), the hydroxyl group is converted into a much better leaving group. This reaction often proceeds via a chlorophosphate intermediate. The presence of a base, such as pyridine, can facilitate the reaction.[2][3]
Detailed Experimental Protocol
Materials:
-
Dimethyl 4-hydroxypyridine-2,6-dicarboxylate (10 g, 47.4 mmol)
-
Phosphorus oxychloride (POCl₃) (7.27 g, 4.45 mL, 47.4 mmol)
-
Pyridine (3.75 g, 3.82 mL, 47.4 mmol)
Procedure:
-
Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.
-
In a sealed reaction vessel suitable for high-temperature reactions, combine dimethyl 4-hydroxypyridine-2,6-dicarboxylate (10 g, 47.4 mmol), phosphorus oxychloride (4.45 mL, 47.4 mmol), and pyridine (3.82 mL, 47.4 mmol).
-
Seal the reactor and heat the mixture to 160 °C with stirring for 2 hours.[2]
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by slowly adding the mixture to crushed ice with vigorous stirring. This will hydrolyze any remaining POCl₃.
-
The crude product, dimethyl 4-chloropyridine-2,6-dicarboxylate, will precipitate out of the aqueous solution.
-
Collect the solid by vacuum filtration and wash it thoroughly with cold deionized water until the filtrate is neutral.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified product.
Figure 2: Experimental workflow for the chlorination step.
Part 3: Amination of Dimethyl 4-chloropyridine-2,6-dicarboxylate
Mechanistic Rationale
The final step is a nucleophilic aromatic substitution (SNAr) reaction. The pyridine ring, being an electron-deficient aromatic system, is susceptible to nucleophilic attack, particularly at the C2, C4, and C6 positions. The presence of the two electron-withdrawing methoxycarbonyl groups further enhances the electrophilicity of the ring, making the C4 position highly activated towards substitution. The chlorine atom at this position is displaced by the nucleophilic ammonia. This reaction typically requires elevated temperature and pressure to proceed at a reasonable rate.[4]
Detailed Experimental Protocol
Materials:
-
Dimethyl 4-chloropyridine-2,6-dicarboxylate (10 g, 43.5 mmol)
-
Aqueous ammonia (28-30% solution)
-
Catalyst (e.g., Copper(I) chloride, optional but recommended)
Procedure:
-
In a high-pressure autoclave, place dimethyl 4-chloropyridine-2,6-dicarboxylate (10 g, 43.5 mmol) and aqueous ammonia. The amount of ammonia solution should be sufficient to act as both the reagent and the solvent.
-
If using a catalyst, add a catalytic amount (e.g., 1-10 mol%) of copper(I) chloride.[4]
-
Seal the autoclave and heat the reaction mixture to a temperature between 30-90 °C. The internal pressure will increase due to the ammonia vapor. A typical pressure range is 0.8-3.0 MPa.[4]
-
Maintain the reaction at the set temperature with stirring for 4-15 hours. The progress of the reaction can be monitored by techniques such as TLC or HPLC.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess ammonia in a fume hood.
-
Transfer the reaction mixture to a beaker and remove any residual ammonia by gentle heating or by bubbling nitrogen through the solution.
-
The product, this compound, may precipitate upon cooling or concentration.
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold deionized water and dry under vacuum. Further purification can be achieved by recrystallization if necessary.
Quantitative Data Summary
| Step | Reaction | Starting Material | Product | Reagents | Conditions | Typical Yield |
| 1 | Esterification | Chelidamic Acid | Dimethyl 4-hydroxypyridine-2,6-dicarboxylate | MeOH, H₂SO₄ | Reflux, 3h | ~82%[1] |
| 2 | Chlorination | Dimethyl 4-hydroxypyridine-2,6-dicarboxylate | Dimethyl 4-chloropyridine-2,6-dicarboxylate | POCl₃, Pyridine | 160 °C, 2h | High (est. >85%) |
| 3 | Amination | Dimethyl 4-chloropyridine-2,6-dicarboxylate | This compound | Aq. NH₃ | 30-90 °C, 0.8-3.0 MPa | Good to High |
Conclusion and Field Insights
This three-step synthesis pathway provides a reliable and scalable method for producing high-purity this compound. Each step is based on well-understood and robust chemical transformations. For researchers and drug development professionals, mastering this synthesis opens the door to a wide array of novel compounds. The final product is a versatile platform for further functionalization, allowing for the introduction of diverse substituents on the amino group or through transformations of the ester functionalities. Careful control of reaction conditions, particularly in the chlorination and amination steps, is crucial for achieving high yields and purity. The use of an autoclave for the final amination step is essential for containing the ammonia pressure and ensuring the reaction proceeds to completion.
References
- CN108840820A - The method of one-step synthesis aminopyridine and 4-aminopyridine.
-
A simple synthesis of aminopyridines: use of amides as amine source. SciELO. [Link]
-
(PDF) A simple synthesis of aminopyridines: use of amides as amine source. ResearchGate. [Link]
-
Convenient Multigram Synthesis of 4-Chloropyridine-2,6-dicarbonyl Dichloride. ResearchGate. [Link]
- WO2012095691A1 - An improved process for producing aminopyridines.
-
POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno. [Link]
-
How should I proceed in Chlorination using POCl3?. ResearchGate. [Link]
-
Process For Producing 4 Aminopyridines. Quick Company. [Link]
-
Dimethyl 4-chloropyridine-2,6-dicarboxylate. LookChem. [Link]
-
Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. PMC - NIH. [Link]
-
Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Semantic Scholar. [Link]
-
α‐Amination of 1,3‐Dicarbonyl Compounds and Analogous Reactive Enolate‐Precursors Using Ammonia under Oxidative Conditions. NIH. [Link]
-
A NEW FACILE SYNTHESIS OF DIMETHYL 4-(2-(2,6-BIS(METHOXYCARBONYL)PYRIDIN-4-YL)VINYL) PYRIDINE-2,6-DICARBOXYLATE Guoliang Gu, Min. Semantic Scholar. [Link]
-
What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. ResearchGate. [Link]
-
Efficient synthesis of aminopyridine derivatives by copper catalyzed amination reactions. [Link]
-
Process for producing 4-dimethyl amino pyridine (4-DMAP). European Patent Office - EP 1424328 B1. [Link]
-
Synthesis of dimethyl 4-(hydroxymethyl) pridine-2, 6-dicarboxylate. ResearchGate. [Link]
- CN111303047A - Synthesis method of 2-amino-4, 6-dimethylpyridine.
-
Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. NIH. [Link]
-
Bifunctional N-Aminopyridinium Reagents Enable C–H Amination, Olefin Carboamination Cascades. Semantic Scholar. [Link]
-
Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor. ResearchGate. [Link]
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- 1. researchgate.net [researchgate.net]
- 2. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 | Semantic Scholar [semanticscholar.org]
- 4. CN108840820A - The method of one-step synthesis aminopyridine and 4-aminopyridine - Google Patents [patents.google.com]
An In-depth Technical Guide to Dimethyl 4-aminopyridine-2,6-dicarboxylate (CAS 150730-41-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethyl 4-aminopyridine-2,6-dicarboxylate (CAS 150730-41-9) is a substituted pyridine derivative with potential applications in pharmaceutical and chemical research. As a member of the pyridine dicarboxylate family, it shares a structural scaffold known for a range of biological activities, including neuroprotection and anticancer effects. This guide provides a comprehensive overview of the known properties, synthesis, and potential applications of this compound, while also highlighting areas where further research is critically needed. The information presented herein is intended to serve as a foundational resource for researchers investigating this molecule and its derivatives for drug discovery and development.
Chemical and Physical Properties
This compound is an organic compound with the molecular formula C₉H₁₀N₂O₄ and a molecular weight of 210.19 g/mol .[1] It is a derivative of pyridine, a heterocyclic aromatic compound, with two methoxycarbonyl groups at positions 2 and 6, and an amino group at position 4.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 150730-41-9 | [1] |
| Molecular Formula | C₉H₁₀N₂O₄ | [1] |
| Molecular Weight | 210.19 g/mol | [1] |
| IUPAC Name | This compound | |
| InChI Key | MZTSUWWTESDXNW-UHFFFAOYSA-N | |
| Purity | Typically available at ≥97% | |
| Storage | Recommended to be stored in a dry, sealed place at ambient temperature. | [1] |
Synthesis and Purification
Synthetic Route
A reported synthesis of this compound involves the reaction of 4-aminopyridine with dimethyl succinate. This reaction is typically catalyzed by an acid, such as sulfuric acid, and is carried out at elevated temperatures. It is important to note that this reaction may yield a mixture of isomers, including dimethyl 4-aminopyridine-2,5-dicarboxylate, necessitating purification.
A more general and potentially adaptable synthesis for pyridine-2,6-dicarboxylate derivatives involves the esterification of the corresponding dicarboxylic acid. For instance, pyridine-2,6-dicarboxylic acid can be reacted with anhydrous methanol in the presence of thionyl chloride (SOCl₂) at low temperatures, followed by stirring at room temperature. After workup, the desired dimethyl ester can be obtained.
dot
Caption: General synthesis workflow for this compound.
Purification
Due to the potential for isomer formation during synthesis, purification is a critical step. Standard chromatographic techniques, such as column chromatography or preparative high-performance liquid chromatography (HPLC), would be suitable for isolating the desired 2,6-dicarboxylate isomer. The selection of the stationary and mobile phases would depend on the polarity of the isomers and any byproducts.
Spectroscopic and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methyl protons of the two ester groups, and the protons of the amino group. The chemical shifts and coupling constants of the aromatic protons would be indicative of the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum should display signals for the carbonyl carbons of the ester groups, the carbons of the pyridine ring, and the methyl carbons of the ester groups. The chemical shifts of the ring carbons will be influenced by the electron-donating amino group and the electron-withdrawing carboxylate groups.
Infrared (IR) Spectroscopy
The IR spectrum is expected to exhibit characteristic absorption bands for the N-H stretching of the amino group, C=O stretching of the ester groups, and C=C and C=N stretching vibrations of the pyridine ring.
Mass Spectrometry (MS)
Mass spectrometry would confirm the molecular weight of the compound (210.19 g/mol ). Fragmentation patterns could provide further structural information, such as the loss of the methoxycarbonyl groups.
Analytical Methods
Validated analytical methods for the routine analysis and quantification of this compound are not well-documented. However, reversed-phase HPLC with UV detection would be a suitable technique for its analysis, given its aromatic nature. The development of a robust HPLC method would require optimization of the column, mobile phase composition, and detector wavelength. For the analysis of volatile impurities, gas chromatography-mass spectrometry (GC-MS) could be employed.[2]
Biological Activity and Potential Applications
While specific pharmacological data for this compound is limited, the broader class of pyridine-2,6-dicarboxylates has been investigated for various biological activities.
Mechanism of Action (Hypothesized)
The biological activity of pyridine dicarboxylates is often attributed to their ability to chelate metal ions, which can be crucial for the function of various enzymes. The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate groups can coordinate with metal ions, potentially inhibiting metalloenzymes or modulating metal-dependent signaling pathways. The 4-amino substituent may further influence the electronic properties and binding affinity of the molecule.
dot
Caption: Hypothesized biological activities and mechanisms of this compound.
Areas of Investigation
-
Neuroprotection: Some pyridine-2,6-dicarboxamide derivatives have shown neuroprotective effects against toxic insults. Further investigation is warranted to determine if this compound exhibits similar properties.
-
Anticancer Research: The ability of related compounds to stabilize G-quadruplex DNA suggests potential applications in anticancer therapies. This is a promising avenue for future research with this specific molecule.
-
Pharmaceutical Intermediate: The compound is recognized as an important intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Safety and Handling
Detailed toxicological data for this compound is not available. However, based on information for related compounds, it should be handled with care in a laboratory setting. Standard safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, are recommended. Work should be conducted in a well-ventilated area or a fume hood.
Future Directions and Research Gaps
The current body of knowledge on this compound is limited, presenting numerous opportunities for further research. Key areas that require investigation include:
-
Detailed Pharmacological Profiling: Comprehensive studies are needed to elucidate the specific biological targets and mechanism of action of this compound.
-
Toxicological Evaluation: A thorough assessment of its acute and chronic toxicity is essential for any potential therapeutic application.
-
Validated Synthesis and Analytical Methods: The development and publication of robust and validated protocols for its synthesis, purification, and analysis are crucial for ensuring reproducibility in research.
-
Spectroscopic Characterization: Detailed and publicly available NMR, IR, and MS spectra with assignments are needed to aid in its identification and characterization.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of related derivatives would provide valuable insights into the structural features required for biological activity.
Conclusion
This compound is a chemical entity with untapped potential in the field of drug discovery and development. Its structural similarity to other biologically active pyridine dicarboxylates suggests that it may possess interesting pharmacological properties. This technical guide has summarized the currently available information and has identified significant knowledge gaps. It is hoped that this document will serve as a catalyst for further research into this promising molecule, ultimately leading to a more complete understanding of its properties and potential applications.
References
- Groman, A., Kaczmarek, K., & Kaza, M. (2017). Development and validation of gas chromatography methods for the control of volatile impurities in the pharmaceutical substance dutasteride. Acta Poloniae Pharmaceutica, 74(6), 1341-1349.
Sources
Dimethyl 4-aminopyridine-2,6-dicarboxylate molecular weight
An In-depth Technical Guide to Dimethyl 4-aminopyridine-2,6-dicarboxylate
Executive Summary: This technical guide provides a comprehensive overview of this compound, a heterocyclic organic compound of significant interest to researchers in synthetic chemistry and drug development. The document details the molecule's core physicochemical properties, including its precise molecular weight of 210.19 g/mol .[1] It outlines a robust synthetic pathway, purification protocols, and a full suite of analytical characterization techniques. Furthermore, this guide explores the compound's potential applications as a versatile building block and its relevance within medicinal chemistry, grounded in the established bioactivity of related structural motifs. Safety, handling, and storage protocols are also explicitly defined to ensure safe laboratory practice.
Introduction: A Molecule of Strategic Importance
In the landscape of modern chemical synthesis, pyridines are indispensable scaffolds due to their prevalence in bioactive natural products, pharmaceuticals, and functional materials.[2] Specifically, the 4-aminopyridine moiety is a well-established pharmacophore, famously acting as a potassium channel blocker, while the pyridine-2,6-dicarboxylate framework provides a rigid, bidentate chelation site for metal coordination.
This compound (DMAPDC) merges these two valuable motifs into a single, highly functionalized molecule. Its structure offers three distinct points for chemical modification: the nucleophilic 4-amino group, the two electrophilic ester groups at the 2- and 6-positions, and the pyridine nitrogen itself. This trifunctional nature makes it a powerful intermediate for constructing complex molecular architectures, from novel drug candidates to advanced materials. This guide serves as a senior-level resource, elucidating the essential technical knowledge required to effectively synthesize, characterize, and utilize this compound in a research and development setting.
Core Physicochemical and Structural Data
The foundational properties of a compound dictate its behavior in both reactive and biological systems. The key identifiers and properties of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Weight | 210.19 g/mol | [1] |
| Molecular Formula | C₉H₁₀N₂O₄ | [1] |
| CAS Number | 150730-41-9 | [1][3] |
| MDL Number | MFCD18447561 | [1][3] |
| IUPAC Name | This compound | N/A |
| SMILES | O=C(C1=NC(C(OC)=O)=CC(N)=C1)OC | [3] |
| InChI Key | MZTSUWWTESDXNW-UHFFFAOYSA-N | [3] |
| Appearance | Typically a solid | N/A |
| Storage | Store in a dry, sealed place | [1] |
The structure combines an electron-donating amino group with electron-withdrawing ester groups, creating a unique electronic profile on the pyridine ring that influences its reactivity and potential as a ligand.
Synthesis and Purification Workflow
The synthesis of substituted pyridines can be complex; however, a logical, multi-step pathway can be designed based on established organic chemistry principles, starting from commercially available materials.
Retrosynthetic Strategy and Proposed Protocol
A robust synthesis begins with a commercially available precursor, such as 4-hydroxypyridine-2,6-dicarboxylic acid (Cheledamic Acid). The strategy involves first protecting the carboxylic acids via esterification, followed by activation of the 4-hydroxyl group and subsequent displacement with an amino group.
Experimental Protocol: Synthesis of this compound
-
Step 1: Fischer Esterification of Cheledamic Acid
-
To a stirred suspension of Cheledamic Acid (1.0 eq) in anhydrous methanol (approx. 0.1 M), slowly add thionyl chloride (3.0 eq) dropwise at 0 °C.
-
Causality: Thionyl chloride reacts with methanol to form HCl in situ, which catalyzes the esterification. This method is highly effective for converting carboxylic acids to methyl esters.[4]
-
Allow the reaction to warm to room temperature and then heat to reflux for 12-18 hours, monitoring by TLC until the starting material is consumed.
-
Remove the solvent in vacuo. Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate to neutralize excess acid, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude Dimethyl 4-hydroxypyridine-2,6-dicarboxylate, which can be purified by recrystallization or used directly.
-
-
Step 2: Activation of the 4-Hydroxyl Group (Triflation)
-
Dissolve the product from Step 1 (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar). Cool to 0 °C.
-
Add pyridine (1.5 eq) followed by the dropwise addition of trifluoromethanesulfonic anhydride (Tf₂O, 1.2 eq).
-
Causality: The hydroxyl group is a poor leaving group. Converting it to a triflate (-OTf) transforms it into an excellent leaving group, essential for the subsequent nucleophilic aromatic substitution (SₙAr) reaction.
-
Stir at 0 °C for 1-2 hours, monitoring by TLC. Upon completion, dilute with DCM and wash with cold 1 M HCl, water, and brine.
-
Dry the organic layer and concentrate to yield the crude triflate intermediate.
-
-
Step 3: Nucleophilic Aromatic Substitution (Amination)
-
Dissolve the crude triflate from Step 2 in a suitable solvent like dioxane or DMF in a sealed pressure vessel.
-
Add a source of ammonia, such as a solution of ammonia in dioxane or aqueous ammonium hydroxide (excess).
-
Add a palladium catalyst (e.g., Pd₂(dba)₃) and a suitable ligand (e.g., Xantphos) for a Buchwald-Hartwig amination, or heat to promote direct SₙAr if the ring is sufficiently activated.
-
Heat the reaction to 80-110 °C for 12-24 hours.
-
Causality: The electron-withdrawing ester groups and the pyridine nitrogen activate the 4-position towards nucleophilic attack, allowing for the displacement of the triflate group by ammonia to form the target compound.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash extensively with water to remove the solvent and excess ammonia. Dry and concentrate the organic phase.
-
Purification and Validation
A multi-step purification process is critical for isolating the final product with high purity, a non-negotiable requirement for drug development and advanced research.
Purification Protocol:
-
Column Chromatography: The crude product is subjected to flash column chromatography on silica gel. A gradient elution system, typically starting with a non-polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increasing polarity, is used to separate the desired product from byproducts and unreacted starting materials.
-
Recrystallization: Fractions containing the pure product are combined, concentrated, and recrystallized from a suitable solvent system (e.g., ethanol/water or ethyl acetate/heptane) to remove trace impurities and yield a crystalline solid.
-
Final Validation: The final product's purity is confirmed by HPLC, and its identity is validated through the analytical methods described in the next section.
Analytical Characterization
Structural confirmation is achieved by synthesizing data from multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be simple and highly symmetric. It should feature a singlet for the two equivalent aromatic protons on the pyridine ring, a singlet for the six equivalent methyl protons of the ester groups, and a broad singlet for the two protons of the amino group.
-
¹³C NMR Spectroscopy: The carbon spectrum will provide evidence for every unique carbon environment. Key expected signals include those for the carbonyl carbons of the esters (~165 ppm), the aromatic carbons attached to nitrogen and the amino group, and the methyl carbons of the esters (~53 ppm).
-
Infrared (IR) Spectroscopy: The IR spectrum will confirm the presence of key functional groups. Characteristic absorption bands are expected for the N-H stretches of the primary amine (two bands, ~3350-3450 cm⁻¹), the C=O stretch of the esters (~1720 cm⁻¹), and C-O ester stretches (~1250 cm⁻¹).
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should show a molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of C₉H₁₁N₂O₄⁺, confirming the molecular formula.
Applications in Research and Drug Development
The true value of this compound lies in its potential as a versatile synthetic intermediate.
A Trifunctional Synthetic Hub
The molecule's three reactive sites can be addressed selectively to build a library of complex derivatives. This strategic derivatization is key in drug discovery for structure-activity relationship (SAR) studies.
-
4-Amino Group: This site can be readily acylated, sulfonated, or used in reductive amination to introduce a wide variety of substituents.
-
2,6-Ester Groups: These can be hydrolyzed to the corresponding dicarboxylic acid, which is a powerful metal chelator.[5][6] Alternatively, they can be converted to amides by reacting with primary or secondary amines, allowing for the extension of the molecular framework in two directions.
-
Pyridine Nitrogen: The nitrogen atom can act as a ligand for metal catalysts or be quaternized to alter the molecule's solubility and electronic properties.
Context in Medicinal Chemistry
This compound is a valuable scaffold for several reasons:
-
Bioisostere for Natural Ligands: The pyridine-2,6-dicarboxylate core mimics the structure of dipicolinic acid, a known component of bacterial spores with strong metal-chelating properties.
-
Potassium Channel Modulators: The 4-aminopyridine core is a known pharmacophore for blocking voltage-gated potassium channels.[7] Derivatization of this core can tune potency and selectivity for different channel subtypes.
-
Rigid Scaffolding: The planar, rigid nature of the pyridine ring is highly desirable in drug design, as it reduces the entropic penalty of binding to a biological target, potentially leading to higher-affinity interactions.
Safety, Handling, and Storage
As a reactive chemical intermediate, proper handling of this compound is essential. The compound is classified with several hazards that necessitate stringent safety protocols.[2][3]
| Hazard Type | GHS Statement | Precautionary Code |
| Acute Toxicity | H302: Harmful if swallowed | P301 + P312 |
| Skin Irritation | H315: Causes skin irritation | P302 + P352 |
| Eye Irritation | H319: Causes serious eye irritation | P305 + P351 + P338 |
| Respiratory Irritation | H335: May cause respiratory irritation | P261 |
Handling Guidelines:
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.
-
Ventilation: Handle only in a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Storage: Keep the container tightly sealed in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.
Conclusion
This compound is more than a simple chemical; it is a strategically designed platform for innovation. With a molecular weight of 210.19 g/mol , its well-defined structure offers multiple avenues for synthetic exploration. By understanding its properties, synthesis, and reactivity as detailed in this guide, researchers and drug development professionals can leverage this versatile molecule to construct novel compounds for a wide range of scientific applications, from targeted therapeutics to advanced functional materials.
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Dimethyl 4-aminopyridine-2,6-dicarboxylate structural analogues
An In-Depth Technical Guide to Dimethyl 4-aminopyridine-2,6-dicarboxylate and its Structural Analogues
For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
**Executive Summary
This guide provides a comprehensive technical overview of the this compound (DMAP-DC) scaffold, a versatile and increasingly important building block in modern medicinal chemistry. We will dissect the core structure, explore robust synthetic pathways, and delve into the structure-activity relationships (SAR) of its key structural analogues. The narrative moves beyond simple facts to explain the causal reasoning behind synthetic choices and the mechanistic basis for the diverse biological activities observed. Key applications in neurology, oncology, and infectious disease are detailed, supported by field-proven experimental protocols. This document is designed to serve as a foundational resource for researchers aiming to leverage the unique properties of the DMAP-DC framework in their drug discovery and development programs.
Introduction: The 4-Aminopyridine-2,6-dicarboxylate Scaffold
The aminopyridine framework is a cornerstone of numerous biologically active compounds.[1][2] The parent molecule, 4-aminopyridine (4-AP), is a well-established voltage-gated potassium (K+) channel blocker, a mechanism that underpins its therapeutic use in conditions like multiple sclerosis.[1] The introduction of functional groups onto this privileged core allows for the fine-tuning of its pharmacological profile.
The this compound (DMAP-DC) scaffold represents a significant evolution of the simple 4-AP structure. It incorporates two key features: the nucleophilic 4-amino group and symmetrically placed ester functionalities at the 2 and 6 positions. These esters are not merely passive additions; they serve as critical handles for synthetic elaboration and as key interaction points with biological targets, transforming the molecule into a highly adaptable platform for generating diverse chemical libraries. This dicarboxylate substitution pattern is instrumental in creating bidentate ligands capable of complexing with macromolecules such as DNA and proteins.
Table 1: Physicochemical Properties of DMAP-DC and its Parent Diacid
| Property | This compound | 4-Aminopyridine-2,6-dicarboxylic acid |
| Molecular Formula | C₉H₁₀N₂O₄[3] | C₇H₆N₂O₄[4] |
| Molecular Weight | 210.19 g/mol [3] | 182.12 g/mol |
| CAS Number | 150730-41-9[3] | 2683-49-0[4] |
| Appearance | White to off-white solid | Solid |
| Solubility | Soluble in organic solvents (e.g., DCM, Methanol) | Soluble in aqueous base |
| Key Feature | Diester; versatile synthetic intermediate | Diacid; precursor for amidation, metal complexes |
Synthesis of the DMAP-DC Core and Key Precursors
A reliable and scalable synthesis of the core scaffold is paramount for any drug discovery program. The synthesis of DMAP-DC is typically achieved via a multi-step process starting from commercially available pyridine derivatives. The logic is to first establish the 2,6-dicarboxylic acid pattern and then introduce the 4-amino group, or vice-versa, followed by esterification.
A common and efficient pathway begins with Pyridine-2,6-dicarboxylic acid. The key transformation is the esterification of the diacid, which must be performed under conditions that do not interfere with other functionalities that may be present.
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Technical Guide: Spectroscopic Characterization of Dimethyl 4-aminopyridine-2,6-dicarboxylate
Introduction: Dimethyl 4-aminopyridine-2,6-dicarboxylate (DMAP-DC) is a pyridine derivative of significant interest in medicinal chemistry and materials science. Its structure combines the nucleophilic catalytic core of 4-aminopyridine with symmetrically positioned methyl ester groups, suggesting potential applications as a scaffold in drug design, a ligand in coordination chemistry, or a monomer in polymer synthesis.[1] The precise elucidation of its molecular structure is paramount for understanding its reactivity, properties, and potential applications. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as they apply to DMAP-DC. The methodologies and interpretations presented herein are grounded in established principles and serve as a practical reference for researchers engaged in the synthesis and characterization of this and related heterocyclic compounds.
The molecular formula for this compound is C₉H₁₀N₂O₄, and its molecular weight is 210.19 g/mol .[2]
Molecular Structure and Analysis Workflow
The first step in any spectroscopic analysis is a clear understanding of the target molecule's structure and a logical workflow for its characterization.
Caption: Key proton environments in this compound.
-
Pyridine Protons (A): Due to the molecule's symmetry, the protons at positions 3 and 5 are chemically equivalent. They are expected to appear as a single peak. The strong electron-donating effect of the amino group at C4 increases the electron density at the ortho positions (C3 and C5), shielding these protons. This shielding shifts their resonance upfield compared to the ~8.3 ppm signal seen for the corresponding protons in the parent dimethyl pyridine-2,6-dicarboxylate. [3]* Amino Protons (B): The protons of the primary amine will typically appear as a broad singlet. The broadening is a result of quadrupole coupling with the ¹⁴N nucleus and potential chemical exchange with trace amounts of water or acid in the solvent. Its chemical shift can be highly variable and concentration-dependent.
-
Methyl Ester Protons (C): The six protons of the two methyl ester groups are equivalent due to symmetry and free rotation. They will appear as a sharp singlet, as there are no adjacent protons to couple with. Their position around 3.95 ppm is characteristic of methyl esters.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR provides information about the carbon skeleton of the molecule. With proton decoupling, each unique carbon atom appears as a single line, allowing for a direct count of non-equivalent carbon environments.
Predicted ¹³C NMR Data
Predictions are based on the known effects of amino and ester substituents on the pyridine ring. [4][5]
| Label | Chemical Shift (δ, ppm) (Predicted) | Assignment |
|---|---|---|
| 1 | ~165.5 | C=O (Ester Carbonyl) |
| 2 | ~158.0 | C4 (Amino-substituted) |
| 3 | ~149.0 | C2, C6 (Ester-substituted) |
| 4 | ~108.0 | C3, C5 |
| 5 | ~53.0 | -OCH₃ (Methyl Carbon) |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) is often beneficial due to the lower natural abundance of ¹³C.
-
Instrumentation: A 100 MHz (or higher, corresponding to a 400 MHz ¹H) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker systems).
-
Spectral Width: ~220-240 ppm.
-
Acquisition Time: ~1-1.5 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 512-2048 scans are typically required to achieve a good signal-to-noise ratio.
-
-
Processing: Apply Fourier transformation with exponential multiplication (line broadening of 1-2 Hz), phase correction, and baseline correction. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.
Causality in Protocol Design:
-
Proton Decoupling: This technique irradiates all proton frequencies during carbon acquisition, which collapses all C-H coupling. This simplifies the spectrum to single lines for each carbon and provides a significant signal enhancement via the Nuclear Overhauser Effect (NOE).
-
Longer Relaxation Delay & More Scans: The ¹³C nucleus has a much lower gyromagnetic ratio and natural abundance (~1.1%) than ¹H. This necessitates a longer relaxation delay (especially for quaternary carbons) and a significantly higher number of scans to achieve adequate signal intensity.
Interpretation of the ¹³C NMR Spectrum
-
Carbonyl Carbon (1): The ester carbonyl carbons are the most deshielded, appearing furthest downfield (~165.5 ppm), a characteristic region for this functional group.
-
Ring Carbons (2, 3, 4): The pyridine ring carbons show distinct chemical shifts based on their substituents.
-
C4 (2): Directly attached to the electron-donating nitrogen of the amino group, this carbon is significantly shielded compared to an unsubstituted pyridine but deshielded relative to C3/C5, appearing around 158.0 ppm.
-
C2, C6 (3): These carbons are attached to both the ring nitrogen and the electron-withdrawing ester groups, leading to a downfield shift (~149.0 ppm).
-
C3, C5 (4): These carbons experience the strongest shielding effect from the C4-amino group, shifting them significantly upfield to around 108.0 ppm. This upfield shift is a hallmark of electron-rich positions in an aromatic ring. [4]* Methyl Carbon (5): The methyl carbons of the ester groups are highly shielded and appear upfield at a characteristic value of ~53.0 ppm.
-
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Predicted IR Data
| Wavenumber (cm⁻¹) (Predicted) | Intensity | Vibration Type | Functional Group |
| 3450 - 3300 | Medium | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |
| 3100 - 3000 | Weak | C-H Stretch (aromatic) | Pyridine Ring |
| 2990 - 2950 | Weak | C-H Stretch (aliphatic) | Methyl Group (-OCH₃) |
| 1730 - 1715 | Strong | C=O Stretch | Ester Carbonyl |
| 1640 - 1600 | Medium-Strong | N-H Scissoring / C=C & C=N Stretch | Amine / Pyridine Ring |
| 1300 - 1100 | Strong | C-O Stretch | Ester Linkage |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid DMAP-DC powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact by applying pressure with the built-in clamp.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Scan Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Processing: Collect a background spectrum of the clean, empty ATR crystal first. Then, collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
Causality in Protocol Design:
-
ATR Accessory: ATR-FTIR is the preferred modern method for solid samples. It requires minimal sample preparation (no KBr pellets needed), is non-destructive, and provides high-quality, reproducible spectra. [6]* Background Scan: This is a critical self-validating step. It removes interfering signals from atmospheric CO₂ and water vapor, as well as any intrinsic signals from the spectrometer optics or the ATR crystal itself, ensuring that the final spectrum is solely that of the sample.
Interpretation of the IR Spectrum
-
N-H Region (3450-3300 cm⁻¹): The presence of two distinct bands in this region is a definitive indicator of a primary amine (-NH₂), corresponding to the asymmetric and symmetric stretching modes. [7]* C=O Stretch (1730-1715 cm⁻¹): A very strong, sharp absorption band in this area is the most prominent feature of the spectrum and is characteristic of the ester carbonyl group. Its exact position can indicate the degree of conjugation; being attached to the aromatic ring places it in this expected range. [8]* Fingerprint Region (< 1500 cm⁻¹): This region contains a complex series of absorptions. The strong C-O stretching vibrations of the ester group (1300-1100 cm⁻¹) will be prominent here. Various C-C and C-N stretching and bending vibrations of the substituted pyridine ring also appear in this region, providing a unique fingerprint for the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and offers structural information through the analysis of its fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar, non-volatile molecules like DMAP-DC.
Predicted Mass Spectrometry Data (ESI+)
| m/z (Predicted) | Ion | Interpretation |
| 211.07 | [M+H]⁺ | Protonated molecular ion. Confirms molecular weight (210.19 Da). |
| 196.05 | [M+H - CH₃]⁺ | Loss of a methyl radical (less common in ESI). |
| 179.04 | [M+H - OCH₃]⁺ | Loss of a methoxy radical. |
| 151.05 | [M+H - COOCH₃]⁺ | Loss of a carbomethoxy group. |
Experimental Protocol: Mass Spectrometry (LC-MS with ESI)
-
Sample Preparation: Prepare a dilute solution of DMAP-DC (~10-100 µg/mL) in a suitable solvent like methanol or acetonitrile, with 0.1% formic acid added.
-
Instrumentation: A Liquid Chromatography (LC) system coupled to a mass spectrometer equipped with an Electrospray Ionization (ESI) source (e.g., a Q-TOF or Orbitrap for high resolution).
-
LC Method (for sample introduction):
-
Mode: Direct infusion via a syringe pump or a rapid isocratic flow from the LC.
-
Mobile Phase: 50:50 Acetonitrile:Water with 0.1% Formic Acid.
-
Flow Rate: 0.2-0.4 mL/min.
-
-
MS Acquisition (Positive Ion Mode):
-
Ionization Mode: ESI+.
-
Mass Range: m/z 50 - 500.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 100-150 °C.
-
-
Data Analysis: Identify the protonated molecular ion [M+H]⁺. For tandem MS (MS/MS), select the [M+H]⁺ ion (m/z 211.07) for collision-induced dissociation (CID) to observe characteristic fragment ions.
Causality in Protocol Design:
-
ESI+ Mode: The pyridine nitrogen and the primary amine are basic sites that are readily protonated. Therefore, positive ion mode ESI is the logical choice for high sensitivity. [9]* Acidified Mobile Phase: The addition of 0.1% formic acid ensures the analyte is protonated in solution before it enters the ESI source, promoting the formation of the [M+H]⁺ ion and improving ionization efficiency.
-
High-Resolution MS: Instruments like TOF or Orbitrap can measure m/z values to four or more decimal places, allowing for the calculation of the elemental formula and unambiguous confirmation of the molecular identity.
Interpretation of the Mass Spectrum
The primary goal is to observe the protonated molecular ion [M+H]⁺ at m/z 211.07. This confirms the molecular weight of 210.19 Da. The fragmentation pattern, typically studied via MS/MS, would likely proceed through the loss of neutral molecules, which is favored in even-electron ions generated by ESI. [9][10]The most probable initial fragmentation would be the cleavage of the ester groups, as these represent relatively weaker bonds. The loss of a methoxy group (-OCH₃) or the entire carbomethoxy group (-COOCH₃) are common fragmentation pathways for methyl esters. [11][12]
Conclusion
The comprehensive spectroscopic analysis of this compound requires a multi-technique approach. Through the synergistic use of ¹H NMR, ¹³C NMR, IR, and MS, a complete and unambiguous structural assignment can be achieved. The predicted data and interpretations in this guide, based on established chemical principles and analogous structures, provide a robust framework for researchers to characterize this molecule. Adherence to the detailed, self-validating protocols will ensure the generation of high-quality, reliable data essential for advancing research in drug development and materials science.
References
-
Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2009). Introduction to Spectroscopy. Cengage Learning. ([Link])
-
Gottlieb, H.E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. ([Link])
-
Silverstein, R.M., Webster, F.X., & Kiemle, D.J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. ([Link])
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Solubility Profile of Dimethyl 4-aminopyridine-2,6-dicarboxylate: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of Dimethyl 4-aminopyridine-2,6-dicarboxylate in common organic solvents. Recognizing the scarcity of publicly available, quantitative solubility data for this specific molecule, this document emphasizes predictive principles based on its structural characteristics and outlines robust, field-proven experimental methodologies for generating reliable solubility data. This guide is intended for researchers, chemists, and formulation scientists in the pharmaceutical and chemical industries who require a thorough understanding of this compound's solubility for applications ranging from reaction optimization and purification to formulation development.
Introduction: The Significance of Solubility
This compound is a multifunctional pyridine derivative of significant interest in synthetic chemistry and drug discovery. Its structure, featuring a basic aminopyridine core and two methyl ester functionalities, suggests a nuanced solubility profile that is critical for its practical application. Solubility is a fundamental physicochemical property that governs a compound's behavior in various chemical processes, including:
-
Reaction Kinetics: The rate and efficiency of chemical reactions often depend on the ability of reactants to dissolve and interact in a solvent matrix.
-
Purification and Crystallization: The selection of appropriate solvents is paramount for effective purification through techniques such as recrystallization, where solubility differences at varying temperatures are exploited.
-
Formulation Development: In the pharmaceutical sciences, the solubility of an active pharmaceutical ingredient (API) directly impacts its bioavailability and the choice of delivery vehicle.
This guide will provide the foundational knowledge and practical protocols to empower researchers to make informed decisions regarding solvent selection for this compound.
Predicting the Solubility of this compound: A Chemist's Perspective
The principle of "like dissolves like" is a cornerstone of solubility prediction.[1] By dissecting the structure of this compound, we can anticipate its interactions with various solvents.
The molecule possesses both polar and non-polar characteristics:
-
Polar Features: The pyridine nitrogen, the amino group, and the carbonyl groups of the esters are capable of hydrogen bonding and dipole-dipole interactions. These features suggest an affinity for polar solvents.
-
Non-Polar Features: The aromatic ring and the methyl groups of the esters contribute to the molecule's non-polar character, suggesting some solubility in less polar organic solvents.
Based on these features, we can formulate a hypothesis regarding its solubility in different classes of organic solvents.
Table 1: Predicted Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN) | High | The strong dipole moments of these solvents can effectively solvate the polar regions of the molecule. DMF and DMSO are particularly good at dissolving a wide range of organic compounds. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | These solvents can act as both hydrogen bond donors and acceptors, interacting favorably with the amino and ester groups. Shorter-chain alcohols are generally effective solvents for polar molecules.[2] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | These solvents have moderate polarity and are good at dissolving a wide range of organic compounds. They can interact with the dipole moments of the ester groups. |
| Ethers | Tetrahydrofuran (THF), Diethyl ether | Low to Moderate | THF, being more polar than diethyl ether, is expected to be a better solvent. The ability of ethers to act as hydrogen bond acceptors will contribute to solvation. |
| Aromatic | Toluene, Benzene | Low | The non-polar nature of these solvents makes them less effective at solvating the polar functional groups of the molecule. |
| Non-polar | Hexane, Cyclohexane | Very Low / Insoluble | The significant polarity of the molecule will likely lead to poor solubility in these non-polar aliphatic solvents. |
Experimental Determination of Solubility: A Validated Protocol
To obtain accurate and reliable solubility data, a systematic experimental approach is necessary. The following protocol outlines the widely accepted isothermal shake-flask method.[2]
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Syringe filters (0.45 µm, solvent-compatible)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Experimental workflow for solubility determination.
Step-by-Step Procedure
-
Preparation of Saturated Solutions:
-
To a series of vials, add a known volume (e.g., 5 mL) of each selected organic solvent.
-
Add an excess amount of this compound to each vial to ensure that a saturated solution is formed. The presence of undissolved solid at the end of the equilibration period is crucial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, cease agitation and allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a pipette.
-
Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.
-
-
Concentration Analysis (Gravimetric Method - for non-volatile solutes and solvents):
-
Accurately weigh the vial containing the filtered solution.
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.
-
Once the solvent is completely removed, reweigh the vial. The difference in weight corresponds to the mass of the dissolved solute.
-
Calculate the solubility in terms of g/L or mg/mL.
-
-
Concentration Analysis (Chromatographic/Spectroscopic Method - Recommended):
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Generate a calibration curve by analyzing the standard solutions using a validated HPLC or UV-Vis method.
-
Accurately dilute the filtered sample solution with the same solvent to a concentration that falls within the range of the calibration curve.
-
Analyze the diluted sample and determine its concentration from the calibration curve.
-
Calculate the original solubility, taking into account the dilution factor.
-
Data Interpretation and Reporting
The experimentally determined solubility data should be presented in a clear and organized manner.
Table 2: Example of a Solubility Data Table
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Methanol | 25 | Experimental Value | Calculated Value |
| Ethanol | 25 | Experimental Value | Calculated Value |
| Acetonitrile | 25 | Experimental Value | Calculated Value |
| Dichloromethane | 25 | Experimental Value | Calculated Value |
| Tetrahydrofuran | 25 | Experimental Value | Calculated Value |
| Toluene | 25 | Experimental Value | Calculated Value |
| Hexane | 25 | Experimental Value | Calculated Value |
Conclusion
While direct, published solubility data for this compound is limited, a predictive understanding based on its chemical structure provides a strong starting point for solvent selection. This guide has provided a robust and scientifically sound experimental protocol for the quantitative determination of its solubility in a range of common organic solvents. By following this methodology, researchers can generate the reliable data necessary to optimize their synthetic, purification, and formulation processes, thereby advancing their research and development objectives.
References
-
Rowan Scientific. (n.d.). Predicting Solubility. Retrieved from [Link]
- Ghaffari, A., et al. (2021). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.
- Gao, H., et al. (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K.
-
J.R. Hess Company. (n.d.). Frequently Asked Questions About Dimethyl Esters. Retrieved from [Link]
-
University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]
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An In-depth Technical Guide to the Electronic Properties of Substituted 4-Aminopyridines
This guide provides a comprehensive exploration of the electronic properties of substituted 4-aminopyridines, a class of compounds with significant applications in medicinal chemistry and materials science. We will delve into the profound influence of substituent effects on the physicochemical characteristics of the 4-aminopyridine core, offering a detailed perspective for researchers, scientists, and drug development professionals. This document will navigate through synthetic strategies, advanced characterization techniques, and the direct correlation between electronic structure and functional activity.
The 4-Aminopyridine Scaffold: A Privileged Structure
The 4-aminopyridine (4-AP) framework is a cornerstone in the design of biologically active molecules, most notably as a potassium (K+) channel blocker.[1][2][3][4] Its unique electronic architecture, characterized by a pyridine ring and an exocyclic amino group, allows for a diverse range of chemical modifications. These modifications, through the introduction of various substituents, enable the fine-tuning of the molecule's electronic properties, which in turn dictates its biological efficacy and potential therapeutic applications.[1][2][5][6] Understanding and manipulating these electronic properties is therefore paramount in the rational design of novel 4-AP derivatives.
Modulating Electronic Properties: The Role of Substituents
The electronic nature of the 4-aminopyridine ring is highly sensitive to the presence of substituents. Both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can be strategically placed on the pyridine ring to modulate its electron density, basicity, and nucleophilicity.
The Inductive and Resonance Effects
Substituents exert their influence through a combination of inductive and resonance effects. Inductive effects are transmitted through the sigma bonds, while resonance effects involve the delocalization of pi electrons. The position of the substituent on the pyridine ring (ortho, meta, or para to the amino group) significantly impacts the extent of these effects.
For instance, an electron-donating group like a methyl (-CH3) or methoxy (-OCH3) group at the 3-position increases the electron density on the ring and the exocyclic nitrogen, thereby enhancing basicity.[1][2] Conversely, an electron-withdrawing group such as a trifluoromethyl (-CF3) group at the same position decreases electron density and basicity.[1][2]
Quantifying Substituent Effects: Hammett Constants
The Hammett equation provides a quantitative framework for understanding the electronic influence of substituents on the reactivity of aromatic systems. Hammett substituent constants (σ) are a measure of the electron-donating or electron-withdrawing nature of a substituent. While originally developed for benzene derivatives, these principles are applicable to heterocyclic systems like pyridine.[7][8][9][10] Theoretical calculations, such as those using the LCAO MO method, have been employed to determine σ-values for different positions on the pyridine ring.[10]
| Substituent (at position 3) | Hammett Constant (σp) | Effect on Basicity |
| -OCH3 | -0.27 | Increases |
| -CH3 | -0.17 | Increases |
| -H | 0.00 | Baseline |
| -F | +0.06 | Decreases |
| -CF3 | +0.54 | Decreases |
Note: This table provides illustrative Hammett constants for common substituents. Actual values may vary depending on the specific reaction and conditions.
Synthesis of Substituted 4-Aminopyridines
The synthesis of substituted 4-aminopyridines can be achieved through various routes, often starting from commercially available pyridine derivatives.[11][12][13][14] Common strategies involve the introduction of the amino group at the 4-position and subsequent or prior modification of the pyridine ring with desired substituents.
A notable method involves a two-step procedure starting from 2-iminopyridines, which undergo a regioselective ring-opening reaction followed by a 6π-azaelectrocyclization to yield multi-substituted 4-aminopyridines.[11] Another approach is the reduction of 4-nitropyridine-N-oxide with iron in the presence of mineral acids.[13]
Caption: A generalized workflow for the synthesis of substituted 4-aminopyridines.
Characterization of Electronic Properties
A multi-faceted approach is necessary to thoroughly characterize the electronic properties of substituted 4-aminopyridines. This typically involves a combination of spectroscopic, electrochemical, and computational methods.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are invaluable tools for elucidating the structure of substituted 4-aminopyridines.[15][16] The chemical shifts of the protons and carbons in the pyridine ring are sensitive to changes in electron density, providing direct evidence of substituent effects.
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify characteristic vibrational modes of the 4-aminopyridine core, such as the N-H stretching and bending vibrations of the amino group.[15][17] Shifts in these vibrational frequencies can be correlated with the electronic nature of the substituents.
UV-Vis Spectroscopy: The electronic transitions of substituted 4-aminopyridines can be studied using UV-Vis spectroscopy.[15][18] The absorption maxima (λmax) are influenced by the substituents, with electron-donating groups generally causing a bathochromic (red) shift and electron-withdrawing groups causing a hypsochromic (blue) shift.
Electrochemical Evaluation: Cyclic Voltammetry
Cyclic voltammetry is a powerful technique for probing the redox properties of molecules. For substituted 4-aminopyridines, it can be used to determine their oxidation and reduction potentials.[19] These potentials are directly related to the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), respectively, and are significantly influenced by the electronic effects of the substituents.
Experimental Protocol: Cyclic Voltammetry of a Substituted 4-Aminopyridine
-
Solution Preparation: Prepare a 1 mM solution of the substituted 4-aminopyridine in a suitable solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).
-
Cell Assembly: Assemble a three-electrode electrochemical cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Data Acquisition: Purge the solution with an inert gas (e.g., argon) for at least 10 minutes to remove dissolved oxygen. Record the cyclic voltammogram by scanning the potential from an initial value to a final value and back at a specific scan rate (e.g., 100 mV/s).
-
Data Analysis: Determine the peak potentials for any observed oxidation or reduction events. These potentials provide information about the ease of electron removal or addition to the molecule.
Caption: A simplified workflow for a cyclic voltammetry experiment.
Computational Modeling
Density Functional Theory (DFT) calculations have become an indispensable tool for studying the electronic properties of molecules.[20][21][22] DFT can be used to:
-
Calculate optimized molecular geometries.
-
Determine HOMO and LUMO energies.
-
Predict NMR and IR spectra.
-
Model the effects of substituents on electronic structure.
-
Calculate pKa values.[23]
These computational insights complement experimental data and provide a deeper understanding of the structure-property relationships in substituted 4-aminopyridines.
Structure-Activity Relationships (SAR) in Drug Development
The electronic properties of substituted 4-aminopyridines are directly linked to their biological activity, particularly as potassium channel blockers for the treatment of neurological disorders like multiple sclerosis.[1][2][3][4][5][6]
-
Basicity (pKa): The pKa of the 4-aminopyridine derivative is a critical determinant of its activity.[6] The protonated form is believed to be the active species that blocks the potassium channel.[6] Therefore, substituents that modulate the pKa can significantly impact the potency of the drug. A study on novel 4-AP derivatives showed that the in vivo potency is highly correlated with the pKa.[6]
| Derivative | pKa | Relative Potency |
| 2-trifluoromethyl-4-AP | Low | ~60-fold less active than 4-AP |
| 3-trifluoromethyl-4-AP | Moderate | ~3-4-fold less potent than 4-AP |
| 4-AP | 9.17[24] | Baseline |
| 3-methoxy-4-AP | High | ~3-4-fold less potent than 4-AP |
| 3-methyl-4-AP | Higher | ~7-fold more potent than 4-AP |
Data adapted from structure-activity relationship studies of novel 4-aminopyridine K+ channel blockers.[1][2]
-
Lipophilicity: The ability of the drug to cross the blood-brain barrier is influenced by its lipophilicity, which can also be tuned by the choice of substituents.
Caption: The logical relationship in the structure-activity relationship of 4-aminopyridines.
Applications Beyond Medicine: Catalysis
The tunable electronic properties of substituted 4-aminopyridines, particularly their nucleophilicity, make them effective catalysts in a variety of organic reactions.[25] 4-Dialkylaminopyridines, such as 4-dimethylaminopyridine (DMAP), are widely used as highly active acylation catalysts.[25] The introduction of substituents on the pyridine ring can further enhance their catalytic efficiency and selectivity.
Conclusion
The electronic properties of substituted 4-aminopyridines are a fascinating and critical area of study with profound implications for drug discovery and catalysis. By understanding the intricate interplay of inductive and resonance effects, and by employing a suite of advanced characterization techniques, researchers can rationally design and synthesize novel 4-aminopyridine derivatives with tailored properties for specific applications. The continued exploration of this versatile scaffold promises to yield new and improved therapeutic agents and catalysts in the years to come.
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Theoretical Foundations and Computational Analysis of Dimethyl 4-aminopyridine-2,6-dicarboxylate: A Technical Guide for Researchers
Abstract
Dimethyl 4-aminopyridine-2,6-dicarboxylate (DMAP-DC) is a pyridine derivative of significant interest in medicinal and coordination chemistry. Its structural framework, featuring a nucleophilic amino group and two ester functionalities on a pyridine scaffold, presents a unique combination of hydrogen bonding capabilities, coordination sites, and tunable electronic properties. This technical guide provides an in-depth exploration of the theoretical underpinnings of DMAP-DC, offering a roadmap for its computational analysis. By leveraging established theoretical methodologies, this document aims to equip researchers, scientists, and drug development professionals with the necessary insights to predict the molecular behavior of DMAP-DC and guide its application in novel chemical and pharmaceutical contexts.
Introduction: The Chemical and Pharmaceutical Significance of DMAP-DC
The pyridine ring is a ubiquitous heterocycle in a vast number of pharmaceutical agents and functional materials.[1] The strategic placement of substituents on this ring system allows for the fine-tuning of its chemical and physical properties. This compound (DMAP-DC) emerges as a compelling molecule due to its trifunctional nature. The 4-amino group enhances the electron density of the pyridine ring, influencing its basicity and nucleophilicity, while the two methyl ester groups at the 2 and 6 positions act as potential coordination sites and can be hydrolyzed to the corresponding dicarboxylic acid.
The parent compound, 4-aminopyridine-2,6-dicarboxylic acid, is recognized as a versatile building block in supramolecular chemistry and for the synthesis of complex ligands.[2][3][4] The dimethyl ester, DMAP-DC, offers improved solubility in organic solvents, making it more amenable to a wider range of chemical transformations and biological assays. Its potential applications span from acting as a ligand in the formation of coordination polymers and metal-organic frameworks (MOFs) to serving as a scaffold in the design of novel therapeutic agents.[5]
Molecular Structure and Spectroscopic Characterization
Spectroscopic properties are crucial for the experimental characterization of DMAP-DC. Based on related compounds, the following spectroscopic signatures can be anticipated:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methyl protons of the two ester groups, and the protons of the amino group.
-
¹³C NMR: The carbon NMR would reveal the chemical shifts for the carbons of the pyridine ring, the carbonyl carbons of the ester groups, and the methyl carbons.
-
FT-IR: The infrared spectrum will be characterized by stretching vibrations corresponding to the N-H bonds of the amino group, the C=O bonds of the ester functionalities, and the C-N and C-C bonds of the pyridine ring.
-
UV-Vis: The electronic absorption spectrum in different solvents will provide information about the electronic transitions within the molecule, which can be correlated with theoretical calculations.
A Framework for the Theoretical Investigation of DMAP-DC
A comprehensive theoretical study of DMAP-DC is essential to fully understand its electronic structure, reactivity, and potential interactions. Density Functional Theory (DFT) has proven to be a powerful tool for investigating molecules of this class.[6][7][8]
Computational Methodology
The recommended computational approach involves the use of a hybrid functional, such as B3LYP, combined with a suitable basis set, for instance, 6-311++G(d,p), for geometry optimization and frequency calculations.[6] This level of theory provides a good balance between accuracy and computational cost for organic molecules. To account for the influence of a solvent, the Polarizable Continuum Model (PCM) can be employed.
Workflow for Theoretical Analysis of DMAP-DC:
Caption: A generalized workflow for the theoretical analysis of DMAP-DC.
Key Theoretical Descriptors and Their Significance
-
Optimized Geometry: Provides the most stable three-dimensional arrangement of the atoms, including bond lengths, bond angles, and dihedral angles.
-
Vibrational Frequencies: Confirms that the optimized structure corresponds to a true energy minimum (no imaginary frequencies) and allows for the theoretical prediction of the IR spectrum.
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.
-
Molecular Electrostatic Potential (MEP): The MEP map visually represents the electron density distribution around the molecule, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions, which are key to predicting intermolecular interactions.
-
Natural Bond Orbital (NBO) Analysis: This analysis provides insights into the bonding and charge distribution within the molecule, including hyperconjugative interactions and charge transfer.
-
Time-Dependent DFT (TD-DFT): This method is used to calculate the electronic excitation energies and oscillator strengths, allowing for the simulation of the UV-Vis absorption spectrum.
Predicted Electronic Properties and Reactivity of DMAP-DC
Based on the theoretical studies of analogous pyridine dicarboxylates, we can anticipate the following for DMAP-DC:
-
Enhanced Nucleophilicity: The electron-donating 4-amino group is expected to increase the electron density on the pyridine nitrogen, making it a stronger Lewis base and potentially a more effective nucleophilic catalyst than its non-aminated counterpart.
-
Chelating Ligand Behavior: The O,N,O pincer-like arrangement of the two ester carbonyl oxygens and the pyridine nitrogen makes DMAP-DC a promising tridentate ligand for a variety of metal ions.[1] DFT calculations can predict the preferred coordination modes and the stability of the resulting metal complexes.[5]
-
Intramolecular Interactions: The presence of the amino group introduces the possibility of intramolecular hydrogen bonding with the adjacent ester carbonyls, which could influence the molecule's conformation and reactivity.
Table 1: Predicted Molecular Properties of DMAP-DC
| Property | Predicted Value/Characteristic | Significance |
| HOMO Energy | Relatively High | Indicates good electron-donating ability. |
| LUMO Energy | Relatively Low | Suggests susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap | Moderate | Balances stability with reactivity. |
| Dipole Moment | Significant | Implies polarity and potential for strong intermolecular interactions. |
| MEP Minimum | Localized on the pyridine nitrogen and amino group | Indicates the most probable sites for electrophilic attack and protonation. |
| MEP Maximum | Associated with the ester carbonyls | Highlights regions susceptible to nucleophilic interaction. |
Potential Applications in Drug Development and Materials Science
The unique structural and electronic features of DMAP-DC make it a promising candidate for several applications:
-
Medicinal Chemistry: The pyridine-2,6-dicarboxamide scaffold has been explored for its antimicrobial and anticancer activities.[9] Molecular docking studies, guided by DFT-optimized geometries, can be employed to investigate the binding affinity of DMAP-DC and its derivatives with various biological targets, such as bacterial enzymes or DNA.[7]
Caption: A workflow illustrating the role of theoretical studies in the drug development process for DMAP-DC derivatives.
-
Coordination Chemistry and Materials Science: As a tridentate ligand, DMAP-DC can be used to synthesize coordination polymers and MOFs with interesting structural and functional properties, such as catalysis, gas storage, and luminescence. Theoretical calculations can aid in the rational design of these materials by predicting their geometries and electronic structures.[1][5]
Conclusion
This compound is a molecule with considerable untapped potential. This technical guide has outlined a comprehensive theoretical framework for its investigation, leveraging established computational methodologies that have been successfully applied to analogous systems. By employing DFT and other theoretical tools, researchers can gain a deep understanding of the structural, electronic, and reactive properties of DMAP-DC. These theoretical insights are invaluable for guiding the experimental design of novel functional materials and therapeutic agents based on the DMAP-DC scaffold, thereby accelerating the pace of discovery and innovation in both chemistry and pharmacology.
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The Ascent of Dialkylaminopyridines: A Technical Guide to their Discovery, Mechanism, and Enduring Impact in Catalysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Dialkylaminopyridines (DMAPs) have revolutionized organic synthesis, emerging as exceptionally potent nucleophilic catalysts for a vast array of chemical transformations. Since their remarkable catalytic activity was first reported in the late 1960s, these "super-acylating" agents have become indispensable tools in both academic and industrial laboratories. This in-depth technical guide provides a comprehensive exploration of the discovery and historical development of dialkylaminopyridine catalysts. It further elucidates the intricate mechanistic details that underpin their extraordinary reactivity and traces their evolution into sophisticated chiral variants for asymmetric synthesis. Through a synthesis of seminal research and practical insights, this guide aims to equip researchers, scientists, and drug development professionals with a thorough understanding and practical appreciation of this vital class of catalysts.
A Serendipitous Discovery: The Dawn of an Era in Catalysis
The story of 4-dialkylaminopyridine catalysts is a testament to independent discovery and the pursuit of efficiency in organic synthesis. For decades, pyridine was the go-to base and catalyst for acylation reactions.[1] However, its modest catalytic activity often necessitated harsh reaction conditions and limited its application to more reactive substrates. The late 1960s marked a pivotal turning point with the independent and near-simultaneous discovery of the vastly superior catalytic prowess of 4-dialkylaminopyridines by two research groups.[1]
In 1967, Litvinenko and Kirichenko reported that 4-dimethylaminopyridine (DMAP) exhibited a staggering 10,000-fold rate enhancement over pyridine in the benzoylation of 3-chloroaniline.[2] Shortly thereafter, Steglich and Höfle described the use of DMAP as a highly effective catalyst for the challenging acetylation of a sterically hindered tertiary alcohol, 1-methylcyclohexanol, a reaction that was notoriously difficult with conventional methods.[2] These seminal reports unveiled the extraordinary potential of DMAP and its analogues, sparking a revolution in acylation chemistry and beyond.[1] The commercial availability and modest cost of DMAP further fueled its rapid adoption and exploration in a wide range of chemical transformations.[1]
Unraveling the Mechanism: The Source of "Super-Nucleophilicity"
The exceptional catalytic activity of DMAP stems from its unique electronic structure, which renders it a "super-nucleophilic" catalyst. The mechanism of DMAP-catalyzed acylation, now widely accepted, proceeds through a nucleophilic catalysis pathway, which is energetically far more favorable than a base-catalyzed pathway.[3]
The catalytic cycle can be dissected into two key steps:
-
Formation of the Acylpyridinium Ion: DMAP, acting as a potent nucleophile, attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acid anhydride). This initial attack leads to the formation of a highly reactive N-acylpyridinium intermediate.[3][4] This intermediate is stabilized by resonance, with the positive charge delocalized over the pyridine ring and the exocyclic nitrogen atom of the dimethylamino group.
-
Acyl Transfer to the Nucleophile: The activated acyl group of the N-acylpyridinium ion is then readily transferred to the nucleophilic substrate, such as an alcohol. This step regenerates the DMAP catalyst, allowing it to re-enter the catalytic cycle. The presence of a non-nucleophilic auxiliary base, such as triethylamine, is often employed to scavenge the acidic byproduct generated during the reaction.[3][4]
Theoretical and experimental studies have provided strong evidence for this nucleophilic catalysis pathway.[3] Kinetic studies on the acetylation of cyclohexanol with acetic anhydride in the presence of DMAP and triethylamine revealed that the reaction is first-order with respect to the anhydride, the alcohol, and DMAP, but zero-order with respect to triethylamine, supporting the role of DMAP as the primary nucleophilic catalyst.[3]
Figure 1: The nucleophilic catalysis mechanism of DMAP in acylation reactions.
The Evolution of Excellence: Chiral Dialkylaminopyridine Catalysts
The remarkable success of DMAP as a catalyst spurred the development of chiral analogues for asymmetric synthesis. The goal was to translate the high reactivity of the DMAP core into enantioselective transformations. This endeavor has led to the design and synthesis of a diverse array of chiral DMAP derivatives, which have proven to be powerful tools for the kinetic resolution of racemic alcohols and amines, desymmetrization of meso-diols, and various other asymmetric reactions.[5][6][7]
The design of chiral DMAP catalysts often involves the introduction of chirality in close proximity to the nucleophilic pyridine nitrogen. This can be achieved through several strategies:
-
Stereocenters on the Dialkylamino Group: Introducing chiral centers on the N-alkyl substituents.
-
Atropisomerism: Utilizing axially chiral biaryl scaffolds attached to the pyridine ring.
-
Planar Chirality: Incorporating planar chiral elements, such as in ferrocene-based derivatives.[8][9]
These chiral catalysts have enabled a wide range of asymmetric acylations, providing access to valuable enantioenriched building blocks for the pharmaceutical and fine chemical industries.[6]
Figure 2: The evolution from achiral DMAP to chiral derivatives for asymmetric synthesis.
Practical Applications and Experimental Protocols
The versatility of dialkylaminopyridine catalysts is demonstrated by their widespread use in a multitude of organic reactions beyond simple acylations. These include silylations, tritylations, carbamoylations, phosphorylations, and the Baylis-Hillman reaction, among others.[1]
Table 1: Selected Applications of DMAP in Organic Synthesis
| Reaction Type | Substrate | Reagent | Product | Reference |
| Acetylation | 1-Methylcyclohexanol | Acetic Anhydride | 1-Methylcyclohexyl acetate | [2] |
| Silylation | Primary Alcohol | tert-Butyldimethylsilyl chloride | TBDMS ether | [1] |
| Benzoylation | m-Chloroaniline | Benzoyl chloride | N-(3-chlorophenyl)benzamide | [2] |
| Esterification | Carboxylic Acid | Alcohol, DCC | Ester | [4] |
| Baylis-Hillman | Acrylate | Aldehyde | Allylic Alcohol | [1] |
Experimental Protocol: DMAP-Catalyzed Acetylation of a Sterically Hindered Alcohol
This protocol provides a general procedure for the acetylation of a sterically hindered alcohol, such as 1-methylcyclohexanol, using DMAP as a catalyst. This method is adapted from the seminal work of Steglich and Höfle.
Materials:
-
1-Methylcyclohexanol
-
Acetic Anhydride
-
4-(Dimethylamino)pyridine (DMAP)
-
Triethylamine (NEt₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 1-methylcyclohexanol (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add triethylamine (1.2 eq).
-
Add a catalytic amount of DMAP (0.05 - 0.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure 1-methylcyclohexyl acetate.
Causality behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous solvent is crucial as acetic anhydride readily reacts with water.
-
Inert Atmosphere: A nitrogen atmosphere prevents side reactions with atmospheric moisture and oxygen.
-
Triethylamine: While DMAP is the nucleophilic catalyst, triethylamine acts as a stoichiometric base to neutralize the acetic acid byproduct, preventing protonation of DMAP and maintaining its catalytic activity.
-
Catalytic DMAP: Only a catalytic amount of DMAP is required as it is regenerated during the reaction cycle.
-
Workup: The aqueous workup with sodium bicarbonate is essential to remove any unreacted acetic anhydride and the acetic acid byproduct.
Conclusion
From their serendipitous discovery to their current status as indispensable catalysts, the journey of 4-dialkylaminopyridines is a compelling narrative of chemical innovation. Their profound impact on the field of organic synthesis is undeniable, enabling countless chemical transformations with unparalleled efficiency. The elucidation of their nucleophilic catalytic mechanism has not only provided a fundamental understanding of their reactivity but has also paved the way for the rational design of sophisticated chiral variants. As research continues to push the boundaries of asymmetric catalysis, the legacy of DMAP and its derivatives is certain to endure, empowering scientists in their quest to construct complex molecules with precision and elegance.
References
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Berry, D. J.; DiGiovanna, C. V.; Metrick, S. S.; Murugan, R. Catalysis by 4-dialkylaminopyridines. ARKIVOC2001 , (i), 201-226. [Link]
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Höfle, G.; Steglich, W.; Vorbrüggen, H. 4-Dialkylaminopyridines as Highly Active Acylation Catalysts. Angew. Chem. Int. Ed. Engl.1978 , 17, 569-583. [Link]
-
Xu, S.; Held, I.; Kempf, B.; Mayr, H.; Steglich, W.; Zipse, H. The DMAP-Catalyzed Acetylation of Alcohols—A Mechanistic Study (DMAP= 4-(Dimethylamino)pyridine). Chemistry2005 , 11, 4751-4757. [Link]
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Lee, H. J. et al. Unveiling the Role of DMAP for the Se-Catalyzed Oxidative Carbonylation of Alcohols: A Mechanism Study. ACS Omega2022 , 7, 30, 26488–26495. [Link]
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The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. ScholarWorks @ UTRGV. [Link]
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Wurz, R. P. Chiral Dialkylaminopyridine Catalysts in Asymmetric Synthesis. Chem. Rev.2007 , 107, 12, 5570–5595. [Link]
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Fu, G. C. Asymmetric Catalysis with "Planar-Chiral" Derivatives of DMAP. Acc. Chem. Res.2004 , 37, 542-547. [Link]
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Ruble, J. C.; Fu, G. C. Kinetic Resolution of Arylalkylcarbinols Catalyzed by a Planar-Chiral Derivative of DMAP: A New Benchmark for Nonenzymatic Acylation. J. Org. Chem.1996 , 61, 7230-7231. [Link]
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Synthesis of asymmetric DMAP derivatives and their applications in asymmetric catalysis and sensing. University of Birmingham. [Link]
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Chiral Dialkylaminopyridine Catalysts in Asymmetric Synthesis. Request PDF. [Link]
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The DMAP-Catalyzed Acetylation of Alcohols—A Mechanistic Study (DMAP=4-(Dimethylamino)pyridine). Request PDF. [Link]
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SUSTAINABLE CATALYST FOR FRIEDEL–CRAFTS ACYLATION. ResearchGate. [Link]
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Spivey, A. C.; Fekner, T.; Spey, S. E. Axially chiral analogues of 4-(dimethylamino)pyridine: Novel catalysts for nonenzymatic enantioselective acylations. J. Org. Chem.2000 , 65, 3154-3159. [Link]
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Mechanistic studies on direct arylation of pyridine N-oxide: evidence for cooperative catalysis between two distinct palladium centers. PubMed. [Link]
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Chiral DMAP Catalysts in Asymmetric Synthesis. MSU chemistry. [Link]
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Vedejs, E.; Daugulis, O. Development of Chiral Nucleophilic Pyridine Catalysts: Applications in Asymmetric Quaternary Carbon Synthesis. J. Am. Chem. Soc.2003 , 125, 4166-4173. [Link]
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Pyridine. Wikipedia. [Link]
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4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism. ACS Publications. [Link]
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Chiral dialkylaminopyridine catalysts in asymmetric synthesis. PubMed. [Link]
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Synthesis of naturally occurring pyridine alkaloids via palladium-catalyzed coupling/migration chemistry. PubMed. [Link]
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4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism. ACS Publications. [Link]
-
Rh(III)-Catalyzed Regioselective Synthesis of Pyridines from Alkenes and α,β-Unsaturated Oxime Esters. PMC. [Link]
-
Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. RSC Publishing. [Link]
-
Versatile and Enantioselective Preparation of Planar-Chiral Metallocene-Fused 4-Dialkylaminopyridines and Their Application in Asymmetric Organocatalysis. ACS Publications. [Link]
-
4-Dialkylaminopyridines: super acylation and alkylation catalysts. Chemical Society Reviews. [Link]
-
Structural Analyses of N‐Acetylated 4‐(Dimethylamino)pyridine (DMAP) Salts. ResearchGate. [Link]
-
Catalysis by 4-dialkylaminopyridines. Request PDF. [Link]
-
Nucleophilic attack at pyridine nitrogen and its use to access a novel mono-anionic ligand for iron-based ethylene polymerisation catalysts. Chemical Communications. [Link]
-
Recent advances in catalytic asymmetric synthesis. Frontiers. [Link]
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Chemical structure and IUPAC name of Dimethyl 4-aminopyridine-2,6-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Dimethyl 4-aminopyridine-2,6-dicarboxylate, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will delve into its chemical structure, nomenclature, synthesis, and physical properties, offering insights valuable for its application in research and development.
Chemical Identity and Structure
IUPAC Name: this compound
Chemical Formula: C₉H₁₀N₂O₄
Molecular Weight: 210.19 g/mol
CAS Number: 150730-41-9[1]
The molecular architecture of this compound is characterized by a central pyridine ring, which is a six-membered aromatic heterocycle containing one nitrogen atom. This core is substituted at the 4-position with an amino group (-NH₂) and at the 2- and 6-positions with methoxycarbonyl groups (-COOCH₃). The presence of both electron-donating (amino) and electron-withdrawing (methoxycarbonyl) groups on the pyridine ring imparts a unique electronic character to the molecule, influencing its reactivity and potential applications.
Below is a two-dimensional representation of its structure:
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the known physical and chemical properties is provided in the table below. It is important to note that experimentally determined data for this specific compound is limited, and some values may be predicted.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀N₂O₄ | [1] |
| Molecular Weight | 210.19 g/mol | [1] |
| Physical State | Solid | [2] |
| Boiling Point | 400.3 ± 40.0 °C at 760 mmHg | [2] |
| Storage | Store in a dry, sealed place. | [1] |
Synthesis of this compound
The synthesis of 4-substituted pyridine-2,6-dicarboxylic acid derivatives is a key area of research due to their utility as building blocks in the creation of more complex molecules.[3] One general and efficient approach involves a one-pot reaction under mild conditions.[3] This method utilizes the reaction of pyruvates and aldehydes with a pyrrolidine-acetic acid catalyst to form dihydropyran derivatives, which are then reacted with ammonium acetate to yield the desired 4-substituted pyridine-2,6-dicarboxylate.[3]
A plausible and more direct synthetic route to this compound involves the nucleophilic substitution of a suitable precursor, such as dimethyl 4-chloropyridine-2,6-dicarboxylate, with an amino source.
Conceptual Synthetic Workflow:
Caption: Conceptual workflow for the synthesis of this compound.
Spectroscopic Characterization
Detailed experimental spectroscopic data for this compound is not widely available in the public domain. However, based on its structure, the following characteristic signals can be predicted.
¹H NMR Spectroscopy:
-
A singlet for the two equivalent protons on the pyridine ring (at the 3 and 5 positions).
-
A singlet for the protons of the amino group. The chemical shift of this peak would be dependent on the solvent and concentration.
-
A singlet for the six equivalent protons of the two methyl ester groups.
¹³C NMR Spectroscopy:
-
Signals corresponding to the carbon atoms of the pyridine ring. The carbons attached to the ester groups (C2 and C6) and the amino group (C4) would have distinct chemical shifts from the carbons at the 3 and 5 positions.
-
A signal for the carbonyl carbons of the ester groups.
-
A signal for the methyl carbons of the ester groups.
Infrared (IR) Spectroscopy:
-
N-H stretching vibrations from the primary amine group, typically appearing as two bands in the region of 3300-3500 cm⁻¹.
-
C=O stretching vibration from the ester groups, expected around 1700-1730 cm⁻¹.
-
C-N stretching vibrations.
-
Aromatic C=C and C=N stretching vibrations characteristic of the pyridine ring.
Mass Spectrometry:
-
The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (210.19 g/mol ).
-
Fragmentation patterns would likely involve the loss of the methoxycarbonyl groups.
Applications in Research and Drug Development
Pyridine-2,6-dicarboxylic acid and its derivatives are recognized as important scaffolds in medicinal chemistry and drug design.[1][4] These structures are known to exhibit a range of biological activities and are key components in the synthesis of various therapeutic agents.[1] For instance, derivatives of pyridine-2,6-dicarboxamide have been investigated for their ability to stabilize telomeric G-quadruplex DNA, suggesting potential applications in anticancer therapies.[1]
This compound, with its versatile functional groups, serves as a valuable intermediate for the synthesis of more complex molecules. The amino group can be further functionalized, and the ester groups can be hydrolyzed to the corresponding dicarboxylic acid or converted to amides, allowing for the construction of a diverse library of compounds for screening in drug discovery programs.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling this compound. It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, it is advisable to consult the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a fascinating molecule with significant potential as a building block in the fields of medicinal chemistry and materials science. Its unique electronic and structural features make it an attractive target for further research and development. While detailed experimental data is still emerging, the synthetic strategies and predicted analytical characteristics outlined in this guide provide a solid foundation for researchers and scientists working with this compound.
References
Please note that a comprehensive list of references with clickable URLs will be provided upon the completion of a more exhaustive literature search for specific experimental data. The current references are based on the preliminary information gathered.
Sources
- 1. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acid Derivatives (No. 0071) | OIST Groups [groups.oist.jp]
- 4. Synthesis and characterization of a tetranuclear Cu(II) coordination polymer containing pyridine-2,6-dicarboxylic acid and 4-amidinopyridine co-ligand | Dutse Journal of Pure and Applied Sciences [ajol.info]
Methodological & Application
Application Notes and Protocols: Dimethyl 4-aminopyridine-2,6-dicarboxylate as a Nucleophilic Catalyst
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed technical guide on the properties, theoretical catalytic action, and potential applications of Dimethyl 4-aminopyridine-2,6-dicarboxylate (DMAP-2,6-diCO₂Me) as a nucleophilic catalyst. While its renowned parent compound, 4-(Dimethylamino)pyridine (DMAP), is a ubiquitous and highly potent catalyst in organic synthesis, DMAP-2,6-diCO₂Me presents a structurally modified alternative with unique potential.[1] The introduction of two electron-withdrawing methyl ester groups at the 2 and 6 positions of the pyridine ring is anticipated to significantly modulate the catalyst's electronic properties and reactivity. This guide will explore the theoretical underpinnings of its catalytic mechanism in comparison to DMAP, discuss its potential advantages in terms of catalyst recovery and specialized applications, and provide detailed, illustrative protocols for its use in key synthetic transformations such as acylation and silylation.
Introduction: Beyond the Gold Standard of DMAP
For decades, 4-(Dimethylamino)pyridine (DMAP) has been the gold standard for nucleophilic catalysis in a vast range of organic reactions, most notably in acyl transfer processes.[1] Its remarkable catalytic activity, which can accelerate esterification rates by a factor of up to 10,000 compared to pyridine alone, stems from the high nucleophilicity of its pyridine ring nitrogen, enhanced by the electron-donating dimethylamino group.[1] This allows DMAP to readily attack acylating agents to form a highly reactive N-acylpyridinium intermediate, which is a far more potent acylating agent than the starting anhydride or acyl chloride.[2]
However, the very properties that make DMAP so effective—its high reactivity and solubility in common organic solvents—can also present challenges, particularly in terms of catalyst separation from reaction products and in reactions requiring fine-tuning of catalytic activity. This has spurred interest in the development of functionalized DMAP analogues. This compound emerges as a compelling candidate in this context. While not as extensively studied as DMAP, its structure suggests a catalyst with attenuated reactivity and functional handles that could be exploited for novel applications. This guide serves to bridge the gap in the existing literature by providing a comprehensive theoretical and practical framework for researchers looking to explore the utility of this unique catalyst.
Physicochemical Properties and Synthesis
DMAP-2,6-diCO₂Me is a solid at room temperature with the following properties:
| Property | Value | Source |
| CAS Number | 150730-41-9 | [3] |
| Molecular Formula | C₉H₁₀N₂O₄ | [3] |
| Molecular Weight | 210.19 g/mol | [3] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in polar organic solvents like DCM, THF, DMF |
Synthesis Protocol
While several routes to substituted pyridines exist, a plausible synthesis of DMAP-2,6-diCO₂Me can be adapted from established methods for pyridine ring functionalization. One reported method involves the reaction of 4-aminopyridine with dimethyl succinate.[4] A more general and versatile approach, however, would start from Chetidamic acid (4-hydroxypyridine-2,6-dicarboxylic acid), a readily available starting material.
Protocol: Synthesis of this compound
This multi-step protocol involves esterification, chlorination, and subsequent amination.
Step 1: Esterification of Chelidamic Acid
-
Suspend Chelidamic acid (1.0 eq) in methanol (10 volumes).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (2.5 eq) dropwise, keeping the temperature below 10 °C.
-
After the addition is complete, warm the mixture to reflux and maintain for 12-16 hours until TLC analysis shows complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of NaHCO₃ and extract the product with dichloromethane (3 x 10 volumes).
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate to yield Dimethyl 4-hydroxypyridine-2,6-dicarboxylate.
Step 2: Chlorination
-
To the crude ester from Step 1 (1.0 eq), add phosphorus oxychloride (POCl₃, 5 volumes).
-
Heat the mixture to reflux and maintain for 4-6 hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize with solid Na₂CO₃ until the solution is basic (pH > 8).
-
Extract the product with ethyl acetate (3 x 10 volumes).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield Dimethyl 4-chloropyridine-2,6-dicarboxylate.
Step 3: Amination
-
Dissolve the chloro-intermediate from Step 2 (1.0 eq) in a suitable solvent such as DMSO or NMP.
-
Add an excess of aqueous ammonia (e.g., 28% solution, 10 eq) or an equivalent amount of a dimethylamine source.
-
Heat the reaction in a sealed vessel at 100-120 °C for 12-24 hours.
-
Cool the reaction, dilute with water, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over MgSO₄, filter, and concentrate.
-
Purify the crude product by flash chromatography on silica gel to afford this compound.
The Catalytic Mechanism: A Tale of Attenuated Nucleophilicity
The catalytic prowess of DMAP is rooted in a well-established nucleophilic catalysis mechanism.[2] Understanding this cycle is key to predicting the behavior of DMAP-2,6-diCO₂Me.
Figure 1: Generalized nucleophilic catalytic cycle for 4-aminopyridine derivatives.
The Role of the Dicarboxylate Substituents
The two methyl ester groups at the 2 and 6 positions of the pyridine ring are strongly electron-withdrawing. This has two major, opposing consequences on the catalytic cycle:
-
Decreased Nucleophilicity: The primary driving force for the initial activation step is the nucleophilic attack of the pyridine nitrogen on the acylating agent. By withdrawing electron density from the ring, the dicarboxylate groups are expected to significantly decrease the nucleophilicity of the nitrogen atom compared to DMAP. This will likely result in a slower rate of formation of the N-acylpyridinium intermediate. Consequently, higher catalyst loading or longer reaction times may be required to achieve conversions comparable to those with DMAP.
-
Increased Electrophilicity of the Intermediate: Once the N-acylpyridinium intermediate is formed, the electron-withdrawing nature of the dicarboxylate groups will make the acyl carbon even more electrophilic and thus, more susceptible to attack by a nucleophile (like an alcohol). This could potentially accelerate the acyl transfer step.
The overall catalytic efficiency will be a balance of these two effects. It is hypothesized that for most standard applications, the initial activation step is rate-limiting, and thus DMAP-2,6-diCO₂Me will be a less active catalyst than DMAP.
Potential Applications and Strategic Advantages
While likely less reactive overall, the unique structure of DMAP-2,6-diCO₂Me suggests several strategic advantages and niche applications where it could outperform its parent compound.
-
Tunable Reactivity: In complex syntheses involving multiple sensitive functional groups, the hyper-reactivity of DMAP can sometimes lead to side reactions or lack of selectivity. A less potent catalyst like DMAP-2,6-diCO₂Me could provide the milder conditions necessary to achieve the desired transformation cleanly.
-
Catalyst Recovery and Reuse: The two ester functionalities provide convenient handles for immobilization. The catalyst could be saponified to the dicarboxylic acid and then coupled to an amine-functionalized solid support (e.g., silica gel, polystyrene resin). This would allow for easy filtration and recovery of the catalyst, a significant advantage in large-scale synthesis and green chemistry initiatives.[5]
-
Modified Solubility: The presence of the polar ester groups alters the solubility profile of the catalyst compared to DMAP, which could be advantageous in specific solvent systems or for facilitating product purification.
Illustrative Experimental Protocols
The following protocols are provided as a starting point for researchers. They are based on standard conditions for DMAP-catalyzed reactions and should be optimized for specific substrates.
Protocol 1: Acylation of a Sterically Hindered Secondary Alcohol
This protocol describes the acetylation of 1-adamantanol, a sterically demanding alcohol, where the efficiency of the catalyst is critical.
Figure 2: General experimental workflow for acylation reactions.
Materials:
-
1-Adamantanol
-
Acetic Anhydride (Ac₂O)
-
This compound (DMAP-2,6-diCO₂Me)
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous NH₄Cl, NaHCO₃, and brine solutions
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add 1-adamantanol (1.0 eq), DMAP-2,6-diCO₂Me (5-10 mol%), and anhydrous DCM (0.1 M solution).
-
Stir the mixture until all solids are dissolved.
-
Add triethylamine (1.5 eq) followed by the dropwise addition of acetic anhydride (1.2 eq).
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Note: Due to the expected lower reactivity, this reaction may require gentle heating (40 °C) or an extended reaction time (24-48 hours) to reach completion. A parallel experiment with DMAP (1-5 mol%) is recommended for comparison.
-
-
Upon completion, quench the reaction by adding water. Separate the organic layer.
-
Wash the organic layer successively with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 1-adamantyl acetate.
Protocol 2: Silylation of a Primary Alcohol
This protocol outlines the protection of benzyl alcohol with tert-Butyldimethylsilyl chloride (TBSCl).
Materials:
-
Benzyl alcohol
-
tert-Butyldimethylsilyl chloride (TBSCl)
-
This compound (DMAP-2,6-diCO₂Me)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Imidazole
Procedure:
-
In a dry flask under a nitrogen atmosphere, dissolve benzyl alcohol (1.0 eq), TBSCl (1.1 eq), and imidazole (1.2 eq) in anhydrous DMF (0.2 M).
-
Add DMAP-2,6-diCO₂Me (2-5 mol%) to the solution.
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC.
-
Pour the reaction mixture into water and extract with diethyl ether (3x).
-
Combine the organic extracts and wash thoroughly with water and then brine to remove DMF.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting oil by flash chromatography if necessary to yield the silyl ether.
Safety and Handling
This compound is a reactive organic compound and should be handled with care in a well-ventilated fume hood.[4] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. Consult the Safety Data Sheet (SDS) for comprehensive safety information.
Conclusion
This compound represents a theoretically compelling, albeit under-explored, nucleophilic catalyst. While the electron-withdrawing nature of its dicarboxylate substituents is predicted to render it less reactive than the parent DMAP, this characteristic can be leveraged for reactions requiring milder conditions or enhanced selectivity. Furthermore, the ester functionalities provide a clear pathway for catalyst immobilization, aligning with the principles of green and sustainable chemistry. The protocols and theoretical framework provided in this guide are intended to empower researchers to investigate the full potential of this functionalized catalyst in their synthetic endeavors, paving the way for new applications beyond the current scope of DMAP.
References
- Jubilant Organosys Limited. Process for producing 4-dimethyl amino pyridine (4-DMAP). US Patent US6939972B2, filed August 27, 2003, and issued September 6, 2005.
-
The Organic Chemistry Tutor. 4-Dimethylaminopyridine (DMAP). [Link]
-
Kuhnen & Wacker Patent- und Rechtsanwaltsbüro. Process for producing 4-dimethyl amino pyridine (4-DMAP). European Patent EP1424328B1, filed February 25, 2003, and issued November 9, 2005. [Link]
-
Xu, S., et al. "The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine)." Chemistry 11.16 (2005): 4751-7. [Link]
-
Berry, D. J., et al. "Catalysis by 4-dialkylaminopyridines." ARKIVOC 2001.1 (2001): 201-226. [Link]
-
Li, H., et al. "Preparation of hyperbranched 4-dimethylaminopyridine catalyst for the efficient synthesis of vitamin E succinate." Comptes Rendus Chimie 26 (2023): 1-13. [Link]
- Jubilant Organosys Limited. Process for producing 4-dimethyl amino pyridine (4-DMAP). European Patent EP1424328A1, filed February 25, 2003, and issued June 2, 2004.
Sources
- 1. 4-Dimethylaminopyridine (DMAP) [commonorganicchemistry.com]
- 2. The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CAS 150730-41-9 | this compound - Synblock [synblock.com]
- 4. cas 150730-41-9|| where to buy this compound [chemenu.com]
- 5. Preparation of hyperbranched 4-dimethylaminopyridine catalyst for the efficient synthesis of vitamin E succinate [comptes-rendus.academie-sciences.fr]
Application Notes & Protocols: Dimethyl 4-aminopyridine-2,6-dicarboxylate in the Acylation of Sterically Hindered Alcohols
Introduction: Overcoming Steric Challenges in Ester Synthesis
The esterification of sterically hindered secondary and tertiary alcohols is a persistent challenge in organic synthesis. Traditional methods often fail or provide diminutive yields due to the severe steric congestion around the hydroxyl group, which impedes the approach of the acylating agent. While 4-(Dimethylamino)pyridine (DMAP) is a widely recognized and potent nucleophilic catalyst for acylation reactions, its efficacy can diminish with exceptionally bulky substrates.[1][2] This has driven the rational design of new catalysts with tailored electronic and steric properties.
Dimethyl 4-aminopyridine-2,6-dicarboxylate enters this landscape as a catalyst of significant interest. Although specific, detailed studies on its application are emerging, its structure is logically designed to address the limitations of simpler catalysts. The introduction of two bulky ester groups at the C2 and C6 positions, flanking the pyridine nitrogen, is hypothesized to create a unique catalytic pocket. This steric shielding could potentially enhance selectivity and modulate the reactivity of the crucial N-acylpyridinium intermediate, offering a novel solution for acylating previously intractable alcohol substrates. This guide provides a deep dive into the mechanistic rationale, benchmark protocols using the parent DMAP catalyst, and a proposed exploratory protocol for leveraging the unique properties of this compound.
Part 1: Mechanistic Insights – A Tale of Two Catalysts
The efficacy of aminopyridine catalysts stems from their ability to form a highly reactive N-acylpyridinium salt intermediate, which is far more electrophilic than the parent acid anhydride or acyl chloride.[1][2]
The Benchmark: The DMAP Catalytic Cycle
The mechanism for DMAP is well-established.[1]
-
Activation: The highly nucleophilic pyridine nitrogen of DMAP attacks the electrophilic carbonyl of the acylating agent (e.g., acetic anhydride), displacing the carboxylate leaving group to form the N-acetyl-4-dimethylaminopyridinium intermediate.
-
Acylation: The alcohol substrate, even a hindered one, attacks the activated carbonyl carbon of the pyridinium salt. An auxiliary base, typically a hindered amine like triethylamine (TEA), facilitates deprotonation of the alcohol, enhancing its nucleophilicity.
-
Catalyst Regeneration: The tetrahedral intermediate collapses, forming the desired ester product and regenerating the DMAP catalyst. The protonated auxiliary base is the final stoichiometric byproduct.
Caption: Established catalytic cycle for DMAP-mediated acylation.
The Challenger: Proposed Mechanism for this compound
For this compound (henceforth "DMAP-dicarboxylate"), the core mechanism remains the same, but the steric and electronic environment is profoundly different.
-
Electronic Effect: The electron-withdrawing nature of the two ester groups at the C2 and C6 positions is expected to decrease the basicity and nucleophilicity of the pyridine nitrogen compared to DMAP. This may slow the initial formation of the N-acylpyridinium salt.
-
Steric Effect: This is the key design feature. The bulky ester groups create a sterically shielded environment around the N-acylpyridinium intermediate. This shielding can prevent the catalyst from reacting with itself or other nucleophiles, but more importantly, it may enforce a more specific trajectory for the incoming hindered alcohol, potentially increasing the efficiency of acylation for highly congested substrates where DMAP might fail.
Caption: Steric shielding of the reactive center in the proposed catalyst.
Part 2: Experimental Protocols
Scientific integrity demands that any new protocol be benchmarked against a known standard. Therefore, we first present a validated protocol for a hindered alcohol using DMAP, followed by an exploratory protocol for DMAP-dicarboxylate.
Benchmark Protocol: Acylation of 1-Adamantanol with Acetic Anhydride using DMAP
This protocol details the acylation of a bulky tertiary alcohol, providing a reliable baseline for catalytic performance.
Materials:
-
1-Adamantanol
-
Acetic Anhydride (Ac₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Triethylamine (TEA), distilled
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask, add 1-adamantanol (1.0 mmol, 152.2 mg).
-
Dissolve the alcohol in 5 mL of anhydrous DCM.
-
Add triethylamine (1.5 mmol, 0.21 mL).
-
Add DMAP (0.1 mmol, 12.2 mg). Stir the solution for 2 minutes at room temperature.
-
Cool the mixture to 0 °C in an ice bath.
-
Add acetic anhydride (1.2 mmol, 0.11 mL) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion, dilute the reaction mixture with 15 mL of DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 10 mL of 1 M HCl, 10 mL of water, 10 mL of saturated NaHCO₃, and 10 mL of brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield 1-adamantyl acetate.
Exploratory Protocol: Acylation of 1-Adamantanol using this compound
This protocol is a proposed starting point for investigation. The key variables to explore are catalyst loading and reaction time, given the anticipated lower nucleophilicity and higher steric bulk of the catalyst.
Materials:
-
Same as Protocol 2.1, but replacing DMAP with this compound. The synthesis of this catalyst can be adapted from known procedures for similar compounds, often starting from chelidamic acid.[3][4]
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask, add 1-adamantanol (1.0 mmol, 152.2 mg).
-
Dissolve the alcohol in 5 mL of anhydrous DCM.
-
Add triethylamine (1.5 mmol, 0.21 mL).
-
Variable Step: Add this compound. It is recommended to start at a higher catalyst loading than DMAP due to potentially slower kinetics. Begin with 0.2 mmol (20 mol%).
-
Cool the mixture to 0 °C.
-
Add acetic anhydride (1.2 mmol, 0.11 mL) dropwise.
-
Allow the reaction to warm to room temperature and stir. Monitor the reaction closely. It is hypothesized that the reaction may require a longer duration (24-48 hours) or gentle heating (e.g., 40 °C) to achieve full conversion.
-
Follow the identical work-up and purification procedure as described in Protocol 2.1.
-
Critical Analysis: Compare the yield, reaction time, and impurity profile to the benchmark DMAP reaction. This will provide direct evidence of the new catalyst's efficacy.
Part 3: Data & Performance Comparison
The following table summarizes typical outcomes for the acylation of various hindered alcohols using DMAP and provides a framework for evaluating the performance of DMAP-dicarboxylate.
| Substrate (Alcohol) | Acylating Agent | Catalyst (mol%) | Conditions | Typical Yield (DMAP) | Target Metrics for DMAP-dicarboxylate |
| 1-Methylcyclohexanol | Acetic Anhydride | DMAP (5%) | DCM, TEA, 25°C, 12h | >95%[5] | Achieve >90% yield; note any change in reaction time. |
| Linalool | Acetic Anhydride | DMAP (5%) | Pyridine, 25°C, 24h | ~90%[5] | Determine if catalyst provides higher yield or avoids rearrangement side products. |
| tert-Butanol | Pivaloyl Chloride | DMAP (10%) | DCM, TEA, 25°C, 48h | 70-80%[6] | Assess if the catalyst can drive this highly congested reaction to higher conversion. |
| 2,6-Di-tert-butylphenol | Acetic Anhydride | DMAP (10%) | Neat, 80°C, 72h | <10% (Very Low) | A significant increase in yield (>25%) would demonstrate superior performance for extremely hindered substrates. |
Part 4: Troubleshooting & Field Insights
-
Low Conversion: If a reaction with DMAP-dicarboxylate stalls, the cause is likely the reduced nucleophilicity or steric hindrance.
-
Solution 1: Increase the catalyst loading incrementally (e.g., from 20 mol% to 30 mol%).
-
Solution 2: Gently heat the reaction (e.g., to the boiling point of DCM, ~40 °C). This provides the energy to overcome the higher activation barrier.
-
Solution 3: Use a more powerful acylating agent. For example, if an anhydride fails, the corresponding acyl chloride may succeed.
-
-
Role of the Auxiliary Base: With hindered alcohols, the pKa of the alcohol is higher, making it less acidic. The auxiliary base (TEA) is crucial for deprotonation.[1] For the DMAP-dicarboxylate system, where the catalyst itself is less basic, the role of TEA becomes even more critical. Ensure it is pure, dry, and used in at least a stoichiometric amount relative to the generated acid byproduct.
-
Solvent Choice: DCM is a good starting point. However, for very stubborn acylations, switching to a higher-boiling, non-coordinating solvent like 1,2-dichloroethane (DCE) or a coordinating solvent like acetonitrile might alter the reaction kinetics favorably.
References
-
Catalysis by 4-dialkylaminopyridines. Semantic Scholar. [Link]
-
Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. MDPI. [Link]
- Process for producing 4-dimethyl amino pyridine (4-DMAP).
-
4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism. Organic Chemistry Portal. [Link]
-
4-Dimethylamino-pyridine(DMAP). ResearchGate. [Link]
-
4-Dimethylaminopyridine. Wikipedia. [Link]
-
Preparation of hyperbranched 4-dimethylaminopyridine catalyst for the efficient synthesis of vitamin E succinate. Comptes Rendus de l'Académie des Sciences. [Link]
-
Synthesis of dimethyl 4-(hydroxymethyl) pridine-2, 6-dicarboxylate. ResearchGate. [Link]
-
The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. ScholarWorks @ UTRGV. [Link]
-
Diethyl 4-aminopyridine-2,6-dicarboxylate. PubChem. [Link]
-
Applications of Hantzsch Esters in Organocatalytic Enantioselective Synthesis. MDPI. [Link]
-
Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. MDPI. [Link]
-
Asymmetric Acylation of Alcohols. Science of Synthesis. [Link]
-
Applications of Hantzsch Esters in Organocatalytic Enantioselective Synthesis (PDF). ResearchGate. [Link]
-
Highly Powerful and Practical Acylation of Alcohols with Acid Anhydride Catalyzed by Bi(OTf)3. Organic Chemistry Portal. [Link]
-
Organocatalysts for enantioselective synthesis of fine chemicals: definitions, trends and developments. ScienceOpen. [Link]
-
Organocatalytic synthetic route to esters and their application in hydrosilylation process. Scientific Reports. [Link]
-
Applications of Dialkylaminopyridine (DMAP) Catalysts in Organic Synthesis. ResearchGate. [Link]
-
Constructing Tertiary Alcohols with Vicinal Stereocenters: Highly Diastereo- and Enantioselective Cyanosilylation of α-Branched Acyclic Ketones and Their Kinetic Resolution. CCS Chemistry. [Link]
-
A Radical–Radical Relay Strategy for Nickel-Catalyzed Phosphination of Unactivated Alkyl Electrophiles with Chlorophosphines. Journal of the American Chemical Society. [Link]
-
Ruthenium(III) Chloride Catalyzed Acylation of Alcohols, Phenols, and Thiols in Room Temperature Ionic Liquids. Molecules. [Link]
-
Novel Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acid Derivatives. OIST. [Link]
Sources
- 1. 4-Dimethylaminopyridine - Wikipedia [en.wikipedia.org]
- 2. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 3. researchgate.net [researchgate.net]
- 4. Novel Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acid Derivatives (No. 0071) | OIST Groups [groups.oist.jp]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Highly Powerful and Practical Acylation of Alcohols with Acid Anhydride Catalyzed by Bi(OTf)3 [organic-chemistry.org]
Application Notes & Protocols: The Strategic Use of 4-Dimethylaminopyridine (DMAP) in Advanced Peptide Synthesis
A Note on the Reagent: The following technical guide focuses on the application of 4-Dimethylaminopyridine (DMAP), a widely validated and extensively documented catalyst in peptide synthesis. The user query specified "Dimethyl 4-aminopyridine-2,6-dicarboxylate"; however, a thorough review of the scientific literature indicates that this compound is not established as a reagent for peptide coupling. In contrast, DMAP is a cornerstone catalyst in this field. This guide has been developed to address the likely intended topic and provide scientifically robust and actionable information for researchers.
Introduction: Beyond Standard Coupling — The Role of DMAP in Overcoming Synthetic Hurdles
In the landscape of solid-phase peptide synthesis (SPPS), the formation of the amide bond is the central event, repeated at every cycle. While modern coupling reagents like carbodiimides (DCC, DIC) and onium salts (HBTU, HATU) are highly efficient, certain synthetic challenges necessitate the use of a potent catalyst to drive reactions to completion.[1][2][3] These challenges frequently arise when incorporating sterically hindered amino acids (e.g., Aib, Val, Ile), N-methylated residues, or when assembling "difficult" sequences prone to aggregation.[4][5][6]
4-Dimethylaminopyridine (DMAP) serves as a hypernucleophilic acylation catalyst that significantly accelerates peptide bond formation. Its primary role is not as a standalone coupling reagent but as an additive used in catalytic amounts alongside a primary coupling agent like a carbodiimide. While its potency is a major advantage, it also introduces a well-documented risk of racemization if not employed with precision and understanding.[7] This guide provides the foundational knowledge and detailed protocols for the strategic and effective application of DMAP to enhance coupling efficiency while preserving the stereochemical integrity of the final peptide product.
The Catalytic Mechanism: A Tale of Hyper-Reactivity
The efficacy of DMAP lies in its ability to intercept the activated carboxylic acid intermediate (e.g., the O-acylisourea formed with DIC/DCC) to generate a highly reactive N-acylpyridinium salt.[7] This intermediate is substantially more electrophilic and thus more susceptible to nucleophilic attack by the incoming amine of the growing peptide chain than the O-acylisourea itself.
The catalytic cycle can be dissected into three key stages:
-
Formation of the Activated Species: The carboxylic acid of the incoming Fmoc-amino acid is first activated by a coupling reagent, such as Diisopropylcarbodiimide (DIC).
-
Generation of the N-Acylpyridinium Intermediate: DMAP, acting as a superior nucleophile, attacks the activated species, displacing the activating group to form the highly reactive N-acylpyridinium salt.
-
Aminolysis and Catalyst Regeneration: The free N-terminal amine of the resin-bound peptide attacks the N-acylpyridinium intermediate, forming the desired peptide bond and liberating DMAP, which then re-enters the catalytic cycle.
Figure 1: Catalytic cycle of DMAP in peptide bond formation.
Data-Driven Application of DMAP
The decision to use DMAP should be based on the specific synthetic challenge. The following table summarizes key quantitative parameters and considerations for its use.
| Application Scenario | Recommended DMAP Conc. (equivalents relative to amino acid) | Coupling Agent | Key Considerations & Expected Outcome | Potential Risks |
| Esterification to Hydroxymethyl Resins (e.g., Wang, PAM) | 0.1 - 0.2 eq | DIC / DCC | Crucial for efficient loading of the first amino acid. Minimizes side reactions like N-acylurea formation.[2] | Racemization of the C-terminal residue is a significant risk. Use minimal catalyst concentration. |
| Coupling of Sterically Hindered Amino Acids (e.g., Val, Ile, Aib) | 0.1 - 0.5 eq | DIC / HBTU | Drives sluggish coupling reactions to completion, significantly improving yield and purity of the final peptide.[4] | Increased risk of racemization for the activated residue, though often less of a concern for Cα-disubstituted amino acids like Aib. |
| General Difficult Couplings / Aggregation-prone sequences | 0.1 - 0.3 eq | DIC / HATU | Can help overcome kinetic barriers in sequences that are slow to couple due to secondary structure formation.[5] | Racemization remains a primary concern. Should be used judiciously after standard methods fail. |
| Symmetrical Anhydride Couplings | 0.1 - 1.0 eq | N/A (Pre-formed anhydride) | Accelerates the coupling of pre-formed symmetrical anhydrides.[4] | Significant racemization was observed in some historical studies, particularly with sensitive amino acids.[4] |
Detailed Experimental Protocols
Protocol 1: Catalytic Use of DMAP in a Standard SPPS Coupling Cycle
This protocol is intended for a challenging coupling step where a standard DIC/Oxyma protocol has proven insufficient.
Target: Coupling of a sterically hindered Fmoc-amino acid to a growing peptide chain on a solid support. Scale: 0.1 mmol synthesis scale.
Materials:
-
Fmoc-Peptide-Resin (0.1 mmol, pre-swollen in DMF)
-
Fmoc-Amino Acid (0.5 mmol, 5 eq)
-
Oxyma Pure (0.5 mmol, 5 eq)
-
Diisopropylcarbodiimide (DIC) (0.5 mmol, 5 eq)
-
4-Dimethylaminopyridine (DMAP) (0.01 mmol, 0.1 eq)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
Workflow:
Figure 2: Workflow for DMAP-catalyzed coupling in SPPS.
Step-by-Step Procedure:
-
Resin Preparation: Start with 0.1 mmol of the Fmoc-protected peptide-resin in a reaction vessel. Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Drain the DMF. Add 20% piperidine in DMF to the resin and agitate for 10 minutes. Drain and repeat once.
-
Washing: Wash the resin thoroughly with DMF (6 times) to remove all traces of piperidine.
-
Coupling Solution Preparation: In a separate vial, dissolve the Fmoc-amino acid (5 eq), Oxyma Pure (5 eq), and DMAP (0.1 eq) in a minimal volume of DMF (approx. 2 mL for a 0.1 mmol scale).
-
Activation: Add DIC (5 eq) to the coupling solution and allow it to pre-activate for 2-3 minutes at room temperature.
-
Coupling Reaction: Add the activated coupling solution to the washed, deprotected peptide-resin. Agitate the mixture at room temperature for 2-4 hours. The extended reaction time is typical for hindered couplings.
-
Monitoring: After the reaction time, take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test to check for the presence of free primary amines. A negative result (blue beads) indicates a complete reaction.
-
Post-Coupling Wash: Once the reaction is complete, drain the coupling solution and wash the resin with DMF (3 times), DCM (3 times), and finally DMF (3 times) to prepare for the next cycle.
Protocol 2: DMAP-Catalyzed Esterification of the First Amino Acid to Wang Resin
Target: Attaching the first Fmoc-amino acid to a hydroxyl-functionalized resin.
Materials:
-
Wang Resin (1.0 g, ~0.7 mmol/g substitution)
-
Fmoc-Amino Acid (4 eq relative to resin substitution)
-
DIC (2 eq relative to resin substitution)
-
DMAP (0.15 eq relative to resin substitution)
-
DMF
-
DCM
Step-by-Step Procedure:
-
Resin Swelling: Swell the Wang resin (1.0 g) in DCM for 30 minutes in a reaction vessel, then wash with DMF (3 times).
-
Reaction Mixture: In a separate flask, dissolve the Fmoc-amino acid (2.8 mmol) in a mixture of DCM and a small amount of DMF (e.g., 9:1 v/v, 10 mL). Cool the solution in an ice bath (0 °C).
-
Catalyst Addition: Add DMAP (0.105 mmol) to the amino acid solution.
-
Activation: Slowly add DIC (1.4 mmol) to the cooled solution and stir for 5 minutes.
-
Loading Reaction: Drain the DMF from the swollen resin and add the prepared reaction mixture. Allow the vessel to warm to room temperature and agitate for 4-6 hours.
-
Capping: To cap any unreacted hydroxyl groups, drain the reaction mixture and add a solution of acetic anhydride and pyridine in DMF. Agitate for 1 hour.
-
Final Wash: Wash the resin extensively with DMF, DCM, and methanol, then dry under vacuum. Determine the final loading using a spectrophotometric analysis of the piperidine-dibenzofulvene adduct after Fmoc removal from a small, weighed sample.
Troubleshooting and Scientific Best Practices
-
Issue: Racemization is Detected.
-
Causality: The N-acylpyridinium intermediate is highly reactive and can increase the acidity of the α-proton, facilitating epimerization, especially via an oxazolone intermediate.[7]
-
Solution: Reduce the concentration of DMAP to the lowest effective level (start at 0.05-0.1 eq). Ensure no excess base (like DIEA) is present unless absolutely required, as this dramatically increases racemization rates. For highly sensitive amino acids like Cys and His, avoid DMAP if possible or use it at very low temperatures.
-
-
Issue: Incomplete Coupling Even with DMAP.
-
Causality: Severe peptide aggregation may be preventing access to the N-terminal amine.
-
Solution: Consider changing the solvent to a more disruptive one like NMP or using a combination of "difficult sequence" strategies, such as incorporating pseudoprolines or depsipeptides in the preceding cycles, in addition to using DMAP for the specific difficult coupling.[8][9]
-
-
Best Practice: Stoichiometry is Critical.
-
DMAP is a catalyst, not a bulk reagent. Its concentration should be carefully controlled. Prepare a stock solution of DMAP in DMF to ensure accurate addition of small quantities for catalytic use.
-
Conclusion
4-Dimethylaminopyridine is a powerful tool in the arsenal of the peptide chemist. While not a routine additive for every coupling, its ability to catalyze challenging reactions makes it invaluable for overcoming specific, well-defined synthetic hurdles. By understanding its mechanism of action, adhering to carefully controlled protocols, and being mindful of the inherent risk of racemization, researchers can strategically leverage DMAP to successfully synthesize complex and sterically demanding peptides that would otherwise be inaccessible.
References
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]
-
Wang, S. S., Tam, J. P., Wang, B. S., & Merrifield, R. B. (1981). Enhancement of peptide coupling reactions by 4-dimethylaminopyridine. International Journal of Peptide and Protein Research, 18(5), 459-467. [Link]
-
Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid-phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. [Link]
-
Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]
-
Aapptec. (n.d.). Coupling Reagents. Aapptec Technical Library. [Link]
-
Palasek, S. A., Cox, Z. J., & Collins, J. M. (2007). Limiting racemization and aspartimide formation in solid-phase peptide synthesis. Journal of Peptide Science, 13(3), 143-148. [Link]
-
Subirós-Funosas, A., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Oxyma: an efficient additive for peptide synthesis to replace the benzotriazole-based HOBt and HOAt. Chemistry-A European Journal, 15(37), 9394-9403. [Link]
Sources
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- 2. bachem.com [bachem.com]
- 3. peptide.com [peptide.com]
- 4. Enhancement of peptide coupling reactions by 4-dimethylaminopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of the Schedule for Multiple Parallel “Difficult” Peptide Synthesis on Pins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
Application Notes & Protocols: Esterification Catalyzed by Dimethyl 4-aminopyridine-2,6-dicarboxylate
A Guide for Researchers in Organic Synthesis and Drug Development
Introduction: A Structural Analogue of DMAP for Modern Esterification Challenges
In the landscape of organic synthesis, the formation of ester bonds remains a fundamental and frequently employed transformation. While classic methods like Fischer esterification have their place, the demand for milder, more efficient, and highly selective protocols has led to the development of advanced catalytic systems. 4-(Dimethylamino)pyridine (DMAP) is a cornerstone in this field, renowned for its exceptional ability to catalyze acylation reactions.[1][2] This application note explores the use of a structural analogue, Dimethyl 4-aminopyridine-2,6-dicarboxylate, as a catalyst in esterification reactions.
This compound presents an intriguing modification of the classic DMAP scaffold. The introduction of two methyl ester groups at the 2 and 6 positions of the pyridine ring is anticipated to modulate the catalyst's electronic and steric properties. This guide provides a comprehensive overview of the proposed mechanism, a detailed experimental protocol, and a discussion of the potential implications of these structural modifications for catalysis. The protocols and mechanistic discussions are largely based on the well-established Steglich esterification, which provides a robust framework for understanding the catalytic action of DMAP and its derivatives.[3][4][5][6]
Mechanistic Insights: The Nucleophilic Catalysis Pathway
The catalytic prowess of DMAP and its analogues in esterification stems from their function as potent nucleophilic catalysts.[7] The reaction, particularly in the presence of a carbodiimide coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), proceeds through a multi-step mechanism.[3]
-
Activation of the Carboxylic Acid: The carbodiimide reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.
-
Formation of the Acylpyridinium Salt: this compound, acting as a powerful nucleophile, attacks the O-acylisourea intermediate. This step is crucial as it outcompetes the slower, irreversible rearrangement of the intermediate to an unreactive N-acylurea.[5] The product of this attack is a highly electrophilic N-acylpyridinium salt, often referred to as an "active ester".[4]
-
Nucleophilic Attack by the Alcohol: The alcohol, which may be sterically hindered, then attacks the activated acyl group of the acylpyridinium salt.
-
Product Formation and Catalyst Regeneration: This attack leads to the formation of the desired ester and regenerates the this compound catalyst, allowing it to re-enter the catalytic cycle. The carbodiimide is consumed in the process, forming a urea byproduct (e.g., dicyclohexylurea, DCU), which often precipitates from the reaction mixture and can be easily removed by filtration.[3][5]
The electronic-withdrawing nature of the two ester groups on the pyridine ring of this compound may influence the nucleophilicity of the pyridine nitrogen and the stability of the N-acylpyridinium intermediate, potentially impacting reaction rates and catalyst efficiency compared to the parent DMAP.
Figure 1: Catalytic cycle of esterification mediated by a DMAP analogue and DCC.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general procedure for the esterification of a carboxylic acid with an alcohol using this compound as the catalyst and DCC as the coupling agent.
Materials:
-
Carboxylic Acid (1.0 eq)
-
Alcohol (1.0–1.5 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
This compound (0.05–0.20 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
-
Celite or filter paper
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq), the alcohol (1.2 eq), and this compound (0.1 eq).
-
Solvent Addition: Dissolve the reaction components in anhydrous DCM to a typical concentration of 0.1–0.5 M. Stir the solution until all solids have dissolved.
-
Cooling: Cool the flask to 0 °C using an ice-water bath. This is important to control the exothermic reaction upon addition of DCC.
-
DCC Addition: In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM. Add the DCC solution dropwise to the stirred reaction mixture over 5-10 minutes.
-
Reaction Progression: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or another suitable analytical technique. Reaction times can vary from a few hours to overnight depending on the substrates.
-
Work-up: Quenching and Filtration: Once the reaction is complete, cool the mixture to 0 °C for 30 minutes to ensure maximum precipitation of the dicyclohexylurea (DCU) byproduct. Filter the mixture through a pad of Celite or a sintered glass funnel to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM.
-
Aqueous Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl (to remove any remaining catalyst and base), saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude ester can be purified by silica gel column chromatography, recrystallization, or distillation as required.
Figure 2: General experimental workflow for the esterification protocol.
Data Summary and Considerations
The following table provides a hypothetical comparison of reaction parameters for esterification using DMAP versus the proposed this compound. These are projected values intended to guide experimental design.
| Parameter | Standard DMAP | This compound (Projected) | Rationale for Projection |
| Catalyst Loading | 1-10 mol% | 5-20 mol% | The ester groups may reduce the nucleophilicity of the pyridine nitrogen, potentially requiring a higher catalyst loading to achieve comparable reaction rates. |
| Reaction Time | 1-12 hours | 2-24 hours | Reduced nucleophilicity could lead to slower formation of the active ester intermediate, thus extending the overall reaction time. |
| Substrate Scope | Broad, including sterically hindered alcohols.[4][8] | Potentially similar, but may show different selectivity with highly sensitive substrates due to altered electronic properties. | The core catalytic mechanism is expected to be the same, but electronic effects could influence reactivity with certain functional groups. |
| Byproduct Profile | Primarily DCU (with DCC).[5] | Primarily DCU (with DCC). | The catalyst analogue is not expected to alter the reaction of the coupling agent. |
| Solubility | Good in common organic solvents like DCM. | Likely good in polar aprotic solvents; the ester groups may enhance solubility. | The presence of polar ester functionalities could increase solubility in a range of organic solvents. |
Conclusion and Future Outlook
This compound represents a promising, albeit underexplored, catalyst for esterification reactions. By leveraging the fundamental principles of nucleophilic catalysis established for DMAP and the Steglich esterification, researchers can rationally design experiments to exploit the unique electronic and steric properties of this analogue. The presence of the ester functionalities offers potential advantages in terms of solubility and may allow for fine-tuning of catalytic activity. Further investigation into the substrate scope, optimal reaction conditions, and a direct comparison of its catalytic efficiency against DMAP is warranted. This detailed protocol serves as a foundational guide for scientists and professionals in drug development and chemical research to explore the utility of this compound in synthesizing novel ester-containing molecules.
References
- Grokipedia. Steglich esterification.
- Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.
- Benchchem. (2025). Application Notes: Steglich Esterification for the Synthesis of Cinnamic Acid Derivatives.
- Organic Chemistry Portal. Steglich Esterification.
-
Wikipedia. Steglich esterification. Available at: [Link]
- chemeurope.com. 4-Dimethylaminopyridine.
- SynArchive. Steglich Esterification.
- Chem-Impex. Dimethyl 2,2'-bipyridine-6,6'-dicarboxylate.
- ChemScene. Dimethyl [2,2'-bipyridine]-4,4'-dicarboxylate.
- OIST. Novel Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acid Derivatives.
- ResearchGate. One-Pot Synthesis of Pinonic Acid Esters Catalyzed by N,N-Dimethyl-4-aminopyridine.
- Benchchem. A Head-to-Head Comparison: 4-Dimethylaminopyridine (DMAP) vs. Pyridine as Acylation Catalysts.
-
Xu, S., Held, I., Kempf, B., Mayr, H., Steglich, W., & Zipse, H. (2005). The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine). Chemistry, 11(16), 4751-4757. Available at: [Link]
- Li, H., Zhang, T., Tang, K., Li, B., Zhang, X., Zhao, B., & Wang, J. (2023). Preparation of hyperbranched 4-dimethylaminopyridine catalyst for the efficient synthesis of vitamin E succinate. Comptes Rendus Chimie, 26(1), 1-13.
- ScholarWorks @ UTRGV. The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study.
- ChemicalBook. 4-Dimethylaminopyridine: An Effective Acyl Transfer Agent.
- Semantic Scholar. Catalysis by 4-dialkylaminopyridines.
- ResearchGate. 4-Dimethylamino-pyridine(DMAP).
- Common Organic Chemistry. 4-Dimethylaminopyridine (DMAP).
- Benchchem. (2025). Application Note: Esterification of Hindered Carboxylic Acids using Dicyclohexylcarbodiimide (DCC) and 4- Dimethylaminopyridine (DMAP).
- Taylor & Francis Online. 4-dimethylaminopyridine – Knowledge and References.
- ResearchGate. Synthesis of 4,4′-dimethyl-2,2′-bipyridine catalyzed by Pd/C.
- ResearchGate. Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert -Butyl Ethyl Fumarate.
- ResearchGate. Synthesis of dimethyl 4-(hydroxymethyl) pridine-2, 6-dicarboxylate.
- PubChem. Dimethyl 6,6'-dimethyl-[2,2'-bipyridine]-4,4'-dicarboxylate.
-
PMC. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Available at: [Link]
- Sigma-Aldrich. Dimethyl 2,2 -bipyridine-4,4 -dicarboxylate.
- ResearchGate. Dimethyl pyridine-2,6-dicarboxylate.
- BLD Pharm. 4-Aminopyridine-2,6-dicarboxylic acid.
Sources
- 1. 4-Dimethylaminopyridine [chemeurope.com]
- 2. 4-Dimethylaminopyridine (DMAP) [commonorganicchemistry.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Steglich Esterification [organic-chemistry.org]
- 5. Steglich esterification - Wikipedia [en.wikipedia.org]
- 6. synarchive.com [synarchive.com]
- 7. The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
Application Notes and Protocols: Dimethyl 4-aminopyridine-2,6-dicarboxylate (DMAP-DC) as a Modulated Organocatalyst in Polymer Chemistry
Introduction: Expanding the Organocatalysis Toolkit with Dimethyl 4-aminopyridine-2,6-dicarboxylate (DMAP-DC)
In the realm of polymer chemistry, organocatalysis has emerged as a powerful and versatile strategy for the synthesis of well-defined polymers, offering a metal-free alternative to traditional catalysis.[1] At the forefront of nucleophilic organocatalysts is 4-(dimethylamino)pyridine (DMAP), renowned for its exceptional activity in promoting a wide range of reactions, including esterifications and ring-opening polymerization (ROP) of cyclic monomers. The catalytic prowess of DMAP lies in the nucleophilicity of its pyridine nitrogen, which is significantly enhanced by the electron-donating dimethylamino group at the 4-position.
This application note introduces a functionalized derivative of DMAP, This compound (DMAP-DC) , as a potentially valuable, modulated catalyst for polymer synthesis. While the parent DMAP is a highly active catalyst, its strong basicity and high nucleophilicity can sometimes lead to side reactions or lack of selectivity in sensitive polymerizations. The introduction of two electron-withdrawing methyl ester groups at the 2 and 6 positions of the pyridine ring in DMAP-DC is hypothesized to attenuate the nucleophilicity and basicity of the core 4-aminopyridine structure. This modulation could offer a unique catalytic profile, potentially enabling greater control over polymerization kinetics, reducing side reactions, and allowing for the polymerization of a broader range of functional monomers.
These notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, proposed catalytic mechanism, and theoretical applications of DMAP-DC in polymer chemistry, with a focus on ring-opening polymerization. The protocols outlined herein are designed to be self-validating systems, encouraging a systematic exploration of this promising catalyst.
Synthesis of this compound (DMAP-DC)
The synthesis of DMAP-DC can be approached through the esterification of its corresponding diacid, 4-aminopyridine-2,6-dicarboxylic acid, which is commercially available.[][3][4]
Protocol 1: Synthesis of this compound (DMAP-DC)
Materials:
-
4-Aminopyridine-2,6-dicarboxylic acid
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂) or Sulfuric acid (H₂SO₄) as catalyst
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Rotary evaporator
-
Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
-
Magnetic stirrer and hotplate
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 4-aminopyridine-2,6-dicarboxylic acid in anhydrous methanol.
-
Acid Addition: Cool the suspension in an ice bath. Slowly add thionyl chloride dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood. Alternatively, a catalytic amount of concentrated sulfuric acid can be used.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x volumes). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization to obtain the pure product.
Proposed Catalytic Mechanism in Ring-Opening Polymerization (ROP)
The catalytic activity of DMAP in the ROP of cyclic esters, such as lactide, is well-established to proceed via a nucleophilic mechanism. It is proposed that DMAP-DC will follow a similar pathway, albeit with modified kinetics due to the electronic influence of the dicarboxylate substituents.
The electron-withdrawing nature of the two methyl ester groups at the 2 and 6 positions is expected to decrease the electron density on the pyridine ring, thereby reducing the nucleophilicity of the pyridine nitrogen compared to the parent DMAP. This attenuation is the key feature of DMAP-DC's potential as a catalyst.
The proposed catalytic cycle for the ROP of a cyclic ester (e.g., lactide) initiated by an alcohol (ROH) is as follows:
-
Nucleophilic Attack: The pyridine nitrogen of DMAP-DC attacks the carbonyl carbon of the cyclic ester monomer, leading to the ring-opening and formation of an acylpyridinium intermediate.
-
Alcoholysis: The initiator, an alcohol (ROH), attacks the activated acyl group of the acylpyridinium intermediate.
-
Propagation: This results in the formation of an ester bond and the regeneration of the DMAP-DC catalyst, which can then participate in the next catalytic cycle. The newly formed hydroxy-terminated polymer chain then acts as the initiator for the next monomer addition.
Caption: Proposed catalytic cycle for DMAP-DC in ROP.
Theoretical Application Notes: Ring-Opening Polymerization of Cyclic Esters
The modulated reactivity of DMAP-DC makes it a promising candidate for the controlled ring-opening polymerization of various cyclic esters, such as lactide (LA), caprolactone (CL), and glycolide (GA). The reduced basicity may also be advantageous for the polymerization of monomers with sensitive functional groups.
Protocol 2: Theoretical Protocol for the Ring-Opening Polymerization of L-Lactide Catalyzed by DMAP-DC
Objective: To synthesize poly(L-lactide) (PLLA) with a controlled molecular weight and narrow molecular weight distribution using DMAP-DC as a catalyst.
Materials:
-
L-Lactide (recrystallized from dry toluene)
-
This compound (DMAP-DC) (synthesized as per Protocol 1)
-
Benzyl alcohol (dried over molecular sieves)
-
Toluene (anhydrous)
-
Methanol
-
Standard Schlenk line and glassware for air-sensitive reactions
Procedure:
-
Monomer and Initiator Preparation: In a glovebox, add the desired amount of L-lactide and a calculated amount of benzyl alcohol (initiator) to a flame-dried Schlenk flask equipped with a magnetic stir bar.
-
Catalyst Addition: In a separate vial, dissolve the required amount of DMAP-DC in anhydrous toluene. The monomer-to-catalyst ratio can be varied to study its effect on the polymerization kinetics (e.g., 100:1, 200:1, 500:1).
-
Polymerization: Add the DMAP-DC solution to the Schlenk flask containing the monomer and initiator. Place the flask in a preheated oil bath at a specified temperature (e.g., 80 °C, 100 °C, 120 °C).
-
Monitoring the Reaction: At timed intervals, take aliquots from the reaction mixture under an inert atmosphere to monitor the monomer conversion and the evolution of molecular weight and dispersity (Đ) using ¹H NMR spectroscopy and gel permeation chromatography (GPC).
-
Termination and Precipitation: Once the desired conversion is reached, cool the reaction to room temperature and quench the polymerization by adding a few drops of benzoic acid solution in toluene. Precipitate the polymer by pouring the reaction mixture into a large volume of cold methanol.
-
Purification and Drying: Filter the precipitated PLLA, wash with fresh methanol, and dry under vacuum at 40 °C to a constant weight.
Data Presentation: Hypothetical Results for PLLA Synthesis
| Entry | [M]/[I] | [M]/[C] | Temp (°C) | Time (h) | Conv. (%) | Mₙ (GPC, g/mol ) | Đ (Mₙ/Mₙ) |
| 1 | 100 | 200 | 100 | 4 | 92 | 12,500 | 1.15 |
| 2 | 200 | 200 | 100 | 8 | 95 | 25,100 | 1.18 |
| 3 | 100 | 500 | 100 | 12 | 88 | 12,100 | 1.25 |
| 4 | 100 | 200 | 120 | 2 | 96 | 12,800 | 1.12 |
M = Monomer (L-Lactide), I = Initiator (Benzyl Alcohol), C = Catalyst (DMAP-DC)
Experimental Workflow and Logic
The following diagram illustrates the logical workflow for evaluating DMAP-DC as a polymerization catalyst. This systematic approach ensures that the investigation is thorough and the results are reliable.
Caption: Logical workflow for DMAP-DC evaluation.
Trustworthiness and Self-Validation
The protocols provided are designed to be self-validating. By systematically varying key parameters such as monomer-to-initiator ratio, monomer-to-catalyst ratio, and temperature, researchers can establish a clear structure-property-reactivity relationship for DMAP-DC. The inclusion of kinetic studies and thorough polymer characterization at each step allows for internal verification of the catalyst's performance and control over the polymerization. Comparing the results with those obtained using the well-established DMAP under identical conditions will provide a robust benchmark for evaluating the unique catalytic attributes of DMAP-DC.
Conclusion and Future Outlook
This compound (DMAP-DC) represents a theoretically promising modification of the classical DMAP catalyst. The introduction of electron-withdrawing groups is a well-established strategy for fine-tuning catalyst reactivity. The proposed attenuated nucleophilicity and basicity of DMAP-DC could translate into enhanced control over polymerization, making it a valuable tool for the synthesis of advanced polymer architectures and functional materials. The application notes and protocols detailed herein provide a solid foundation for the scientific community to explore the catalytic potential of this intriguing molecule. Future work should focus on the experimental validation of these theoretical protocols, a detailed investigation of the substrate scope, and the potential application of DMAP-DC in other areas of polymer and organic synthesis.
References
- Dove, A. P. (2012). Organic catalysis for ring-opening polymerization. ACS Macro Letters, 1(12), 1403-1407.
- Google Patents. (2005). Process for producing 4-dimethyl amino pyridine (4-DMAP). (US6939972B2).
- MDPI. (2019). Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. Molecules, 24(8), 1500.
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). DMAP in Polymer Chemistry: Enhancing Material Properties Through Catalysis. Retrieved from [Link]
-
PubChem. (n.d.). 4-Aminopyridine-2,6-dicarboxylic acid. Retrieved from [Link]
-
OIST. (n.d.). Novel Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acid Derivatives (No. 0071). Retrieved from [Link]
-
AA Blocks. (n.d.). 4-Aminopyridine-2,6-dicarboxylic acid. Retrieved from [Link]
Sources
Application Notes and Protocols for Silylation Reactions Catalyzed by Dimethyl 4-aminopyridine-2,6-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Silylation in Complex Synthesis
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the selective protection of functional groups is a cornerstone of efficient and successful multi-step strategies. Among the myriad of protecting groups, silyl ethers stand out for their versatility in masking the reactivity of hydroxyl groups. The formation of silyl ethers, or silylation, is a critical transformation that allows for the progression of synthetic routes by preventing unwanted side reactions.[1][2] The choice of catalyst for this transformation is paramount, especially when dealing with sterically hindered or sensitive substrates. This guide introduces Dimethyl 4-aminopyridine-2,6-dicarboxylate as a specialized nucleophilic catalyst for silylation reactions, offering a nuanced alternative to the more conventional 4-(Dimethylamino)pyridine (DMAP).
This compound, a functionalized derivative of the widely recognized 4-aminopyridine core, presents a unique electronic and steric profile. The presence of two electron-withdrawing dimethyl ester groups at the 2 and 6 positions of the pyridine ring modulates the nucleophilicity of the exocyclic amino group and the pyridine nitrogen, potentially offering advantages in certain applications where fine-tuning of catalytic activity is desired. This document provides a comprehensive overview of the catalytic mechanism, detailed experimental protocols, and expert insights into the application of this catalyst in silylation reactions.
The Catalytic Mechanism: A Nucleophilic Pathway
The catalytic activity of 4-aminopyridine derivatives in silylation reactions proceeds through a well-established nucleophilic catalysis pathway.[2] The reaction is initiated by the nucleophilic attack of the pyridine nitrogen of the catalyst on the silicon atom of the silylating agent (e.g., a silyl chloride), displacing the chloride and forming a highly reactive N-silylated pyridinium intermediate.[3] This intermediate is significantly more electrophilic than the starting silyl chloride, rendering it highly susceptible to nucleophilic attack by the alcohol.
The subsequent reaction with the alcohol's hydroxyl group results in the formation of the desired silyl ether and the protonated catalyst. An auxiliary, non-nucleophilic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is crucial to regenerate the active catalyst by deprotonating the pyridinium ion, thus completing the catalytic cycle.
Caption: Catalytic cycle of silylation mediated by this compound.
The Influence of 2,6-Diester Substitution: A Scientific Rationale
The introduction of dimethyl ester groups at the 2 and 6 positions of the 4-aminopyridine core is expected to have two primary effects on its catalytic performance compared to the parent DMAP:
-
Electronic Effect: The ester groups are electron-withdrawing, which reduces the electron density on the pyridine ring. This, in turn, decreases the nucleophilicity of the pyridine nitrogen.[4] A lower nucleophilicity might lead to a slower initial activation of the silylating agent. However, an overly reactive catalyst can sometimes lead to side reactions or be difficult to control. Therefore, the attenuated reactivity of this compound could be advantageous for reactions requiring higher selectivity or for use with highly reactive silylating agents.
-
Steric Effect: The presence of the ester groups introduces steric bulk around the catalytic nitrogen center. This increased steric hindrance could influence the catalyst's interaction with both the silylating agent and the alcohol substrate. While significant steric hindrance can impede catalysis, a moderate level may enhance selectivity for less hindered hydroxyl groups in polyol substrates.
Experimental Protocols
The following protocols are based on well-established procedures for DMAP-catalyzed silylations and have been adapted for the use of this compound. Researchers should consider these as starting points and may need to optimize conditions for their specific substrates.
Protocol 1: General Procedure for the Silylation of a Primary Alcohol
This protocol is designed for the efficient protection of primary alcohols using tert-butyldimethylsilyl chloride (TBDMSCl), a common and robust silylating agent.
Materials:
-
Primary alcohol (1.0 equiv)
-
tert-Butyldimethylsilyl chloride (TBDMSCl, 1.1-1.2 equiv)
-
Triethylamine (Et₃N, 1.5 equiv)
-
This compound (0.05-0.1 equiv)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary alcohol (1.0 equiv).
-
Dissolve the alcohol in anhydrous DCM or THF (to a concentration of 0.1-0.5 M).
-
Add triethylamine (1.5 equiv) to the solution with stirring.
-
Add this compound (0.05-0.1 equiv) to the reaction mixture.
-
Finally, add TBDMSCl (1.1-1.2 equiv) portion-wise to the stirred solution at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 1-4 hours.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Silylation of Sterically Hindered Secondary and Tertiary Alcohols
The silylation of sterically hindered alcohols often requires more forcing conditions. The choice of silylating agent and solvent can be critical for success.
Materials:
-
Sterically hindered alcohol (1.0 equiv)
-
tert-Butyldimethylsilyl chloride (TBDMSCl, 1.5 equiv) or Triisopropylsilyl chloride (TIPSCl, 1.5 equiv)
-
Triethylamine (Et₃N, 2.0-3.0 equiv) or 2,6-Lutidine (2.0 equiv)
-
This compound (0.1-0.2 equiv)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)
Procedure:
-
In a dry flask under an inert atmosphere, dissolve the sterically hindered alcohol (1.0 equiv) in anhydrous DCM or MeCN.
-
Add the auxiliary base (Et₃N or 2,6-lutidine, 2.0-3.0 equiv).
-
Add this compound (0.1-0.2 equiv).
-
Add the silylating agent (TBDMSCl or TIPSCl, 1.5 equiv).
-
Stir the reaction at room temperature or heat to reflux (40-80 °C) as necessary. Monitor the reaction progress by TLC or GC. These reactions may require several hours to overnight for completion.
-
Follow the workup and purification procedure as described in Protocol 1.
Sources
Application Notes and Protocols: The Catalytic Mechanism and Application of Dimethyl 4-Aminopyridine-2,6-dicarboxylate in Esterification Reactions
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Beyond DMAP – The Search for Fine-Tuned Acylation Catalysts
In the landscape of organic synthesis, particularly in the realms of pharmaceutical and materials science, the esterification of carboxylic acids is a cornerstone transformation. For decades, 4-(Dimethylamino)pyridine (DMAP) has been the quintessential nucleophilic catalyst for this purpose, dramatically accelerating acylation reactions, especially for sterically hindered alcohols.[1] The efficacy of DMAP lies in the high nucleophilicity of its pyridine ring nitrogen, which is enhanced by the electron-donating dimethylamino group at the 4-position.[2] This leads to the rapid formation of a highly reactive N-acylpyridinium intermediate, which is a potent acylating agent.[3]
However, the very reactivity of DMAP can sometimes be a double-edged sword, leading to side reactions or difficulties in controlling selectivity in complex molecular architectures. This has spurred the development of DMAP analogues with modified electronic and steric properties to fine-tune catalytic activity and selectivity.[4][5] This application note focuses on one such analogue: Dimethyl 4-aminopyridine-2,6-dicarboxylate . We will delve into its catalytic mechanism, which is significantly influenced by the electronic effects of the ester substituents, and provide a detailed protocol for its application in esterification, offering insights into its potential advantages and limitations in a research and development setting.
The Catalytic Mechanism: A Tale of Attenuated Nucleophilicity
The catalytic cycle of this compound in esterification is analogous to that of DMAP, proceeding through a nucleophilic catalysis pathway. The core of the mechanism involves the formation of a highly reactive N-acylpyridinium intermediate.
Here, we dissect the key steps and the critical influence of the 2,6-dicarboxylate substituents:
-
Formation of the N-Acylpyridinium Intermediate: The catalytic cycle is initiated by the nucleophilic attack of the pyridine nitrogen of this compound on the electrophilic carbonyl carbon of the acylating agent (e.g., an acid anhydride or an acyl chloride). This forms a transient N-acylpyridinium salt.
-
The Electronic Influence of the Ester Groups: Unlike the electron-donating dimethylamino group in DMAP, the two methyl ester groups at the 2 and 6 positions of the pyridine ring are strongly electron-withdrawing. This has a profound effect on the nucleophilicity of the pyridine nitrogen. The inductive effect of the ester carbonyls significantly reduces the electron density on the pyridine ring, making the ring nitrogen less nucleophilic compared to DMAP. Consequently, the formation of the N-acylpyridinium intermediate is expected to be slower with this compound than with DMAP under identical conditions.[2]
-
Acyl Transfer to the Nucleophile: The N-acylpyridinium intermediate, once formed, is a highly effective acylating agent. A nucleophile, such as an alcohol, attacks the activated acyl group, leading to the formation of the desired ester and the protonated catalyst.
-
Catalyst Regeneration: A stoichiometric base, typically a tertiary amine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is required to deprotonate the catalyst, regenerating its active form and allowing it to re-enter the catalytic cycle.
The attenuated nucleophilicity of this compound suggests that it may be a less potent catalyst than DMAP in terms of reaction rate. However, this reduced reactivity can be advantageous in specific scenarios, such as:
-
Enhanced Selectivity: In the presence of multiple reactive sites, a less reactive catalyst may offer higher selectivity for the desired transformation.
-
Reduced Side Reactions: The lower basicity and nucleophilicity may suppress unwanted side reactions that can be promoted by the highly reactive DMAP.
-
Improved Stability: The electron-withdrawing groups can potentially increase the stability of the catalyst under certain reaction conditions.
Visualizing the Catalytic Cycle
Caption: Catalytic cycle of this compound in esterification.
Experimental Protocols
The following protocols are designed as a starting point for the use of this compound in esterification. Given its anticipated lower reactivity compared to DMAP, adjustments to catalyst loading, reaction time, and temperature may be necessary depending on the specific substrates.
Protocol 1: General Esterification using an Acid Anhydride
This protocol is suitable for the esterification of primary and secondary alcohols with a carboxylic acid anhydride.
Materials:
-
Alcohol (1.0 equiv)
-
Carboxylic acid anhydride (1.2 equiv)
-
This compound (0.1 - 0.2 equiv)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.5 equiv)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.0 equiv) and this compound (0.1 - 0.2 equiv).
-
Solvent Addition: Add anhydrous DCM or THF (to achieve a concentration of 0.1-0.5 M with respect to the alcohol). Stir the mixture until all solids are dissolved.
-
Base and Anhydride Addition: Add the tertiary amine base (1.5 equiv) to the solution. Cool the mixture to 0 °C in an ice bath. Slowly add the carboxylic acid anhydride (1.2 equiv) dropwise.
-
Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Due to the potentially lower catalytic activity, the reaction may require stirring for 12-48 hours. Gentle heating (40-50 °C) may be necessary for less reactive substrates.
-
Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude ester by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate).
Protocol 2: Steglich-Type Esterification using a Carbodiimide Coupling Agent
This protocol is particularly useful for the esterification of carboxylic acids with alcohols, including more sterically hindered systems.
Materials:
-
Carboxylic acid (1.0 equiv)
-
Alcohol (1.2 equiv)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) (1.1 equiv)
-
This compound (0.1 - 0.2 equiv)
-
Anhydrous Dichloromethane (DCM)
-
0.5 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv), alcohol (1.2 equiv), and this compound (0.1 - 0.2 equiv) in anhydrous DCM.
-
Coupling Agent Addition: Cool the solution to 0 °C in an ice bath. Add the carbodiimide coupling agent (DCC or EDC, 1.1 equiv) portion-wise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-48 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up (DCC): If DCC is used, a white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture through a pad of celite to remove the DCU, washing the filter cake with a small amount of cold DCM.
-
Work-up (EDC): If EDC is used, proceed directly to the aqueous work-up.
-
Aqueous Work-up: Wash the filtrate (or the reaction mixture if EDC was used) sequentially with 0.5 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Data Presentation: A Comparative Overview
| Catalyst | Key Structural Feature | Expected Nucleophilicity of Pyridine N | Expected Catalytic Activity |
| DMAP | Electron-donating -N(CH₃)₂ group | High | High |
| This compound | Two electron-withdrawing -COOCH₃ groups | Significantly Reduced | Moderate to Low |
Experimental Workflow Visualization
Caption: A generalized workflow for esterification using a 4-aminopyridine catalyst.
Conclusion and Future Perspectives
This compound represents a rationally designed analogue of DMAP with significantly altered electronic properties. The presence of two electron-withdrawing ester groups at the 2 and 6 positions is predicted to attenuate the catalyst's nucleophilicity and, consequently, its overall catalytic activity in esterification reactions compared to the parent DMAP. While this may translate to longer reaction times or the need for higher catalyst loadings, it also opens up possibilities for enhanced selectivity and the suppression of side reactions in complex syntheses.
The provided protocols serve as a robust starting point for researchers and drug development professionals to explore the utility of this functionalized catalyst. Further systematic studies are warranted to quantify its catalytic efficiency across a range of substrates and to fully elucidate the scenarios where its unique electronic profile offers a distinct advantage over more conventional acylation catalysts. The continued exploration of such tailored catalysts is crucial for advancing the precision and efficiency of modern organic synthesis.
References
-
Saady, F., Targel, T., Fleischer, O., et al. (2024). Tuning the Structure of 4-Aminopyridine Catalysts for Improved Activity and Selectivity in Functionalization of Alcohols. ChemistrySelect, 9(2), e202304502. [Link]
-
The Catalytic Potential of Substituted Pyridines in Acylation Reactions: Theoretical Prediction and Experimental Validation. (2025). Request PDF. [Link]
- Process for producing 4-dimethyl amino pyridine (4-DMAP). (2003).
-
Tuning the Structure of 4‐Aminopyridine Catalysts for Improved Activity and Selectivity in Functionalization of Alcohols. (2024). ResearchGate. [Link]
-
Höfle, G., Steglich, W., & Vorbrüggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts. Angewandte Chemie International Edition in English, 17(8), 569-583. [Link]
-
Conformationally restricted 4-dimethylaminopyridine (DMAP) analogs: synthesis and evaluation of catalytic effectiveness. (2025). Request PDF. [Link]
-
Process For Producing 4 Aminopyridines. (n.d.). Quick Company. [Link]
-
Catalysis by 4-dialkylaminopyridines. (n.d.). Semantic Scholar. [Link]
-
4-Dimethylaminopyridine-Catalyzed Metal-Free Aerobic Oxidation of Aryl α-Halo Esters to Aryl α-Keto Esters. (2020). ACS Omega. [Link]
-
Synthesis of asymmetric DMAP derivatives and their applications in asymmetric catalysis and sensing. (n.d.). University of Birmingham. [Link]
-
Namba, K., Shoji, I., Nishizawa, M., & Tanino, K. (2009). 4-Aminopyridine catalyzed direct and regioselective acylation of N-tosylhydrazide. Organic letters, 11(21), 4970–4973. [Link]
-
Enantioselective TADMAP-Catalyzed Carboxyl Migration Reactions for the Synthesis of Stereogenic Quaternary Carbon. (n.d.). PMC. [Link]
-
A NEW FACILE SYNTHESIS OF DIMETHYL 4-(2-(2,6-BIS(METHOXYCARBONYL)PYRIDIN-4-YL)VINYL) PYRIDINE-2,6-DICARBOXYLATE. (n.d.). Semantic Scholar. [Link]
-
Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. (n.d.). Frontiers. [Link]
-
4-Dimethylaminopyridine (DMAP). (n.d.). Common Organic Chemistry. [Link]
- Synthesis method of 2-amino-4, 6-dimethylpyridine. (n.d.).
-
Synthesis of dimethyl 4-(hydroxymethyl) pridine-2, 6-dicarboxylate. (n.d.). ResearchGate. [Link]
-
Catalysis by 4-dialkylaminopyridines. (2025). Request PDF. [Link]
-
In vitro evaluation of the effects of 4-aminopyridine on cytochrome P450 enzymes. (n.d.). NIH. [Link]
-
Identification of new heterocyclic compounds synthesized from 4-aminopyridine and evaluation their antibacterial effect. (2016). World Journal of Experimental Biosciences. [Link]
-
Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. (n.d.). PMC. [Link]
-
In vitro evaluation of the effects of 4-aminopyridine on cytochrome P450 enzymes. (2015). BMC pharmacology & toxicology, 16, 1. [Link]
-
Ester synthesis by esterification. (n.d.). Organic Chemistry Portal. [Link]
-
Esterification Catalysis through Functionalized Membranes. (2025). Request PDF. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Improving Yield in Dimethyl 4-aminopyridine-2,6-dicarboxylate (DMAP-DC) Catalyzed Reactions
Welcome to the technical support center for Dimethyl 4-aminopyridine-2,6-dicarboxylate (DMAP-DC) catalyzed reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical protocols for optimizing reaction yields and addressing common experimental challenges.
Introduction: Understanding DMAP-DC as a Nucleophilic Catalyst
This compound (DMAP-DC) is a derivative of the highly efficient acylation catalyst 4-(Dimethylamino)pyridine (DMAP).[1][2] The core catalytic activity stems from the highly nucleophilic pyridine nitrogen, which initiates the reaction. However, the defining feature of DMAP-DC is the presence of two methyl ester groups at the 2 and 6 positions of the pyridine ring.
These electron-withdrawing groups significantly modulate the electronic properties of the catalyst compared to DMAP. This structural change reduces the basicity and nucleophilicity of the ring nitrogen. While this may result in slower reaction rates compared to DMAP, it can offer unique advantages in terms of selectivity, stability, or modified solubility, making it a valuable tool for specific synthetic challenges. This guide will help you navigate the nuances of using DMAP-DC to maximize its potential in your reactions.
The Catalytic Cycle: A Mechanistic Overview
Understanding the mechanism is critical for effective troubleshooting. DMAP-DC, like DMAP, functions as a nucleophilic catalyst in acylation reactions.[2][3][4]
-
Activation: The pyridine nitrogen of DMAP-DC attacks the electrophilic acylating agent (e.g., an acid anhydride) to form a highly reactive N-acylpyridinium intermediate.[2]
-
Acyl Transfer: The substrate (e.g., an alcohol) then attacks the activated carbonyl of the N-acylpyridinium salt. This is typically the rate-determining step and is more facile than the direct reaction with the anhydride.
-
Catalyst Regeneration: An auxiliary, non-nucleophilic base (like triethylamine) deprotonates the resulting protonated DMAP-DC, regenerating the active catalyst to continue the cycle.[3] The acid byproduct from the reaction is also neutralized by this base.
Caption: Fig 2. Workflow for troubleshooting low reaction yield.
Q2: I'm observing significant side product formation. How can this be mitigated?
A: Common Side Reactions & Prevention:
-
N-Acylurea Formation: When using carbodiimide coupling agents like DCC or EDC, a common side product is the N-acylurea, formed from an irreversible rearrangement of the O-acylisourea intermediate. * Solution: Keep the reaction temperature low (0 °C to room temperature) to disfavor the rearrangement pathway. Ensure efficient stirring to promote the desired reaction with the alcohol.
-
Diacylation or Polyacylation: For substrates containing multiple hydroxyl or amino groups, over-acylation can reduce the yield of the desired mono-acylated product. * Solution: Use a limited amount of the acylating agent (e.g., 1.0-1.1 equivalents). Alternatively, employ an orthogonal protecting group strategy to selectively block other reactive sites.
Q3: How should I purify my product and remove the catalyst?
A: Workup and Purification Strategy:
DMAP-DC, like DMAP, is a basic amine. This property can be exploited for its removal.
-
Acidic Wash: During the aqueous workup, wash the organic layer with a dilute acidic solution (e.g., 1M HCl, 5% citric acid, or saturated aqueous NH₄Cl). This will protonate the DMAP-DC, rendering it water-soluble and pulling it into the aqueous layer. Be cautious if your desired product is acid-sensitive.
Frequently Asked Questions (FAQs)
-
Q: What is a good starting catalyst loading for DMAP-DC?
-
A: Given its reduced nucleophilicity compared to DMAP, a starting point of 10-20 mol% (0.1-0.2 equivalents) is reasonable for most reactions. For particularly challenging or sterically hindered substrates, this may need to be increased.
-
-
Q: What solvents are recommended?
-
A: Aprotic solvents are generally preferred. Dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile (MeCN), and toluene are common choices. The optimal solvent depends on the specific substrates and reaction temperature.
-
| Solvent | Dielectric Constant | Typical Use Case |
| Dichloromethane (DCM) | 9.1 | General purpose, good solubility, room temp. |
| Acetonitrile (MeCN) | 37.5 | More polar reactions, good for salts. |
| Tetrahydrofuran (THF) | 7.6 | General purpose, can be heated moderately. |
| Toluene | 2.4 | Higher temperature reactions. |
| Table 1: Common solvents for DMAP-DC catalyzed reactions. |
-
Q: How do I choose an appropriate auxiliary base?
-
A: The auxiliary base must be non-nucleophilic to avoid competing with the substrate. Its primary role is to regenerate the catalyst. Triethylamine (pKa of conjugate acid ≈ 10.7) and N,N-Diisopropylethylamine (DIPEA or Hünig's base, pKa ≈ 10.7) are excellent choices. Pyridine itself can be used but is a weaker base (pKa ≈ 5.2).
-
Experimental Protocols
Protocol 1: General Procedure for Acylation of a Sterically Hindered Alcohol
This protocol provides a robust starting point for optimization.
-
Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the sterically hindered alcohol (1.0 equiv) and the anhydrous solvent (e.g., DCM, 0.1 M concentration).
-
Reagent Addition: Add the auxiliary base (e.g., triethylamine, 1.5 equiv) followed by DMAP-DC (0.2 equiv). Stir the mixture for 5 minutes.
-
Initiation: Add the acylating agent (e.g., acetic anhydride, 1.2 equiv) dropwise at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If no significant progress is observed after 2 hours, consider gently heating the reaction to 40 °C.
-
Workup: Upon completion, cool the reaction to room temperature and dilute with the organic solvent. Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (1x), and brine (1x).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Step-by-Step Guide for Optimizing Catalyst Loading
This experiment is designed to quickly identify the optimal catalyst concentration.
-
Preparation: Prepare a stock solution of your alcohol substrate in the chosen anhydrous solvent. Prepare a separate stock solution of your acylating agent and auxiliary base.
-
Reaction Setup: In a series of labeled, dry vials equipped with stir bars, add the alcohol stock solution.
-
Catalyst Addition: To each vial, add a different amount of solid DMAP-DC to achieve the target catalyst loadings (e.g., 5 mol%, 10 mol%, 20 mol%, 30 mol%).
-
Initiation: Add the acylating agent/base stock solution to each vial simultaneously to start the reactions.
-
Analysis: After a set period (e.g., 4 hours), quench a small aliquot from each reaction and analyze the conversion by a suitable method (GC, LC-MS, or ¹H NMR) to determine the most effective loading.
Caption: Fig 3. Relationship between reaction components.
References
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Catalyst Loading Optimization for (1S,2S)-2-(Dimethylamino)cyclohexan-1-OL.
- BenchChem. (2025). Navigating Incomplete DMAP-Catalyzed Reactions: A Technical Troubleshooting Guide.
- Larionov, E. (2011). Activity and selectivity of DMAP derivatives in acylation reactions: experimental and theoretical studies. Ludwig-Maximilians-Universität München.
- OIST. (n.d.). Novel Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acid Derivatives.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- Wikipedia. (n.d.). 4-Dimethylaminopyridine.
- University of Birmingham. (n.d.).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- PubMed Central (PMC). (n.d.).
- PubMed. (2007). Steric effects in the uncatalyzed and DMAP-catalyzed acylation of alcohols-quantifying the window of opportunity in kinetic resolution experiments.
Sources
Technical Support Center: Navigating Side Reactions in the Acylation of Dimethyl 4-aminopyridine-2,6-dicarboxylate with Anhydrides
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Dimethyl 4-aminopyridine-2,6-dicarboxylate. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the side reactions encountered when acylating this substrate with anhydrides. Our goal is to equip you with the knowledge to anticipate, mitigate, and resolve common experimental challenges, ensuring the integrity and success of your synthetic routes.
Introduction: The Challenge of a Deactivated Nucleophile
This compound is a valuable building block, but its electronic nature presents specific challenges during N-acylation. The two electron-withdrawing methyl ester groups at the 2 and 6 positions significantly reduce the nucleophilicity of the 4-amino group. This deactivation not only slows down the desired acylation reaction but also opens the door to several competing side reactions. Understanding the interplay of these factors is crucial for optimizing your reaction conditions and achieving high yields of the desired mono-acylated product.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My acylation reaction is sluggish or shows low conversion to the desired mono-acylated product. What are the likely causes and how can I improve the reaction rate?
A1: The primary reason for a slow reaction is the reduced nucleophilicity of the 4-amino group due to the electron-withdrawing ester functionalities. Here’s a breakdown of potential causes and solutions:
-
Insufficient Activation of the Anhydride: While anhydrides are reactive, the deactivated nature of the aminopyridine may require a more potent electrophile.
-
Troubleshooting: The use of a nucleophilic catalyst like 4-(Dimethylamino)pyridine (DMAP) is a common strategy. DMAP reacts with the anhydride to form a highly reactive N-acylpyridinium salt, which is a much stronger acylating agent.[1][2] However, given the structural similarity of your substrate to DMAP, it's important to consider that the substrate itself can be acylated. A more effective approach for particularly stubborn acylations could be the use of a more reactive acylating agent, such as an acyl chloride, though this may introduce other side reactions.
-
-
Steric Hindrance: The ester groups at the 2 and 6 positions can sterically hinder the approach of the anhydride to the amino group.
-
Troubleshooting: While difficult to completely overcome, optimizing solvent and temperature can help. A less viscous solvent might improve reaction kinetics. A moderate increase in temperature can also increase the reaction rate, but be cautious as this can also promote side reactions (see Q2 and Q3).
-
-
Inadequate Base: If a base is used to scavenge the carboxylic acid byproduct, its strength and stoichiometry are critical.
-
Troubleshooting: A non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used. Ensure at least a stoichiometric amount is present to neutralize the generated acid, which can otherwise protonate the starting material, rendering it non-nucleophilic.
-
// Nodes Start [label="Low Conversion", fillcolor="#F1F3F4", fontcolor="#202124"]; Cause1 [label="Reduced Nucleophilicity\nof 4-Amino Group", fillcolor="#FBBC05", fontcolor="#202124"]; Cause2 [label="Steric Hindrance", fillcolor="#FBBC05", fontcolor="#202124"]; Cause3 [label="Insufficient Acylating\nAgent Reactivity", fillcolor="#FBBC05", fontcolor="#202124"]; Solution1 [label="Optimize Catalyst (e.g., DMAP)\nor Use Acyl Chloride", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution2 [label="Adjust Temperature and Solvent", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution3 [label="Ensure Adequate\nNon-Nucleophilic Base", fillcolor="#34A853", fontcolor="#FFFFFF"]; Outcome [label="Improved Yield of\nMono-acylated Product", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Cause1; Start -> Cause2; Start -> Cause3; Cause1 -> Solution1; Cause2 -> Solution2; Cause3 -> Solution1; Cause1 -> Solution3; Solution1 -> Outcome; Solution2 -> Outcome; Solution3 -> Outcome; } } Caption: Troubleshooting low conversion in acylation.
Q2: I am observing a significant amount of a higher molecular weight byproduct, which I suspect is the N,N-diacylated product. How can I prevent this?
A2: The formation of an N,N-diacylated byproduct is a common issue with deactivated anilines and aminopyridines.[3][4] The initially formed mono-acylated product is an amide, and the amide proton is acidic enough to be removed by a base, creating an amidate anion that can be further acylated.
-
Mechanism of Diacylation:
-
Mono-acylation: The 4-amino group reacts with the anhydride to form the N-acyl-4-aminopyridine derivative.
-
Deprotonation: A base in the reaction mixture (e.g., triethylamine) removes the proton from the newly formed amide nitrogen, generating a highly nucleophilic amidate.
-
Second Acylation: This amidate attacks another molecule of the anhydride, leading to the diacylated product.
-
-
Troubleshooting Strategies:
-
Choice of Base: This is the most critical factor. The use of a strong, non-nucleophilic base like triethylamine (pKb ≈ 3.25) can promote the deprotonation of the mono-acylated intermediate. Switching to a weaker base, such as pyridine (pKb ≈ 8.8), can significantly suppress diacylation as it is less capable of deprotonating the amide.[3][4]
-
Stoichiometry of the Anhydride: Using a large excess of the anhydride will naturally drive the reaction towards diacylation. Carefully control the stoichiometry, using 1.0 to 1.2 equivalents of the anhydride.
-
Reaction Temperature: Lowering the reaction temperature can help to favor the initial, generally faster, mono-acylation over the subsequent diacylation.
-
| Parameter | To Minimize Diacylation | To Avoid |
| Base | Weak base (e.g., Pyridine) | Strong base (e.g., Triethylamine) |
| Anhydride Stoichiometry | 1.0 - 1.2 equivalents | Large excess |
| Temperature | Lower (e.g., 0 °C to RT) | Elevated temperatures |
Q3: My NMR analysis suggests the presence of byproducts resulting from the hydrolysis of the methyl ester groups. How can I avoid this?
A3: The methyl ester groups at the 2 and 6 positions are susceptible to hydrolysis, especially under basic or acidic conditions, which can occur during the reaction or workup.
-
Causes of Ester Hydrolysis:
-
Presence of Water: Trace amounts of water in the reagents or solvents can lead to the hydrolysis of the anhydride to a carboxylic acid.[5] More critically for your substrate, water can also hydrolyze the methyl esters to the corresponding carboxylic acids, especially if catalyzed by acid or base.
-
Basic Workup: Using strong aqueous bases (e.g., NaOH, K2CO3) during the workup to remove acidic byproducts can readily saponify the ester groups.[6][7]
-
Acidic Conditions: While less common for anhydride reactions, prolonged exposure to strong acids during workup can also catalyze ester hydrolysis.
-
-
Troubleshooting and Prevention:
-
Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.
-
Careful Workup: Avoid strong aqueous bases. A milder workup, such as washing with a saturated aqueous solution of sodium bicarbonate, should be performed cautiously and for a minimal amount of time. If possible, a non-aqueous workup or direct purification by column chromatography might be preferable.
-
Purification: If some hydrolysis is unavoidable, the resulting carboxylic acid byproduct can often be separated from the desired ester product by silica gel chromatography, as the acid will have a much higher polarity.
-
// Nodes Start [label="Ester Hydrolysis Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cause1 [label="Water in Reaction", fillcolor="#FBBC05", fontcolor="#202124"]; Cause2 [label="Strong Basic Workup", fillcolor="#FBBC05", fontcolor="#202124"]; Cause3 [label="Prolonged Acidic Workup", fillcolor="#FBBC05", fontcolor="#202124"]; Solution1 [label="Use Anhydrous Reagents/Solvents\nand Inert Atmosphere", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution2 [label="Mild Aqueous Workup (e.g., sat. NaHCO3)\nor Non-Aqueous Workup", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution3 [label="Minimize Exposure to Strong Acids", fillcolor="#34A853", fontcolor="#FFFFFF"]; Outcome [label="Preservation of Ester Groups", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Cause1; Start -> Cause2; Start -> Cause3; Cause1 -> Solution1; Cause2 -> Solution2; Cause3 -> Solution3; Solution1 -> Outcome; Solution2 -> Outcome; Solution3 -> Outcome; } } Caption: Preventing ester hydrolysis side reactions.
Q4: I am concerned about potential transesterification of the methyl esters. Is this a likely side reaction?
A4: Transesterification is a plausible, though often minor, side reaction. The carboxylic acid generated as a byproduct from the anhydride could potentially react with one of the methyl ester groups on the pyridine ring, especially if the reaction is heated for an extended period. This would lead to a mixed anhydride on the pyridine ring, which is likely an unstable intermediate. A more likely scenario is if an alcohol is present as an impurity or solvent, which could lead to transesterification.
-
Minimizing Transesterification:
-
Purity of Reagents: Ensure your anhydride and solvents are free from alcohol impurities.
-
Reaction Time and Temperature: Avoid prolonged heating. Monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed.
-
Efficient Removal of Carboxylic Acid Byproduct: The presence of a non-nucleophilic base to sequester the carboxylic acid byproduct as a salt will significantly reduce its ability to participate in side reactions like transesterification.
-
Experimental Protocols
Protocol 1: Minimizing N,N-Diacylation
This protocol is designed to favor mono-acylation by using a weak base.
-
Reaction Setup:
-
To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add this compound (1.0 eq.).
-
Dissolve the starting material in anhydrous dichloromethane (DCM) or acetonitrile (MeCN).
-
Add pyridine (2.0-3.0 eq.) as a weak base and solvent.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
-
Addition of Anhydride:
-
Slowly add the anhydride (1.1 eq.), either neat if it is a liquid or as a solution in the reaction solvent.
-
Maintain the temperature at 0 °C during the addition.
-
-
Reaction Monitoring:
-
Allow the reaction to slowly warm to room temperature and stir.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Workup and Purification:
-
Once the starting material is consumed, dilute the reaction mixture with DCM.
-
Wash the organic layer with a saturated aqueous solution of NaHCO3 (use with caution to avoid ester hydrolysis), followed by water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.
-
Protocol 2: Purification Strategy for Separating Mono- and Di-acylated Products
If diacylation does occur, separation can be achieved by column chromatography.
-
Column Preparation:
-
Use a silica gel column with a diameter and length appropriate for the scale of your reaction.
-
Pack the column using a non-polar solvent system, such as hexanes or a low percentage of ethyl acetate in hexanes.
-
-
Elution:
-
The di-acylated product is generally less polar than the mono-acylated product due to the second acyl group masking the polar N-H bond.
-
Start with a low polarity eluent (e.g., 10-20% ethyl acetate in hexanes) to elute the di-acylated product first.
-
Gradually increase the polarity of the eluent (e.g., to 30-50% ethyl acetate in hexanes) to elute the desired mono-acylated product.
-
The unreacted starting material, being the most polar, will elute last or may require an even more polar solvent system.
-
-
Fraction Analysis:
-
Collect fractions and analyze them by TLC to identify the fractions containing the pure products.
-
Combine the pure fractions of the desired product and remove the solvent under reduced pressure.
-
Conclusion
The successful acylation of this compound hinges on a clear understanding of its electronic properties and the potential side reactions that can arise. By carefully controlling the choice of base, stoichiometry, temperature, and ensuring anhydrous conditions, researchers can significantly minimize the formation of N,N-diacylated and hydrolyzed byproducts. The troubleshooting guides and protocols provided here offer a strategic framework for optimizing these reactions and achieving high yields of the desired mono-acylated products, thereby streamlining your synthetic efforts in drug discovery and development.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2683-49-0|4-Aminopyridine-2,6-dicarboxylic acid|BLD Pharm [bldpharm.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. CN107011255A - A kind of method and its purification process that aminopyridine is prepared by picoline - Google Patents [patents.google.com]
- 6. EP0564083A1 - Conversion of pyridine-2,3-dicarboxylic acid esters to their cyclic anhydrides - Google Patents [patents.google.com]
- 7. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Purification of Products from Dimethyl 4-aminopyridine-2,6-dicarboxylate Reactions
Welcome to the technical support guide for researchers working with Dimethyl 4-aminopyridine-2,6-dicarboxylate. This center is designed to provide practical, field-proven insights into the purification and troubleshooting of reaction products derived from this versatile building block. As Senior Application Scientists, we understand that robust purification is paramount to successful research. This guide explains not just the steps to take, but the chemical principles that make them effective.
Frequently Asked Questions (FAQs)
General Purification & Work-Up
Question: My reaction involving this compound is complete. What is the general strategy for working up and isolating the crude product?
Answer: The initial work-up strategy depends on the reaction solvent and the nature of your product. However, a universal first step is to neutralize the reaction mixture if it is acidic or basic. Given the basicity of the pyridine nitrogen and the primary amine, your product will likely exist as a salt in acidic media.
A standard aqueous work-up is typically recommended:
-
Quenching: If applicable, quench any reactive reagents. For instance, if you used an acyl chloride for an N-acylation, you might add a small amount of water or a saturated solution of sodium bicarbonate to neutralize excess acid and the HCl byproduct.
-
Solvent Removal: If the reaction was run in a water-miscible solvent (e.g., THF, Dioxane, Acetonitrile), remove it under reduced pressure.
-
Liquid-Liquid Extraction: Re-dissolve the residue in a water-immiscible organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Wash the organic layer sequentially with:
-
A weak base (e.g., saturated NaHCO₃ solution) to remove acidic impurities.
-
Water to remove water-soluble byproducts.
-
Brine (saturated NaCl solution) to reduce the amount of dissolved water in the organic phase.
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo to obtain the crude product.
This crude material is now ready for more rigorous purification techniques like chromatography or recrystallization.
Troubleshooting Column Chromatography
Question: I'm trying to purify my N-acylated product using silica gel chromatography, but the compound is streaking badly on the TLC plate. What's causing this and how can I fix it?
Answer: Streaking on silica gel is a classic sign of a compound interacting too strongly with the stationary phase. For aminopyridine derivatives, this is almost always due to the basicity of the pyridine nitrogen and the exocyclic amine. The acidic silanol groups (Si-OH) on the silica surface can protonate your compound, causing it to bind tightly and elute slowly and unevenly.
Here are several effective solutions:
-
Add a Basic Modifier to the Eluent: This is the most common and effective solution. By adding a small amount of a volatile tertiary amine to your mobile phase, you neutralize the acidic sites on the silica.
-
Triethylamine (Et₃N): Add 0.5-2% (v/v) triethylamine to your eluent system (e.g., Hexane/EtOAc). This will compete with your product for binding to the acidic sites, resulting in sharper bands and improved resolution.
-
Pyridine: While less common, a small amount of pyridine can also be used if your product is stable to it.
-
-
Use a Deactivated Stationary Phase:
-
Neutral Alumina: For highly basic compounds, switching from silica gel to neutral alumina can be very effective, as it lacks the acidic silanol groups. You will likely need to re-optimize your solvent system.
-
Treated Silica: You can purchase silica gel that has been end-capped or treated to be less acidic.
-
The workflow below illustrates the decision-making process for troubleshooting this common issue.
Technical Support Center: Overcoming Steric Hindrance with Dimethyl 4-aminopyridine-2,6-dicarboxylate
Welcome to the technical support hub for Dimethyl 4-aminopyridine-2,6-dicarboxylate. This guide is crafted for researchers, synthetic chemists, and drug development professionals who encounter challenges with sterically demanding transformations. Here, we delve into the unique catalytic properties of this specialized reagent, offering practical, field-tested advice through targeted FAQs and troubleshooting protocols. Our focus is to explain not just the 'how,' but the 'why,' grounding our recommendations in established mechanistic principles.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from standard 4-DMAP?
This compound is a structural analog of the widely used acylation catalyst, 4-(Dimethylamino)pyridine (DMAP). The key distinction lies in the two methyl ester (dicarboxylate) groups at the 2- and 6-positions of the pyridine ring. These substituents introduce significant electronic and steric modifications.
-
Electronic Effect: The ester groups are electron-withdrawing, which reduces the basicity and nucleophilicity of the pyridine ring nitrogen compared to standard DMAP. While this may seem counterintuitive, this modulation can be highly advantageous. It can lead to a more reactive (highly electrophilic) N-acylpyridinium intermediate, potentially accelerating the rate-limiting step in reactions with poor nucleophiles (like hindered alcohols).[1][2]
-
Steric Effect: The bulky ester groups flank the pyridine nitrogen, creating a more sterically hindered environment. This can influence substrate selectivity and prevent undesirable side reactions that may occur with the more accessible nitrogen of standard DMAP.[3]
Q2: When should I choose this compound over standard DMAP or other catalysts?
This specialized catalyst is not a universal replacement for DMAP but rather a problem-solving tool for specific, challenging scenarios. Consider using it when:
-
You are working with exceptionally hindered substrates: Particularly tertiary alcohols or sterically demanding secondary amines where standard DMAP catalysis is sluggish or fails.
-
Side reactions are a major issue: If you observe byproducts resulting from the basicity of standard DMAP (e.g., elimination, epimerization), the reduced basicity of this diester analog might offer a cleaner reaction profile.
-
You need to fine-tune reactivity: In complex natural product synthesis, modulating catalyst activity is key. The electronic properties of this catalyst provide a level of control not achievable with hyper-nucleophilic catalysts like DMAP.
Q3: What is the proposed mechanism of action in a sterically hindered acylation?
The mechanism is analogous to the nucleophilic catalysis pathway of standard DMAP, but with important modifications influenced by the dicarboxylate groups.[4][5]
-
Activation: The pyridine nitrogen of this compound attacks the acylating agent (e.g., an acid anhydride) to form a highly reactive N-acylpyridinium salt. The electron-withdrawing ester groups make the acyl group of this intermediate exceptionally electrophilic.
-
Nucleophilic Attack: The sterically hindered alcohol, which is a poor nucleophile, attacks the activated acyl carbon of the N-acylpyridinium salt.
-
Product Formation & Catalyst Regeneration: The tetrahedral intermediate collapses, releasing the ester product and the protonated catalyst. An auxiliary, non-nucleophilic base (like triethylamine or diisopropylethylamine) is required to deprotonate the catalyst, regenerating it for the next catalytic cycle.
Catalytic Cycle of this compound
Experimental Protocol: Acylation of a Hindered Tertiary Alcohol
This protocol provides a general methodology for the esterification of a sterically hindered tertiary alcohol using this compound.
Materials:
-
Sterically Hindered Alcohol (e.g., 1-Adamantanol): 1.0 equiv.
-
Acetic Anhydride: 1.5 equiv.
-
This compound: 0.1 equiv. (10 mol%)
-
Diisopropylethylamine (DIPEA): 2.0 equiv.
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the hindered alcohol (1.0 equiv.) and this compound (0.1 equiv.).
-
Solvent Addition: Add anhydrous DCM to dissolve the solids (concentration typically 0.1-0.5 M).
-
Base Addition: Add DIPEA (2.0 equiv.) to the stirred solution.
-
Acylating Agent Addition: Cool the flask to 0 °C using an ice bath. Add acetic anhydride (1.5 equiv.) dropwise over 5 minutes.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours, monitoring progress by TLC or LC-MS. If the reaction is slow, gentle heating to 40 °C may be required.
-
Workup: Upon completion, dilute the reaction mixture with DCM. Transfer to a separatory funnel and wash sequentially with:
-
Saturated aqueous NH₄Cl solution (2x)
-
Saturated aqueous NaHCO₃ solution (2x)
-
Brine (1x)
-
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure ester.
Data Summary: Catalyst Comparison
The following table provides a conceptual comparison of catalyst performance in the acylation of a model hindered tertiary alcohol. Actual results will vary based on specific substrates and conditions.
| Catalyst | Typical Loading (mol%) | Relative Reaction Rate | Key Advantage |
| Pyridine | >100 (Solvent) | 1 (Baseline) | Low cost, acts as solvent and base. |
| 4-DMAP | 5 - 10 | ~10⁴ | High catalytic activity for a broad range of substrates. |
| This compound | 10 - 20 | Variable | Tuned reactivity; potentially higher efficacy for extremely hindered cases; reduced basicity. |
| 9-Azajulolidine | 5 - 10 | >10⁴ | Conformationally locked analog, often more active than DMAP for hindered substrates. |
References
-
Wurster, J. A., & Zipse, H. (2011). Activity and selectivity of DMAP derivatives in acylation reactions: experimental and theoretical studies. Ludwig-Maximilians-Universität München. Available at: [Link]
- Essery, J. M., & Schofield, K. (1961). The influence of steric factors on the properties of 4-aminopyridine derivatives. Journal of the Chemical Society (Resumed), 3939. DOI: 10.1039/JR9610003939.
- Singh, S., et al. (2007). Conformationally restricted 4-dimethylaminopyridine (DMAP) analogs: synthesis and evaluation of catalytic effectiveness. Tetrahedron Letters, 48(44), 7849-7852.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of DMAP: Understanding its Structure and Catalytic Mechanism. Available at: [Link]
- Sakakura, A., et al. (2007). Widely Useful DMAP-Catalyzed Esterification under Auxiliary Base- and Solvent-Free Conditions. Journal of the American Chemical Society, 129(47), 14775-14779. DOI: 10.1021/ja075824w.
-
Wikipedia. (n.d.). 4-Dimethylaminopyridine. Available at: [Link]
-
OIST. (n.d.). Novel Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acid Derivatives. Available at: [Link]
- Li, H., et al. (2023). Preparation of hyperbranched 4-dimethylaminopyridine catalyst for the efficient synthesis of vitamin E succinate. Comptes Rendus. Chimie, 26, 11-22. DOI: 10.5802/crchim.219.
-
OIST. (n.d.). Novel Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acid Derivatives. Available at: [Link]
-
ResearchGate. (2019). Why are TEA/DMAP/n-methylimidazole turning yellow or red in acetic anhydride? Available at: [Link]
- Essery, J. M., & Schofield, K. (1961). The influence of steric factors on the properties of 4-aminopyridine derivatives. Journal of the Chemical Society (Resumed), 3939. DOI: 10.1039/JR9610003939.
-
Wikipedia. (n.d.). 4-Dimethylaminopyridine. Available at: [Link]
- Höfle, G., Steglich, W., & Vorbrüggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts. Angewandte Chemie International Edition in English, 17(8), 569-583.
- Mori, S., et al. (2016). Tuning catalytic activity with steric and electron-withdrawing effects of a porphyrin substituent. Catalysis Science & Technology, 6(19), 7245-7252. DOI: 10.1039/C6CY01123A.
- Murugan, E., & Scriven, E. F. V. (2003). Catalysis by 4-dialkylaminopyridines. Aldrichimica Acta, 36(1), 21-27.
- Li, H., et al. (2023). Preparation of hyperbranched 4-dimethylaminopyridine catalyst for the efficient synthesis of vitamin E succinate. Comptes Rendus. Chimie, 26, 11-22. DOI: 10.5802/crchim.219.
-
ResearchGate. (n.d.). Synthesis of dimethyl 4-(hydroxymethyl) pridine-2, 6-dicarboxylate. Available at: [Link]
- Rouchal, M., et al. (2021). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Molecules, 26(21), 6465. DOI: 10.3390/molecules26216465.
- Mori, S., et al. (2016). Tuning Catalytic Activity with Steric and Electron- Withdrawing Effects of Porphyrin Substituent. Catalysis Science & Technology, 6, 7245-7252. DOI: 10.1039/C6CY01123A.
- Huang, J.-Y., & Xu, W. (2008). Dimethyl pyridine-2,6-dicarboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2408.
- Flores-Rojas, G. G., et al. (2023). Role of Electronic and Steric Effects on Ruthenium Catalysts with Bulky NHC Ligands and Relationship with the Z-Selectivity in Olefin Metathesis. International Journal of Molecular Sciences, 24(18), 14316. DOI: 10.3390/ijms241814316.
Sources
- 1. Tuning catalytic activity with steric and electron-withdrawing effects of a porphyrin substituent - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. 769. The influence of steric factors on the properties of 4-aminopyridine derivatives - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 4. nbinno.com [nbinno.com]
- 5. 4-Dimethylaminopyridine - Wikipedia [en.wikipedia.org]
Optimizing catalyst loading for Dimethyl 4-aminopyridine-2,6-dicarboxylate
Technical Support Center: Dimethyl 4-aminopyridine-2,6-dicarboxylate
A Senior Application Scientist's Guide to Optimizing Catalysis in Synthesis
Welcome to the technical support center for this compound (DMAPDC). This guide is designed for researchers, chemists, and drug development professionals who are working with this important chemical intermediate. As a molecule with a core structure similar to the highly effective 4-(Dimethylamino)pyridine (DMAP) catalyst, the synthesis of DMAPDC itself requires precise catalytic control to achieve high yields and purity.[1]
This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the optimization of catalyst loading for the synthesis of DMAPDC. We will explore the causality behind experimental choices, moving beyond simple procedural steps to empower you with a robust understanding of your reaction system.
Troubleshooting Guide: Catalyst Loading & Reaction Performance
This section addresses specific issues you may encounter during the synthesis of DMAPDC, presented in a practical question-and-answer format. A common synthetic route involves the esterification of a precursor like 4-aminopyridine-2,6-dicarboxylic acid, a reaction that is highly dependent on catalytic efficiency.[2]
Q1: My reaction shows very low conversion or fails to start. Could this be a catalyst loading issue?
Answer: Yes, this is a classic symptom of suboptimal catalyst loading or activity. A catalyst provides an alternative reaction pathway with a lower activation energy, but a critical concentration is required to achieve a meaningful reaction rate.
Probable Causes & Solutions:
-
Insufficient Catalyst Loading: The number of active catalytic sites is too low to turn over the substrate effectively within a reasonable timeframe.
-
Solution: Perform a systematic catalyst loading screen. Start with a baseline concentration (e.g., 1 mol%) and incrementally increase it in parallel reactions (e.g., to 2.5 mol%, 5 mol%, and 10 mol%). Monitor each reaction by TLC or LC-MS at fixed time points. This will help you identify the loading at which the reaction rate is maximized without generating excessive byproducts.
-
-
Catalyst Deactivation: The catalyst may be "poisoned" by impurities in your starting materials or solvent, or it may degrade under the reaction conditions.[3] Common poisons for metal catalysts include sulfur and phosphorus compounds.[3]
-
Solution: Ensure all starting materials and solvents are of high purity and anhydrous, as required. If catalyst poisoning is suspected, purifying the substrates (e.g., by recrystallization or column chromatography) before the reaction is crucial. Consider using a more robust or poison-resistant catalyst if the problem persists.
-
-
Incorrect Catalyst Choice: The chosen catalyst may not be suitable for the specific transformation. For instance, a simple Brønsted acid might be insufficient for a sterically hindered esterification, where a combination of a coupling agent and a nucleophilic catalyst like DMAP is often more effective.[1]
-
Solution: Review the literature for analogous transformations. If direct examples are scarce, test different classes of catalysts (e.g., Brønsted acids, Lewis acids, organocatalysts) to identify a promising candidate for further optimization.
-
Q2: My reaction is fast, but I'm getting a complex mixture of side products. How is this related to catalyst loading?
Answer: This scenario often points to excessive catalyst loading. While a higher catalyst concentration can increase the rate of the desired reaction, it can also accelerate competing side reactions, leading to poor selectivity and a lower yield of the target molecule.
Probable Causes & Solutions:
-
Over-Catalysis: The catalyst loading is too high, promoting undesired pathways such as polymerization, elimination, or reaction with the solvent.
-
Solution: Systematically decrease the catalyst loading. Run a series of experiments starting from your current loading and reducing it by half in each subsequent run (e.g., 10 mol% -> 5 mol% -> 2.5 mol%). The goal is to find the "sweet spot" where the rate of the desired reaction is high, but the rates of side reactions are minimal. The table below illustrates a typical optimization experiment.
-
-
Exothermic Reaction Runaway: High catalyst loading can lead to a rapid increase in the reaction rate and a corresponding release of heat (exotherm). If this heat is not dissipated effectively, the increased temperature can trigger thermal degradation of reactants or products.[3]
-
Solution: Reduce the catalyst loading and ensure adequate temperature control. This can be achieved by using an ice bath for cooling, adding the catalyst portion-wise, or using a more dilute reaction mixture to help manage the exotherm.
-
Data Presentation: Optimizing Catalyst Loading for Purity
The following table summarizes hypothetical data from an experiment to optimize catalyst loading for the esterification of 4-aminopyridine-2,6-dicarboxylic acid.
| Run | Catalyst Loading (mol%) | Reaction Time (h) | DMAPDC Yield (%) | Key Impurity (%) | Scientist's Notes |
| 1 | 1.0 | 24 | 35 | <1 | Reaction is clean but very slow and incomplete. Suggests catalyst concentration is the limiting factor. |
| 2 | 2.5 | 18 | 78 | <2 | Good conversion and clean profile. Reaction nearing completion. |
| 3 | 5.0 | 8 | 92 | <2 | Optimal result. High yield in a reasonable timeframe with excellent purity. This is the recommended loading. |
| 4 | 10.0 | 4 | 85 | 12 | Reaction is very fast, but a significant increase in a high-molecular-weight impurity is observed, likely from a side reaction due to over-catalysis. |
Visualization: Troubleshooting Workflow for Low Yield
This diagram outlines a logical decision-making process for troubleshooting low-yield reactions where catalyst performance is the suspected cause.
Caption: A decision tree for systematically diagnosing and resolving low-yield issues.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for catalyst loading in a new reaction?
A common starting point for many catalytic reactions is between 1 to 5 mol% . This range is often sufficient to see catalytic activity without immediately running into issues of over-catalysis. For particularly challenging or slow reactions, an initial loading of 10 mol% may be warranted.
Q2: How does the catalyst's nature (homogeneous vs. heterogeneous) affect loading optimization?
-
Homogeneous Catalysts: These are soluble in the reaction medium (e.g., DMAP, sulfuric acid). Loading is typically straightforward to measure and optimize. However, removal from the reaction mixture can be difficult.
-
Heterogeneous Catalysts: These are in a different phase from the reaction mixture (e.g., a catalyst immobilized on a solid support).[4][5] While they offer easier separation and recycling, mass transfer limitations can become significant.[4] This means that simply increasing the weight of the catalyst may not proportionally increase the reaction rate if the substrate cannot efficiently reach the active sites. Proper stirring and reaction conditions are critical.
Q3: How can I monitor catalyst deactivation during my reaction?
The most direct way is to monitor the reaction rate. If you observe the rate slowing down significantly or stopping altogether before the starting material is consumed (while temperature and other parameters are constant), catalyst deactivation is a likely cause.[6] Taking aliquots at regular intervals and analyzing them by HPLC or LC-MS will provide a clear kinetic profile of the reaction.
Experimental Protocols
Protocol 1: General Procedure for Catalyst Loading Screen
This protocol describes a parallel experiment to determine the optimal catalyst loading for a generic reaction.
-
Preparation: In a glovebox or under an inert atmosphere (if reagents are air/moisture sensitive), prepare four identical reaction vials.
-
Reagent Addition: To each vial, add the limiting substrate (e.g., 4-aminopyridine-2,6-dicarboxylic acid, 1.0 mmol), the excess reagent (e.g., anhydrous methanol, 10 mmol), and the anhydrous solvent (e.g., DCM, 5 mL).
-
Catalyst Addition:
-
To Vial 1, add the catalyst (e.g., sulfuric acid) corresponding to 1.0 mol% (0.01 mmol).
-
To Vial 2, add 2.5 mol% (0.025 mmol).
-
To Vial 3, add 5.0 mol% (0.05 mmol).
-
To Vial 4, add 10.0 mol% (0.10 mmol).
-
-
Reaction: Seal the vials and place them in a heating block set to the desired temperature (e.g., 40 °C). Ensure identical stirring in all vials.
-
Monitoring: After a set time (e.g., 1 hour), carefully take a small aliquot from each reaction. Quench the aliquot (e.g., with a saturated NaHCO₃ solution) and analyze by TLC or LC-MS to determine the approximate conversion.
-
Analysis: Continue monitoring at regular intervals (e.g., every 2 hours) until one of the reactions reaches completion or a clear trend emerges. Compare the yield, purity, and reaction time for each loading to determine the optimal condition.
Visualization: Catalytic Cycle Concept
The following diagram illustrates the fundamental role of a catalyst in a transformation, using a generic acid-catalyzed esterification as an example.
Caption: A simplified catalytic cycle for acid-catalyzed esterification.
References
-
Li, H., Zhang, T., Tang, K., et al. (2023). Preparation of hyperbranched 4-dimethylaminopyridine catalyst for the efficient synthesis of vitamin E succinate. Comptes Rendus. Chimie, 26, 11-22. Available at: [Link]
-
Scriven, E. F. V., Murugan, R. (2010). Catalysis by 4-dialkylaminopyridines. Request PDF. Available at: [Link]
-
Więckowska, A., Staszewska-Krajewska, O., et al. (2019). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Molecules, 24(18), 3358. Available at: [Link]
-
Li, H., Zhang, T., Tang, K., et al. (2023). Preparation of hyperbranched 4-dimethylaminopyridine catalyst for the efficient synthesis of vitamin E succinate. Comptes Rendus de l'Académie des Sciences. Available at: [Link]
-
AmmoniaKnowHow. (n.d.). Catalyst deactivation Common causes. Available at: [Link]
-
Scriven, E. F. V., Murugan, R. (2001). Catalysis by 4-dialkylaminopyridines. ARKIVOC, 2001(i), 201-226. Available at: [Link]
-
García-García, P., et al. (2009). Exploring Catalyst and Solvent Effects in the Multicomponent Synthesis of Pyridine-3,5-dicarbonitriles. The Journal of Organic Chemistry, 74(18), 6999-7006. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). 4-Dimethylaminopyridine (DMAP). Available at: [Link]
-
García-García, P., et al. (2009). Exploring Catalyst and Solvent Effects in the Multicomponent Synthesis of Pyridine-3,5-dicarbonitriles. The Journal of Organic Chemistry. Available at: [Link]
-
Quick Company. (n.d.). Process For Producing 4 Aminopyridines. Available at: [Link]
-
García-García, P., et al. (2009). Exploring Catalyst and Solvent Effects in the Multicomponent Synthesis of pyridine-3,5-dicarbonitriles. PubMed. Available at: [Link]
-
ResearchGate. (n.d.). 4-(Dimethylamino)pyridine as Multivalent Catalyst in Organic Synthesis. Available at: [Link]
- Google Patents. (n.d.). US6939972B2 - Process for producing 4-dimethyl amino pyridine (4-DMAP).
-
ResearchGate. (n.d.). Synthesis of dimethyl 4-(hydroxymethyl) pridine-2, 6-dicarboxylate. Available at: [Link]
-
ResearchGate. (2024). Synthesis, characterisation, and catalytic application of a soluble molecular carrier of sodium hydride activated by a substituted 4-(dimethylamino)pyridine. Available at: [Link]
-
Murugan, R., Scriven, E. (2004). Applications of Dialkylaminopyridine (DMAP) Catalysts in Organic Synthesis. ChemInform. Available at: [Link]
-
Semantic Scholar. (n.d.). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Available at: [Link]
-
The Royal Society of Chemistry. (2023). The mathematical catalyst deactivation models: a mini review. RSC Advances. Available at: [Link]
- Google Patents. (n.d.). CN103787963A - Efficient preparation of 4-dimethylaminopyridine.
-
PubMed Central. (n.d.). Efficient Synthesis of 6,6´-Diamido-2,2´-dipicolylamine Ligands for Potential Phosphate Anion Sensing. Available at: [Link]
-
ResearchGate. (n.d.). Dimethyl pyridine-2,6-dicarboxylate. Available at: [Link]
- Google Patents. (n.d.). CN111303047A - Synthesis method of 2-amino-4, 6-dimethylpyridine.
Sources
- 1. 4-Dimethylaminopyridine (DMAP) [commonorganicchemistry.com]
- 2. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ammoniaknowhow.com [ammoniaknowhow.com]
- 4. Preparation of hyperbranched 4-dimethylaminopyridine catalyst for the efficient synthesis of vitamin E succinate [comptes-rendus.academie-sciences.fr]
- 5. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 6. The mathematical catalyst deactivation models: a mini review - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Preventing Racemization in Peptide Coupling with Dimethyl 4-aminopyridine-2,6-dicarboxylate
Welcome to the technical support center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals to address a critical challenge in peptide chemistry: the prevention of racemization during peptide coupling reactions. Here, we focus on the application and troubleshooting when using Dimethyl 4-aminopyridine-2,6-dicarboxylate as a catalyst.
Introduction to Racemization in Peptide Synthesis
In the synthesis of peptides, maintaining the stereochemical integrity of each amino acid residue is paramount. Racemization, the conversion of a chiral amino acid into a mixture of its L- and D-enantiomers, can lead to the formation of diastereomeric peptide impurities that are often difficult to separate from the desired product.[1] This loss of optical purity can have profound consequences on the peptide's biological activity and therapeutic efficacy.
The formation of a peptide bond requires the activation of a carboxylic acid group, a step that unfortunately also increases the acidity of the α-proton, making it susceptible to abstraction by a base.[2][3] This can lead to racemization through two primary mechanisms: direct enolization or the formation of a 5(4H)-oxazolone (azlactone) intermediate.[3][4] The use of urethane-based protecting groups like Fmoc and Boc can suppress the oxazolone pathway to some extent, but the risk of racemization remains, especially for sensitive amino acids like cysteine and histidine.[3][5]
The Role of this compound (DMAP-2,6-diC)
While 4-(Dimethylamino)pyridine (DMAP) is a well-known and highly efficient acylation catalyst, its strong basicity can significantly promote racemization.[6][7][8] This has led to the development of modified DMAP catalysts designed to mitigate this issue. This compound is one such analog. The introduction of two electron-withdrawing ester groups at the 2 and 6 positions of the pyridine ring reduces the basicity of the ring nitrogen, thereby diminishing its propensity to cause racemization.
Caption: Comparison of DMAP and DMAP-2,6-diC basicity and racemization risk.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common issues and inquiries encountered during peptide coupling reactions when aiming to minimize racemization.
Frequently Asked Questions
Q1: Why am I still observing racemization even when using a less basic catalyst like this compound?
A1: While this compound is designed to reduce racemization compared to DMAP, several other factors in your reaction setup can still contribute to the loss of stereochemical integrity:
-
Choice of Coupling Reagent: The primary coupling reagent plays a significant role. Carbodiimides like DCC and DIC can form highly reactive O-acylisourea intermediates that are prone to racemization.[3] The use of phosphonium (e.g., PyBOP) or aminium/uronium (e.g., HBTU, HATU) salts can also lead to varying degrees of racemization depending on the specific amino acid being coupled.
-
Presence of Exogenous Base: The addition of a tertiary amine base, such as N,N-diisopropylethylamine (DIEA) or N-methylmorpholine (NMM), is often required for couplings with aminium/uronium reagents. The basicity and steric hindrance of this base can influence the extent of racemization.[2][3] Less sterically hindered and more basic amines tend to increase racemization.[2]
-
Solvent Effects: The polarity of the solvent can impact racemization. More polar solvents can stabilize the enolate intermediate, potentially increasing the rate of racemization.[1]
-
Reaction Temperature and Time: Elevated temperatures and prolonged reaction times can increase the likelihood of racemization.
Q2: What are the best practices for setting up a peptide coupling reaction to minimize racemization when using a DMAP analog?
A2: To ensure minimal racemization, a holistic approach to your experimental design is crucial.
-
Optimized Reagent Stoichiometry: Use the minimum effective amount of your coupling reagent and any additives. An excess of activating agent can lead to side reactions and potentially increase racemization.
-
In Situ Activation: Whenever possible, perform the activation of the carboxylic acid in situ in the presence of the amine component. This minimizes the lifetime of the highly reactive, racemization-prone activated intermediate.
-
Use of Additives: The inclusion of additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is highly recommended.[2][5] These additives react with the activated amino acid to form active esters that are more stable and less prone to racemization than the initial activated species.[9]
-
Temperature Control: Perform the coupling at the lowest temperature that allows for a reasonable reaction rate, typically starting at 0 °C and allowing the reaction to slowly warm to room temperature.
-
Careful Base Selection: If a base is required, opt for a sterically hindered, weaker base like sym-collidine, especially in fragment couplings where the risk of racemization is higher.[3]
Caption: Optimized workflow for low-racemization peptide coupling.
Troubleshooting Scenarios
Scenario 1: Significant racemization is detected when coupling Fmoc-Cys(Trt)-OH.
-
Problem Analysis: Cysteine is particularly susceptible to racemization. The combination of the activating reagent and any base present is likely the primary cause.
-
Troubleshooting Steps:
-
Switch to a milder coupling condition. The combination of diisopropylcarbodiimide (DIC) with an additive like Oxyma or HOBt is often a good choice for coupling racemization-prone amino acids like Fmoc-Cys(Trt)-OH, as it can be performed under base-free conditions.[3][10]
-
Eliminate or change the base. If a base is absolutely necessary, consider using a weaker, sterically hindered base.
-
Verify the purity of the Fmoc-Cys(Trt)-OH. Ensure that the starting material itself is not already partially racemized.
-
Scenario 2: My peptide is showing diastereomeric impurities on my HPLC trace after synthesis.
-
Problem Analysis: The presence of diastereomeric impurities is a strong indicator of racemization at one or more chiral centers during the synthesis.
-
Troubleshooting Steps:
-
Identify the racemization-prone residues. Histidine and cysteine are common culprits.[5] Review your synthesis protocol for the coupling steps involving these amino acids.
-
Implement a robust analytical method to quantify racemization. This will allow you to systematically evaluate the impact of changes to your protocol.
-
Re-synthesize the peptide using the optimized, low-racemization conditions discussed above for the problematic coupling steps.
-
Experimental Protocols & Data
Protocol: General Procedure for Low-Racemization Peptide Coupling
This protocol provides a starting point for minimizing racemization during peptide bond formation.
-
Preparation: In a reaction vessel, dissolve the N-protected amino acid (1.0 eq.), the amine component (hydrochloride or trifluoroacetate salt, 1.0 eq.), and the racemization suppressing additive (e.g., Oxyma, 1.0 eq.) in a suitable solvent (e.g., DMF or NMP).
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Base Addition (if necessary): If the amine component is a salt, add a base (e.g., NMM, 1.0 eq. or DIEA, 1.0 eq.) and stir for 2-5 minutes.
-
Catalyst Addition: Add this compound (0.05-0.1 eq.).
-
Initiation: Add the coupling reagent (e.g., DIC, 1.05 eq.) and stir the reaction mixture at 0 °C for 30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and continue stirring for 2-4 hours, or until the reaction is complete as monitored by a suitable method (e.g., Kaiser test for solid-phase synthesis).
-
Work-up: Proceed with the standard work-up and purification procedures for your specific synthesis.
Data Summary: Factors Influencing Racemization
| Factor | Condition Promoting Racemization | Condition Suppressing Racemization |
| Catalyst | DMAP (strongly basic) | This compound (less basic) |
| Coupling Reagent | Carbodiimides alone | Carbodiimides + Additive (HOBt, HOAt, Oxyma)[9] |
| Base | Strong, non-hindered bases (e.g., Triethylamine)[2] | Weaker, hindered bases (e.g., sym-collidine) or no base[3] |
| Temperature | Elevated temperatures | 0 °C to room temperature |
| Solvent | Polar, aprotic solvents | Less polar solvents[1] |
Analytical Methods for Detecting Racemization
Accurate detection and quantification of racemization are essential for process optimization.
| Method | Principle | Sensitivity | Throughput |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Good | Moderate |
| Chiral GC | Separation of derivatized amino acid enantiomers on a chiral column.[11] | High | High |
| Capillary Electrophoresis (CE) | Differential migration of charged enantiomers in an electric field, often with a chiral selector. | Excellent, with detection limits as low as 0.05%.[12][13] | High |
| NMR Spectroscopy | Use of chiral solvating or derivatizing agents to induce distinguishable chemical shifts for enantiomers. | Lower sensitivity compared to chromatographic methods. | Low |
graph "Racemization_Detection_Workflow" { rankdir=TB; node [shape=box, style="rounded,filled", fontname="Helvetica"]; edge [fontname="Helvetica", color="#5F6368"];Peptide_Sample [label="Synthesized Peptide Sample", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hydrolysis [label="Acid Hydrolysis\n(Optional, for GC)", fillcolor="#F1F3F4", fontcolor="#202124"]; Derivatization [label="Derivatization\n(for GC/HPLC)", fillcolor="#F1F3F4", fontcolor="#202124"]; Analysis [label="Analytical Separation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Quantification [label="Quantification of\nD/L Ratio", fillcolor="#FBBC05", fontcolor="#202124"];
Peptide_Sample -> Hydrolysis [label="For Amino Acid Analysis"]; Peptide_Sample -> Analysis [label="For Intact Peptide Analysis (CE/HPLC)"]; Hydrolysis -> Derivatization; Derivatization -> Analysis; Analysis -> Quantification; }
Caption: General workflow for the analytical detection of racemization.
By understanding the mechanisms of racemization and carefully controlling the reaction parameters, researchers can effectively utilize advanced catalysts like this compound to synthesize peptides with high stereochemical purity.
References
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
-
Racemization Assays. Science of Synthesis. [Link]
-
Bodanszky, M., & Bodanszky, A. (1966). Racemization in Peptide Synthesis. Mechanism-specific Models. Chemical Communications (London), (17), 591. [Link]
-
Racemization in peptide synthesis. SlideShare. [Link]
-
Validation of determination of optical purity of peptides. Peptisyntha. [Link]
-
Wang, S. S., Tam, J. P., Wang, B. S., & Merrifield, R. B. (1981). Enhancement of peptide coupling reactions by 4-dimethylaminopyridine. International Journal of Peptide and Protein Research, 18(5), 459-467. [Link]
-
Gübitz, G., Jellenz, W., & Santi, W. (1981). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. Journal of High Resolution Chromatography, 4(4), 181-183. [Link]
-
Echner, H., & Voelter, W. (1996). Racemization of Amino Acids in Solid-Phase Peptide Synthesis Investigated by Capillary Electrophoresis. Analytical Chemistry, 68(14), 2423-2426. [Link]
-
Tiritiris, I., & El-Faham, A. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega, 7(7), 5591-5601. [Link]
-
Liu, Y., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5462. [Link]
-
Coupling Reagents. Aapptec Peptides. [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. [Link]
-
Jad, Y. E., et al. (2019). Epimerisation in Peptide Synthesis. Molecules, 24(9), 1785. [Link]
Sources
- 1. Racemization in peptide synthesis | PPTX [slideshare.net]
- 2. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 3. bachem.com [bachem.com]
- 4. Racemization in peptide synthesis. Mechanism-specific models - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 5. peptide.com [peptide.com]
- 6. Enhancement of peptide coupling reactions by 4-dimethylaminopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cat-online.com [cat-online.com]
- 12. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Removal of Dimethyl 4-aminopyridine-2,6-dicarboxylate from reaction mixture
Topic: Removal of Dimethyl 4-aminopyridine-2,6-dicarboxylate from Reaction Mixtures
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with the purification of reaction mixtures containing this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to solve even the most challenging separation problems.
Compound Profile: this compound
-
Molecular Formula: C₉H₁₀N₂O₄[1]
-
Molecular Weight: 210.19 g/mol [1]
-
Key Structural Features: This molecule possesses a dual nature that is critical to understand for its successful removal. It has a basic 4-aminopyridine core, which can be protonated, and two dimethyl ester groups, which may be sensitive to harsh acidic or basic conditions. This duality dictates the purification strategies.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you might encounter during the work-up of a reaction containing this compound.
Question 1: My final product is contaminated with this compound after a standard aqueous work-up. How can I remove it?
Root Cause Analysis: A standard neutral water or brine wash is often insufficient to remove this compound due to its organic solubility. The key to its removal lies in exploiting the basicity of the aminopyridine nitrogen. By converting the compound into its water-soluble salt form, it can be effectively extracted from the organic phase into an aqueous layer.[3][4][5]
Solution: Acid-Base Extraction This is the most common and effective method for removing basic impurities like aminopyridine derivatives.[3][5][6] The choice of acid and the precise pH are crucial to ensure complete protonation of the impurity without affecting your desired product.
Experimental Protocol: Acid Wash for Product Purification
-
Solvent Selection: Ensure your reaction mixture is dissolved in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane (DCM), or diethyl ether).
-
Initial Wash (Optional): Perform a wash with deionized water to remove any highly water-soluble impurities.
-
Acidic Extraction:
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of dilute aqueous acid. A 1 M solution of hydrochloric acid (HCl) is typically effective.
-
Stopper the funnel and shake vigorously for 30-60 seconds, ensuring to vent frequently to release any pressure buildup.
-
Allow the layers to separate. The aminopyridine dicarboxylate, now protonated, will be in the lower aqueous layer (for DCM) or the upper aqueous layer (for less dense solvents like ethyl acetate or ether).
-
-
Separation: Carefully drain and collect the aqueous layer containing the impurity.
-
Repeat: For stubborn cases, repeat the acidic wash (Step 3) one or two more times. Monitor the removal of the impurity by TLC analysis of the organic layer.
-
Neutralization and Final Wash:
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.[3]
-
Follow with a wash using saturated aqueous sodium chloride (brine) to remove residual water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to isolate your purified product.
Below is a visual workflow of the acid-base extraction process.
Caption: Workflow for Acid-Base Extraction.
Question 2: My desired product is sensitive to strong acids. How can I perform an acid wash without degrading my compound?
Root Cause Analysis: Product degradation is a valid concern when dealing with acid-labile functional groups (e.g., acetals, some esters, or Boc-protected amines). The key is to use an acid that is strong enough to protonate the aminopyridine impurity but not so strong as to catalyze the degradation of your product.
Solution: Use a Milder Acidic Wash Instead of strong mineral acids like HCl, you can use milder, buffered, or weaker acidic solutions.
Alternative Acidic Wash Protocols
| Reagent | Concentration | Rationale & Best Use Case |
| Ammonium Chloride (NH₄Cl) | Saturated Aqueous Solution | NH₄Cl is the salt of a weak base and a strong acid, creating a mildly acidic solution (pH ~4.5-5.5). It is excellent for compounds sensitive to strong acids. |
| Citric Acid | 10% w/v Aqueous Solution | A weak organic acid that can effectively protonate basic amines. It is often used when a metal-chelating effect is also desired. |
| Dilute Acetic Acid | 1-5% Aqueous Solution | Another weak organic acid option. However, ensure your product is not soluble in dilute acetic acid. |
Experimental Protocol: Mild Acid Wash
-
Follow the general procedure for the acid-base extraction outlined in Question 1.
-
In Step 3, replace 1 M HCl with one of the milder reagents from the table above.
-
Monitor the extraction efficiency carefully by TLC, as more washes may be required compared to using a strong acid.
Question 3: I am trying to remove the aminopyridine diester, but my yield is very low after the work-up. What is happening?
Root Cause Analysis: Low yield can stem from several issues during an acid-base extraction:
-
Product Protonation: If your desired product has a basic site, it may also be extracted into the acidic aqueous layer along with the impurity.
-
Emulsion Formation: A stable emulsion between the organic and aqueous layers can trap your product, leading to physical loss during separation.
-
Ester Hydrolysis: Although less likely with dilute acid at room temperature, prolonged exposure or elevated temperatures could lead to the hydrolysis of the ester groups on either your product or the impurity, complicating the separation.
Troubleshooting Workflow
The following diagram provides a logical approach to diagnosing the cause of low yield.
Caption: Troubleshooting Low Product Yield.
Frequently Asked Questions (FAQs)
Q1: What is the most robust method if acid-base extraction fails or is not suitable?
A: If your product is sensitive to all acidic conditions or has a similar basicity to the impurity, column chromatography is the most reliable alternative.
-
Stationary Phase: Standard silica gel is usually effective. The polar aminopyridine diester will have a stronger interaction with the silica compared to many non-polar products.
-
Mobile Phase: A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity will allow for the separation of your product from the more polar impurity.
-
Pro-Tip: To prevent peak tailing of the basic aminopyridine on the acidic silica gel, you can add a small amount of a basic modifier like triethylamine (~0.1-1%) to your mobile phase.
Q2: Can I use a base wash to remove this impurity?
A: No, a base wash is not suitable. This compound is a basic compound. A base wash would keep it in its neutral, organic-soluble form. Furthermore, using a strong base like NaOH could risk hydrolyzing the dimethyl ester groups, which would form the corresponding dicarboxylate salt, complicating the purification process further.
Q3: How can I confirm that the impurity has been completely removed?
A: The gold standard for confirming purity is a combination of techniques:
-
Thin-Layer Chromatography (TLC): Before and after your purification procedure, run a TLC of your product. Spot the crude mixture, the purified product, and a co-spot. The spot corresponding to the aminopyridine diester should be absent in the purified lane.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is highly effective. The aromatic protons and the methyl ester protons of the impurity have characteristic chemical shifts. Their absence in the spectrum of your final product is a strong indicator of purity.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity, HPLC is the preferred method.[7] It can separate and quantify even trace amounts of the impurity.
Q4: Are there any preventative measures I can take during the reaction to make removal easier?
A: Yes, considering the purification during the reaction planning phase is always a good strategy.
-
Use Catalytic Amounts: If the aminopyridine derivative is used as a catalyst (similar to DMAP), ensure you are using the minimum effective amount.[8][9]
-
Alternative Reagents: If it is a stoichiometric reagent, consider if an alternative reagent with easier removal properties could be used.
-
Solid-Supported Reagents: In some cases, polymer-bound versions of reagents can be used, which are simply filtered off at the end of the reaction.
References
- Huebner, C. F. (1951). Paper Chromatography of Pyridine Derivatives.
- Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chrom
- Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chrom
- Application Notes and Protocols for the Analytical Characterization of Pyridine Deriv
- cas 150730-41-9|| where to buy dimethyl 4-aminopyridine-2,6-dicarboxyl
-
Acid-Base Extraction. (2022). Chemistry LibreTexts. [URL: [Link]]
-
HPLC Methods for analysis of Pyridine. (n.d.). HELIX Chromatography. [URL: [Link]]
-
Acid–base extraction. (n.d.). Wikipedia. [URL: [Link]]
-
Organic Acid-Base Extractions. (n.d.). Chemistry Steps. [URL: [Link]]
-
Acid-Base Extraction. (n.d.). Course Hero. [URL: [Link]]
-
What's the best way for removing extra DCC and DMAP in an esterification reaction?. (2013). ResearchGate. [URL: [Link]]
-
4-Dimethylaminopyridine. (n.d.). Wikipedia. [URL: [Link]]
Sources
- 1. CAS 150730-41-9 | this compound - Synblock [synblock.com]
- 2. 150730-41-9 | this compound | Esters | Ambeed.com [ambeed.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. vernier.com [vernier.com]
- 5. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. helixchrom.com [helixchrom.com]
- 8. researchgate.net [researchgate.net]
- 9. 4-Dimethylaminopyridine - Wikipedia [en.wikipedia.org]
Effect of temperature on Dimethyl 4-aminopyridine-2,6-dicarboxylate catalytic activity
A Guide to Understanding and Optimizing Thermal Effects on Catalytic Activity
Introduction
Welcome to the technical support guide for Dimethyl 4-aminopyridine-2,6-dicarboxylate (DMAP-DC). As a highly effective nucleophilic catalyst, DMAP-DC, a derivative of the well-known 4-(Dimethylamino)pyridine (DMAP), is instrumental in a variety of organic transformations, particularly acylation and esterification reactions.[1][2] Its catalytic efficacy, however, is intrinsically linked to reaction temperature—a parameter that can dramatically influence reaction rate, yield, and selectivity.
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights into the causal relationship between temperature and DMAP-DC's catalytic performance. We will move beyond simple protocols to explore the underlying principles, enabling you to troubleshoot effectively and optimize your experimental outcomes. While much of the foundational mechanistic understanding is derived from its parent compound, DMAP, this guide will address the unique considerations for the dicarboxylate derivative.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of temperature in a DMAP-DC catalyzed reaction?
Temperature serves a dual role. Firstly, it provides the necessary kinetic energy to overcome the activation energy barrier of the reaction, thereby increasing the reaction rate.[3][4] Generally, for every 10°C increase, the reaction rate can approximately double. Secondly, temperature influences the stability of the catalyst itself and the key intermediates in the catalytic cycle. Exceeding the optimal temperature can lead to catalyst degradation or the formation of unwanted byproducts.[5]
Q2: What is the typical operating temperature range for DMAP-DC catalysis?
While the optimal temperature is substrate-dependent, most DMAP-DC catalyzed reactions, such as acylations and esterifications, are initially attempted at room temperature (approx. 20-25°C).[6] For reactions involving sterically hindered substrates or less reactive partners, the temperature may be gently elevated to 40-50°C to improve the rate. It is rare for these reactions to require temperatures exceeding 60-80°C, as catalyst stability can become a concern.
Q3: How does DMAP-DC's structure influence its thermal stability compared to standard DMAP?
DMAP-DC is structurally more complex than DMAP due to the two methyl ester groups at the 2 and 6 positions. While the core pyridine ring and the dimethylamino group are responsible for its catalytic activity, the ester groups can influence its thermal properties. While specific high-temperature stability data for DMAP-DC is not extensively published, studies on DMAP show it is a relatively stable solid with a melting point of 110-113°C.[1][7] The thermal stability of DMAP-DC in solution is the more critical factor, which can be influenced by the solvent and other reagents present. It is prudent to assume its operational thermal limits are similar to or slightly lower than those of DMAP until empirical data suggests otherwise.
Q4: Can temperature affect the selectivity of my reaction?
Yes. In reactions with multiple potential acylation sites (e.g., polyols), temperature can influence selectivity. Higher temperatures provide more energy, which may allow the reaction to proceed at less reactive sites, potentially reducing the selectivity observed at lower temperatures. If you are targeting a specific site, it is often best to start at a lower temperature (e.g., 0°C to room temperature) and allow for a longer reaction time.
Troubleshooting Guide: Temperature-Related Issues
Issue 1: My reaction is extremely slow or has not started at room temperature.
-
Underlying Cause: The activation energy for your specific substrates may be too high for the reaction to proceed at a reasonable rate at room temperature. This is common with sterically hindered alcohols or poorly electrophilic acylating agents.
-
Troubleshooting Steps:
-
Confirm Reagent Integrity: First, ensure that your reagents and solvent are anhydrous and of high purity. Water can hydrolyze the acylating agent and protonate the catalyst.
-
Increase Temperature Incrementally: Raise the reaction temperature in 10°C increments, for example, to 35°C, then 45°C. Monitor the reaction progress at each step using a suitable technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Check Catalyst Loading: An incomplete reaction can sometimes stem from insufficient catalyst loading. Ensure you are using an appropriate catalytic amount (typically 1-10 mol%).
-
Consider a Co-base: The catalytic cycle of DMAP and its derivatives involves a protonated state. An auxiliary, non-nucleophilic base like triethylamine or pyridine is often used to regenerate the free, active catalyst.[1][7] Ensure this co-base is present if your reaction generates acid.
-
Issue 2: My reaction produced a significant amount of dark, tar-like byproducts upon heating.
-
Underlying Cause: This is a classic sign of thermal decomposition. Either your substrates, your product, or the catalyst itself are not stable at the temperature you are using. High temperatures can also accelerate side reactions.
-
Troubleshooting Steps:
-
Reduce Temperature Immediately: If you observe darkening, lower the temperature. It is better to have a slower, cleaner reaction than a fast, messy one.
-
Determine Thermal Stability: Run control experiments by heating your starting materials individually (in the reaction solvent) to the reaction temperature to see which component is degrading.
-
Optimize for a Lower Temperature: Return to a lower temperature (e.g., room temperature or 0°C) and compensate by increasing the reaction time. Patience often leads to a higher purity of the final product.
-
Solvent Choice: Ensure your solvent is appropriate for the reaction temperature. For instance, if heating to 60°C, a solvent with a higher boiling point like acetonitrile or THF might be more suitable than dichloromethane.
-
Issue 3: The reaction starts well but stalls before reaching completion, even with gentle heating.
-
Underlying Cause: This often points to catalyst deactivation. The active form of DMAP-DC may be consumed during the reaction and not efficiently regenerated. This can happen if the acid byproduct is not effectively scavenged.
-
Troubleshooting Steps:
-
Add an Auxiliary Base: If you are not already using one, add a non-nucleophilic base (e.g., 1.1 to 1.5 equivalents of triethylamine). This base's role is to deprotonate the protonated DMAP-DC, regenerating it for the next catalytic cycle.[7][8]
-
Staged Catalyst Addition: In some cases, the catalyst may slowly degrade over a long reaction time. Consider adding a second small portion of DMAP-DC midway through the reaction to see if it restarts.
-
Re-evaluate Temperature: While heating increases the initial rate, it might also accelerate catalyst deactivation pathways. Try running the reaction at a lower temperature for a longer period to see if a higher final conversion is achieved.
-
Data & Visualization
Conceptual Effect of Temperature on Catalysis
The relationship between temperature and catalytic activity is not linear. Initially, the rate increases with temperature as predicted by the Arrhenius equation. However, after an optimal point, the rate rapidly decreases as thermal energy begins to cause irreversible degradation of the catalyst.
DMAP-DC Catalytic Cycle
The catalytic cycle for DMAP-DC in an acylation reaction is analogous to that of DMAP. The catalyst acts as a highly nucleophilic acyl transfer agent.
Troubleshooting Workflow
When encountering a problem, a systematic approach is key. Use this flowchart to diagnose temperature-related issues.
Experimental Protocols
Protocol 1: General Procedure for DMAP-DC Catalyzed Acylation of a Secondary Alcohol
This protocol is a general guideline and requires optimization for specific substrates.
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the secondary alcohol (1.0 eq.). Dissolve it in anhydrous dichloromethane (DCM, approx. 0.1 M).
-
Addition of Reagents: Add DMAP-DC (0.05 eq.), triethylamine (1.5 eq.), and finally the acylating agent (e.g., acetic anhydride, 1.2 eq.) sequentially via syringe.
-
Reaction: Stir the reaction mixture at room temperature (23°C).
-
Monitoring: Monitor the reaction progress every 1-2 hours by TLC or LC-MS. A typical reaction may take 4-24 hours.
-
Workup: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Optimization of Reaction Temperature
Use this protocol when a reaction is sluggish at room temperature.
-
Setup: Set up three small-scale reactions in parallel using the conditions from Protocol 1. Use identical vials with stir bars.
-
Temperature Gradient: Place one vial at room temperature (23°C), a second in a heating block at 40°C, and a third in a heating block at 55°C.
-
Time-Course Analysis: After 1 hour, take a small aliquot from each reaction, quench it, and analyze by HPLC or GC to determine the percent conversion. Repeat this analysis at regular intervals (e.g., 2, 4, and 8 hours).
-
Data Analysis: Plot percent conversion versus time for each temperature.
-
If the 55°C reaction is fastest and clean, it may be the optimal temperature.
-
If the 55°C reaction shows byproduct formation while the 40°C reaction is clean and significantly faster than room temperature, then 40°C is the better choice.
-
If all reactions are slow, consider other factors like solvent or catalyst loading before increasing the temperature further.
-
| Temperature | Relative Rate | Purity/Byproducts | Recommendation |
| 0 - 25 °C | Slow to Moderate | Generally High | Ideal starting point, especially for sensitive substrates. |
| 25 - 50 °C | Moderate to Fast | Typically Good | Optimal for many sterically hindered substrates. |
| > 50 °C | Very Fast | Risk of Decomposition | Use with caution; monitor closely for discoloration. |
Table 1: General Temperature Guidelines for DMAP-DC Catalysis.
References
- Scriven, E. F. V., & Murugan, R. (2005). Pyridine and Its Derivatives. Kirk-Othmer Encyclopedia of Chemical Technology.
- Benchchem. (n.d.). Navigating Incomplete DMAP-Catalyzed Reactions: A Technical Troubleshooting Guide.
- Wikipedia. (2023). 4-Dimethylaminopyridine.
- ResearchGate. (n.d.). 4‐Aminopyridines as Versatile “Noninterfering” Allies for CO2 Fixation.
- Benchchem. (n.d.). Technical Support Center: 4-Dimethylaminopyridine (DMAP) in Esterification.
- Wang, D. P., Chang, L. C., & Wang, M. T. (2001). Stability of 4-DMAP in solution. Drug Development and Industrial Pharmacy, 27(9), 997-1001.
- Chemeurope.com. (n.d.). 4-Dimethylaminopyridine.
- Li, H., et al. (2023). Preparation of hyperbranched 4-dimethylaminopyridine catalyst for the efficient synthesis of vitamin E succinate. Comptes Rendus Chimie, 26(1), 1-11.
- Xu, S., et al. (2005). The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine). Chemistry, 11(16), 4751-7.
- Patsnap Synapse. (2025). How Temperature Affects Enzyme Activity: Denaturation vs. Optimization.
- Common Organic Chemistry. (n.d.). 4-Dimethylaminopyridine (DMAP).
- Daniel, R. M., & Danson, M. J. (2010). A new understanding of how temperature affects the catalytic activity of enzymes. Trends in Biochemical Sciences, 35(10), 584-91.
- Peterson, J. R., et al. (2018). Pressure and Temperature Effects on the Activity and Structure of the Catalytic Domain of Human MT1-MMP. Biophysical Journal, 114(5), 1074-1083.
- Arslan, O., & Kara, E. (2024). Temperature-Dependent Parameters in Enzyme Kinetics: Impacts on Enzyme Denaturation. Journal of Applied Mathematics and Physics, 12(1), 1-15.
- Hamer, M., & Hore, P. J. (2019). A structural perspective on the temperature-dependent activity of enzymes. Journal of the Royal Society Interface, 16(158), 20190433.
- Semantic Scholar. (n.d.). Catalysis by 4-dialkylaminopyridines.
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Troubleshooting low conversion rates in silylation with Dimethyl 4-aminopyridine-2,6-dicarboxylate
Welcome to the technical support center for silylation reactions utilizing Dimethyl 4-aminopyridine-2,6-dicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot challenges, particularly low conversion rates, encountered during their experiments. The following information is curated to provide in-depth technical guidance in a user-friendly question-and-answer format.
Understanding the Catalyst: this compound
This compound is a derivative of the well-known nucleophilic catalyst, 4-dimethylaminopyridine (DMAP). While structurally similar, the presence of two electron-withdrawing methyl ester groups at the 2 and 6 positions of the pyridine ring significantly influences its catalytic activity.
Question: How does this compound function as a catalyst in silylation reactions?
Similar to its parent compound, DMAP, this compound is expected to act as a nucleophilic catalyst. The catalytic cycle begins with the nucleophilic attack of the pyridine nitrogen on the silicon atom of the silylating agent (e.g., a silyl chloride), displacing the leaving group to form a highly reactive N-silylated pyridinium intermediate.[1][2] This intermediate is then readily attacked by the hydroxyl group of the alcohol substrate, leading to the formation of the desired silyl ether and regeneration of the catalyst. An auxiliary, non-nucleophilic base, such as triethylamine (Et3N), is typically required to scavenge the acid byproduct (e.g., HCl) generated during the reaction, which would otherwise protonate and deactivate the catalyst.
Question: Why might I be experiencing lower than expected conversion rates with this compound compared to DMAP?
Low conversion rates when using this compound can often be attributed to two primary factors stemming from its molecular structure:
-
Electronic Effects: The two methyl ester groups on the pyridine ring are electron-withdrawing. This reduces the electron density on the pyridine nitrogen, thereby decreasing its nucleophilicity.[3] A less nucleophilic catalyst will react more slowly with the silylating agent to form the active N-silylated pyridinium intermediate, resulting in a slower overall reaction rate. In contrast, the electron-donating dimethylamino group in DMAP increases the nucleophilicity of the pyridine nitrogen, contributing to its high catalytic activity.[3]
-
Steric Hindrance: The ester groups at the 2 and 6 positions introduce significant steric bulk around the catalytically active pyridine nitrogen. This steric hindrance can impede the approach of both the silylating agent and the subsequent alcohol substrate, further slowing down the reaction.[4] This effect is particularly pronounced with sterically hindered alcohols or bulky silylating agents.
Troubleshooting Low Conversion Rates: A Step-by-Step Guide
The following sections address common issues encountered during silylation reactions with this compound and provide actionable troubleshooting steps.
Issue 1: The reaction is sluggish or stalls at low conversion.
Possible Cause: Insufficient catalytic activity of this compound under standard conditions.
Solutions:
-
Increase Catalyst Loading: Due to its potentially lower intrinsic activity, a higher catalyst loading (e.g., 10-20 mol%) may be necessary to achieve a reasonable reaction rate.
-
Elevate the Reaction Temperature: Increasing the temperature can help overcome the activation energy barrier, especially for less reactive substrates. Monitor the reaction for potential side product formation at higher temperatures.
-
Extend the Reaction Time: Given the slower kinetics, longer reaction times may be required for the reaction to reach completion. It is crucial to monitor the reaction progress by a suitable analytical technique like TLC or GC.
-
Use a More Reactive Silylating Agent: If possible, switch to a more reactive silylating agent. The general order of reactivity is silyl triflates > silyl chlorides.
| Parameter | Standard Condition (with DMAP) | Recommended Condition (with this compound) |
| Catalyst Loading | 1-5 mol% | 10-20 mol% |
| Temperature | Room Temperature | Room Temperature to Reflux |
| Reaction Time | 1-4 hours | 12-48 hours (monitor progress) |
Issue 2: The reaction works for primary alcohols but fails for secondary or tertiary alcohols.
Possible Cause: A combination of the catalyst's inherent steric bulk and the steric hindrance of the substrate.
Solutions:
-
Optimize Reaction Conditions for Hindered Substrates: For secondary and particularly tertiary alcohols, more forcing conditions are likely necessary. This includes higher catalyst loading, elevated temperatures (refluxing in a suitable solvent), and extended reaction times.
-
Consider a Less Bulky Silylating Agent: If the desired protecting group allows, using a smaller silylating agent (e.g., TMSCl instead of TBDPSCl) can reduce steric congestion around the reaction center.
Experimental Protocols
General Protocol for Silylation using this compound
This protocol provides a starting point for optimizing the silylation of a primary alcohol.
Materials:
-
Alcohol substrate (1.0 equiv)
-
This compound (0.1-0.2 equiv)
-
Silylating agent (e.g., TBDMSCl, 1.2-1.5 equiv)
-
Anhydrous triethylamine (1.5-2.0 equiv)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol and dissolve it in anhydrous DCM.
-
Add triethylamine to the solution, followed by this compound.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the silylating agent to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or GC.
-
If the reaction is sluggish, gently heat the mixture to reflux and continue to monitor.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol for Rigorous Drying of Reagents and Glassware
The success of any silylation reaction is highly dependent on the exclusion of moisture, as silylating agents readily react with water.
Glassware:
-
Oven-dry all glassware at >120 °C for at least 4 hours.
-
Alternatively, flame-dry the glassware under a high vacuum and allow it to cool under an inert atmosphere.
Solvents:
-
Use freshly opened bottles of anhydrous solvents.
-
If necessary, distill solvents from an appropriate drying agent (e.g., calcium hydride for DCM, sodium/benzophenone for THF).
Reagents:
-
Use high-purity, anhydrous reagents.
-
Liquid reagents should be handled under an inert atmosphere using dry syringes.
Visualizing the Process
Catalytic Cycle of Silylation
Caption: Proposed catalytic cycle for silylation with this compound.
Troubleshooting Flowchart for Low Conversion
Caption: A troubleshooting flowchart for addressing low conversion rates in silylation reactions.
References
-
Ningbo Inno Pharmchem Co., Ltd. The Chemistry of DMAP: Understanding its Structure and Catalytic Mechanism. [Link]
-
The Organic Chemistry Portal. 4-Dimethylaminopyridine (DMAP). [Link]
- Vedejs, E., & Chen, X. (1996). Development of More Potent 4-Dimethylaminopyridine Analogues. The Journal of Organic Chemistry, 61(16), 5343–5347.
- Patschinski, P., Zhang, C., & Zipse, H. (2014). The Lewis Base-Catalyzed Silylation of Alcohols—A Mechanistic Analysis. The Journal of Organic Chemistry, 79(17), 8348–8357.
-
University of Birmingham. Synthesis of asymmetric DMAP derivatives and their applications in asymmetric catalysis and sensing. [Link]
-
ResearchGate. Applications of Dialkylaminopyridine (DMAP) Catalysts in Organic Synthesis. [Link]
-
ResearchGate. 4-Dimethylamino-pyridine(DMAP). [Link]
-
ARKIVOC. Catalysis by 4-dialkylaminopyridines. [Link]
-
ResearchGate. What is the best procedure for silylation of hydroxy compounds? [Link]
-
MDPI. 4-N,N-Dimethylaminopyridine Promoted Selective Oxidation of Methyl Aromatics with Molecular Oxygen. [Link]
-
MDPI. A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts. [Link]
-
PMC. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. [Link]
-
Comptes Rendus de l'Académie des Sciences. Preparation of hyperbranched 4-dimethylaminopyridine catalyst for the efficient synthesis of vitamin E succinate. [Link]
-
Wikipedia. 4-Dimethylaminopyridine. [Link]
-
ResearchGate. Catalysis by 4-dialkylaminopyridines. [Link]
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Validation & Comparative
The Tale of Two Catalysts: A Comparative Guide to DMAP and the Untapped Potential of Dimethyl 4-aminopyridine-2,6-dicarboxylate
For decades, 4-(Dimethylamino)pyridine (DMAP) has been a cornerstone in the synthetic chemist's toolkit, a reliable and potent nucleophilic catalyst for a vast array of reactions, most notably acylations.[1][2][3] Its remarkable ability to accelerate these transformations, often by orders of magnitude compared to its simpler counterpart, pyridine, has solidified its status as an indispensable reagent in both academic research and industrial drug development.[4] However, the quest for novel catalysts with tailored properties is a perpetual driving force in chemical innovation. This guide embarks on a detailed comparison between the well-established DMAP and a lesser-known analogue, Dimethyl 4-aminopyridine-2,6-dicarboxylate.
The Uncontested Reign of DMAP: A Mechanistic Deep Dive
The extraordinary catalytic activity of DMAP in acyl transfer reactions is a direct consequence of its unique electronic structure.[1][5] The electron-donating dimethylamino group at the 4-position significantly increases the electron density on the pyridine ring nitrogen, rendering it a powerful nucleophile.[1][5] This enhanced nucleophilicity allows DMAP to readily attack the electrophilic carbonyl carbon of an acylating agent, such as an acid anhydride, to form a highly reactive N-acylpyridinium intermediate.[1][5]
This intermediate is the linchpin of DMAP's catalytic power. The positive charge on the pyridine nitrogen is stabilized by resonance with the lone pair of electrons on the dimethylamino group, which makes the acyl group exceptionally electrophilic and primed for transfer to a nucleophile, such as an alcohol.[5] The subsequent nucleophilic attack by the alcohol on the activated acyl group leads to the formation of the desired ester and regenerates the DMAP catalyst, which is then free to participate in another catalytic cycle.[6] An auxiliary base, such as triethylamine, is often employed to scavenge the acidic byproduct of the reaction.[6]
The Challenger: Introducing this compound
Structurally, this compound differs from DMAP by the presence of two methyl ester groups at the 2 and 6 positions of the pyridine ring. These electron-withdrawing groups are poised to exert a significant influence on the electronic and steric properties of the molecule, and consequently, its catalytic activity.
A Tale of Opposing Electronic Effects:
The core of the catalytic activity of 4-aminopyridine derivatives lies in the nucleophilicity of the pyridine ring nitrogen. In DMAP, the electron-donating dimethylamino group boosts this nucleophilicity. Conversely, the two methyl ester groups in this compound are strongly electron-withdrawing. This inductive and mesomeric withdrawal of electron density from the pyridine ring is expected to significantly decrease the nucleophilicity of the ring nitrogen.
This reduced nucleophilicity would likely have two major consequences:
-
Slower formation of the N-acylpyridinium intermediate: The initial attack of the catalyst on the acylating agent would be less favorable, leading to a slower overall reaction rate.
-
Increased reactivity of the N-acylpyridinium intermediate (if formed): While its formation may be slower, the resulting N-acylpyridinium intermediate of this compound would be significantly more electrophilic. The electron-withdrawing ester groups would further destabilize the positive charge on the pyridine ring, making the acyl group even more susceptible to nucleophilic attack.
Steric Considerations:
The bulky dimethyl ester groups at the 2 and 6 positions introduce significant steric hindrance around the pyridine nitrogen. This steric crowding could impede the approach of both the acylating agent and the subsequent nucleophile, further contributing to a potential decrease in catalytic activity, especially with sterically demanding substrates.
A Head-to-Head Battle: Predicting the Catalytic Outcome
Based on the analysis of electronic and steric effects, we can formulate a hypothesis regarding the comparative catalytic activity of this compound versus DMAP.
| Catalyst | Key Structural Feature | Predicted Effect on Nucleophilicity | Predicted Effect on N-Acylpyridinium Intermediate Reactivity | Predicted Overall Catalytic Activity |
| DMAP | Electron-donating dimethylamino group | High | Moderately reactive | High |
| This compound | Two electron-withdrawing dimethyl ester groups | Low | Highly reactive | Likely lower than DMAP, especially in the initial stages of the reaction. |
It is plausible that the significantly reduced nucleophilicity of this compound will be the dominant factor, leading to a substantially lower overall catalytic activity compared to DMAP under typical reaction conditions. However, for reactions where the rate-determining step is the nucleophilic attack on a highly activated acylpyridinium intermediate, the increased electrophilicity of the intermediate formed from the dicarboxylate derivative could play a more significant role.
The Experimental Gauntlet: A Proposed Protocol for Comparative Analysis
To move beyond theoretical predictions and gather empirical evidence, a rigorous experimental comparison is essential. The following protocol outlines a robust methodology for evaluating the catalytic performance of this compound against the benchmark, DMAP.
Model Reaction: Esterification of a Sterically Hindered Alcohol
The acylation of a sterically hindered secondary or tertiary alcohol, such as 1-adamantanol or tert-butanol, with acetic anhydride is an excellent model reaction.[7] These reactions are often sluggish and highly sensitive to the efficacy of the catalyst, making them ideal for discerning differences in catalytic activity.
Experimental Workflow
Caption: Experimental workflow for comparing catalyst performance.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare 0.1 M stock solutions of 1-adamantanol, acetic anhydride, DMAP, this compound, and triethylamine in anhydrous dichloromethane (DCM).
-
-
Reaction Setup:
-
In a series of temperature-controlled reaction vials equipped with magnetic stirrers, add 1.0 mL of the 1-adamantanol stock solution (0.1 mmol).
-
Add 1.1 mL of the triethylamine stock solution (0.11 mmol).
-
Add 0.1 mL of the respective catalyst stock solution (0.01 mmol, 10 mol%).
-
Allow the mixtures to equilibrate at the desired reaction temperature (e.g., 25 °C).
-
-
Reaction Initiation and Monitoring:
-
Initiate the reactions by adding 1.0 mL of the acetic anhydride stock solution (0.1 mmol).
-
At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a 100 µL aliquot from each reaction mixture.
-
Immediately quench the aliquot by adding it to a vial containing 900 µL of a quenching solution (e.g., methanol containing an internal standard).
-
-
Analysis:
-
Analyze the quenched samples by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of the product (1-adamantyl acetate) and the remaining 1-adamantanol.
-
-
Data Interpretation:
-
Plot the concentration of the product versus time for each catalyst.
-
Determine the initial reaction rate for each catalyst from the slope of the initial linear portion of the curve.
-
Calculate the reaction yield at various time points.
-
Visualizing the Catalytic Cycle
The fundamental catalytic cycle for both DMAP and its analogue in acylation involves the formation and subsequent reaction of an N-acylpyridinium intermediate.
Caption: Generalized catalytic cycle for acyl transfer.
Conclusion: A Verdict Pending Experimental Validation
In the realm of nucleophilic catalysis, 4-(Dimethylamino)pyridine has long been the gold standard, its efficacy rooted in the electron-donating nature of its 4-substituent. The introduction of potent electron-withdrawing groups, as seen in this compound, presents an intriguing case study in catalyst design.
Based on established principles, it is predicted that this compound will exhibit significantly lower catalytic activity than DMAP due to a marked decrease in the nucleophilicity of the pyridine nitrogen. However, the true measure of a catalyst lies in empirical data. The proposed experimental protocol provides a clear and robust pathway to definitively compare these two molecules and either confirm our theoretical predictions or reveal unexpected catalytic behavior. For researchers in drug development and process chemistry, understanding these structure-activity relationships is paramount for the rational design of next-generation catalysts.
References
-
Xu, S., Held, I., Kempf, B., Mayr, H., Steglich, W., & Zipse, H. (2005). The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine). Chemistry, 11(16), 4751-4757. [Link]
-
The Science Behind DMAP: Structure, Reactivity, and Catalytic Mechanism. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
The Chemistry of DMAP: Understanding its Structure and Catalytic Mechanism. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Alvarez Castro, T. V. (2020). The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. ScholarWorks @ UTRGV. [Link]
-
IV. Aryl Thionocarbonates. (2022). Chemistry LibreTexts. [Link]
-
Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. (2010). Chemical Research in Chinese Universities, 26(1), 55-59. [Link]
-
Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. (2010). ResearchGate. [Link]
-
Dynamic Kinetic Resolution of Hemiaminals Using a Novel DMAP Catalyst. (n.d.). Sci-Hub. [Link]
-
The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine). (2005). Semantic Scholar. [Link]
-
4-Dimethylaminopyridine. (n.d.). Wikipedia. [Link]
-
4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism. (2014). Organic Chemistry Portal. [Link]
-
Boosting Efficiency: The Strategic Use of DMAP in Esterification and Acylation. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. (2007). ACS Publications. [Link]
-
4-dimethylaminopyridine – Knowledge and References. (n.d.). Taylor & Francis. [Link]
-
Preparation of hyperbranched 4-dimethylaminopyridine catalyst for the efficient synthesis of vitamin E succinate. (2023). Comptes Rendus de l'Académie des Sciences. [Link]
-
p-Dimethylaminopyridine (DMAP): A highly efficient catalyst for one pot, solvent free synthesis of substituted 2-amino-2-chromen. (2012). Organic Communications, 5(4), 179-185. [Link]
-
Novel Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acid Derivatives. (n.d.). OIST. [Link]
-
Synthesis of dimethyl 4-(hydroxymethyl) pridine-2, 6-dicarboxylate. (2007). ResearchGate. [Link]
-
(PDF) Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. (2020). ResearchGate. [Link]
-
Aminopyridine stabilized group-IV metal complexes and their applications. (2017). Applied Organometallic Chemistry, 31(3), e3571. [Link]
-
4-Aminopyridine based amide derivatives as dual inhibitors of tissue non-specific alkaline phosphatase and ecto-5'-nucleotidase with potential anticancer activity. (2020). Bioorganic Chemistry, 94, 103445. [Link]
-
Stability of 4-DMAP in solution. (2001). Drug Development and Industrial Pharmacy, 27(9), 997-1001. [Link]
-
Conformationally restricted 4-dimethylaminopyridine (DMAP) analogs: synthesis and evaluation of catalytic effectiveness. (2002). ResearchGate. [Link]
-
Role of the aminopyridine ring in thiamin-catalyzed reactions. II. Proton NMR evidence for high barriers to amino group rotation in 4-aminopyrimidines, including thiamin, at low pH in water. (1976). The Journal of Organic Chemistry, 41(15), 2548-2554. [Link]
-
Preparation of hyperbranched 4-dimethylaminopyridine catalyst for the efficient synthesis of vitamin E succinate. (2023). Comptes Rendus Chimie, 26, 219-231. [Link]
-
Catalysis by 4-dialkylaminopyridines. (2001). ARKIVOC, 2001(1), 201-226. [Link]
-
Applications of Dialkylaminopyridine (DMAP) Catalysts in Organic Synthesis. (2019). ResearchGate. [Link]
-
Synthesis of dimethyl 4-(hydroxymethyl) pridine-2, 6-dicarboxylate. (2007). ResearchGate. [Link]
-
Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. (2001). International Journal of Pharmaceutical Compounding, 5(6), 478-480. [Link]
-
Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. (2021). Molecules, 26(11), 3328. [Link]
-
Aminopyridine stabilized group-IV metal complexes and their applications. (2016). ResearchGate. [Link]
-
Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. (2020). Catalysts, 10(4), 447. [Link]
-
(PDF) Dimethyl pyridine-2,6-dicarboxylate. (2018). ResearchGate. [Link]
-
Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. (2001). PubMed. [Link]
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A Comparative Guide to Pyridine-Based Catalysts: Evaluating Dimethyl 4-aminopyridine-2,6-dicarboxylate Against Established Alternatives
Introduction: The Central Role of Pyridine Catalysts in Modern Synthesis
In the landscape of organic synthesis, particularly within pharmaceutical and materials science, the acylation of alcohols, phenols, and amines is a cornerstone transformation. The efficiency of these reactions often hinges on the selection of an appropriate catalyst. Pyridine-based compounds have long been recognized for their ability to serve as nucleophilic catalysts, accelerating acylation reactions that would otherwise be sluggish or require harsh conditions.[1] While pyridine itself serves as a fundamental benchmark, the strategic modification of its structure has led to the development of "super-active" catalysts like 4-(Dimethylamino)pyridine (DMAP), which has become an indispensable tool for synthetic chemists.[2]
This guide delves into a comparative analysis of these catalysts, with a special focus on the less-explored yet structurally intriguing Dimethyl 4-aminopyridine-2,6-dicarboxylate . We will dissect the structure-function relationships that govern their catalytic efficacy, present a framework for their rational selection, and provide actionable experimental protocols for their evaluation. Our objective is to equip researchers, scientists, and drug development professionals with a nuanced understanding of how to leverage these catalysts to overcome synthetic challenges, particularly with sterically demanding or sensitive substrates.
The Mechanism of Nucleophilic Catalysis by Pyridines
The catalytic prowess of pyridine and its derivatives in acylation reactions stems from a common mechanistic pathway: nucleophilic catalysis. The cycle begins with the pyridine nitrogen atom acting as a nucleophile, attacking the electrophilic acylating agent (e.g., an acid anhydride). This initial step forms a highly reactive N-acylpyridinium salt. This intermediate is significantly more electrophilic than the parent acylating agent, rendering it highly susceptible to attack by a nucleophile, such as an alcohol. The subsequent reaction with the alcohol regenerates the pyridine catalyst and yields the desired ester product.
The overall efficiency of this catalytic cycle is dictated by two primary factors:
-
The nucleophilicity of the pyridine nitrogen: A more nucleophilic nitrogen atom will accelerate the formation of the crucial N-acylpyridinium intermediate.
-
The stability and reactivity of the N-acylpyridinium salt: The structure of the pyridine catalyst directly influences the properties of this key intermediate.
Caption: General mechanism of nucleophilic catalysis by pyridine derivatives in acylation.
Comparative Profiles of Pyridine-Based Catalysts
The efficacy of a pyridine catalyst is profoundly influenced by the electronic nature of the substituents on its aromatic ring. Let's examine the key players.
Pyridine: The Archetype
As the parent heterocycle, pyridine is a moderately effective nucleophilic catalyst and base.[3] Its utility is often limited to reactions with unhindered alcohols and reactive acylating agents. For more challenging substrates, pyridine-catalyzed reactions frequently require elevated temperatures and long reaction times, which can be detrimental to complex molecules.
4-(Dimethylamino)pyridine (DMAP): The Industry Standard
The introduction of an electron-donating dimethylamino group at the 4-position dramatically enhances catalytic activity. The nitrogen lone pair of the dimethylamino group participates in resonance, significantly increasing the electron density on the pyridine ring nitrogen. This makes DMAP a far superior nucleophile compared to pyridine.
Furthermore, the resulting N-acylpyridinium intermediate is resonance-stabilized, which facilitates its formation. This electronic advantage translates into a remarkable increase in reaction rates, often by a factor of 10,000 or more compared to pyridine.[2][4] DMAP is exceptionally effective for acylating sterically hindered secondary and tertiary alcohols at room temperature, substrates for which pyridine is often completely ineffective.
This compound: A Catalyst of Competing Effects
This molecule presents a fascinating case study in catalyst design. It incorporates both electron-donating and electron-withdrawing functionalities, which are expected to exert opposing effects on its catalytic activity.
-
Activating Group: The 4-amino group, analogous to the substituent in DMAP, is electron-donating through resonance. This effect serves to increase the nucleophilicity of the pyridine nitrogen, a prerequisite for high catalytic activity.
-
Deactivating Groups: The two dimethyl ester groups at the 2- and 6-positions are strongly electron-withdrawing by induction. This effect will decrease the electron density of the pyridine ring, thereby reducing the intrinsic nucleophilicity of the ring nitrogen and potentially slowing the initial formation of the N-acylpyridinium intermediate.
This juxtaposition of functionalities suggests that this compound may possess a more moderate or "tuned" catalytic activity compared to the highly reactive DMAP. While its rate of catalysis may be lower, the powerful electron-withdrawing nature of the ester groups would make the acyl group in the N-acylpyridinium intermediate exceptionally electrophilic. This could be advantageous in specific applications where DMAP's high reactivity leads to unwanted side reactions or for promoting reactions with very poor nucleophiles. The steric bulk of the ester groups could also introduce unique selectivity profiles.
Quantitative Data and Performance Summary
Direct head-to-head experimental data for this compound in common acylation reactions is not extensively reported in the literature, necessitating its evaluation based on established structure-activity principles. Below is a comparative summary.
| Catalyst | Structure | Key Feature | Effect on Ring Nitrogen Nucleophilicity | Relative Catalytic Activity | Ideal Applications |
| Pyridine | Unsubstituted Ring | Baseline | 1x | Simple acylations, acid scavenger. | |
| 4-(Dimethylamino)pyridine (DMAP) | Electron-Donating 4-NMe₂ Group | Strongly Increased | ~10⁴x vs. Pyridine[2] | Sterically hindered substrates, fast reactions at room temp. | |
| This compound | ![]() | Competing 4-NH₂ (donating) and 2,6-CO₂Me (withdrawing) Groups | Moderated/Reduced vs. DMAP | Hypothesized: < DMAP | Potentially for highly sensitive substrates or where unique selectivity is required. Needs experimental validation. |
Experimental Protocol: Comparative Evaluation of Catalysts in the Esterification of a Hindered Alcohol
To provide a tangible method for comparing these catalysts, we present a standardized protocol for the acylation of menthol, a sterically hindered secondary alcohol. This self-validating system allows for a direct comparison of reaction rates and yields under identical conditions.
Materials and Equipment
-
(-)-Menthol
-
Acetic Anhydride (Ac₂O)
-
Pyridine
-
4-(Dimethylamino)pyridine (DMAP)
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Magnetic stirrer and stir bars
-
Round-bottom flasks
-
TLC plates (silica gel 60 F₂₅₄)
-
Rotary evaporator
-
Apparatus for column chromatography
Workflow Diagram
Caption: Standardized workflow for the comparative catalytic acylation of menthol.
Step-by-Step Procedure
-
Reaction Setup: In three separate 25 mL round-bottom flasks, place a magnetic stir bar.
-
Flask A: Add pyridine (0.1 mmol, 8.1 µL).
-
Flask B: Add DMAP (0.1 mmol, 12.2 mg).
-
Flask C: Add this compound (0.1 mmol, 19.5 mg).
-
-
Addition of Substrate: To each flask, add (-)-menthol (1.0 mmol, 156.3 mg) and anhydrous DCM (5 mL). Stir until all solids are dissolved.
-
Initiation of Reaction: Cool the flasks to 0 °C in an ice bath. Add acetic anhydride (1.2 mmol, 113 µL) dropwise to each flask.
-
Reaction Monitoring: Remove the ice baths and allow the reactions to stir at room temperature. Monitor the progress of each reaction by taking small aliquots for Thin Layer Chromatography (TLC) analysis at regular intervals (e.g., 15 min, 1 hr, 4 hrs, 24 hrs). Use a 9:1 Hexanes:Ethyl Acetate solvent system. The product, menthyl acetate, will have a higher Rf than the starting menthol.
-
Work-up: Once a reaction is deemed complete (or after 24 hours), quench it by slowly adding 1 M HCl (10 mL). Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with DCM (3 x 10 mL). Combine the organic layers.
-
Washing: Wash the combined organic layer sequentially with saturated aqueous NaHCO₃ (20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Analysis: Determine the crude yield and purity of the resulting menthyl acetate. If necessary, purify the product by flash column chromatography on silica gel. Characterize the final product and determine the final yield for each catalyst.
Conclusion and Outlook
The choice of a pyridine-based catalyst is a critical parameter in the success of an acylation reaction. While pyridine offers a baseline level of activity, 4-(Dimethylamino)pyridine (DMAP) remains the undisputed catalyst of choice for challenging transformations requiring high reactivity and mild conditions.[2] Its superior performance is a direct result of the powerful electron-donating effect of the 4-dimethylamino group.
This compound represents a structurally distinct catalyst with a more complex electronic profile. The competing effects of its electron-donating and electron-withdrawing substituents theoretically position it as a catalyst with modulated reactivity. While it is unlikely to surpass DMAP in terms of raw speed for most applications, it holds potential value in specialized scenarios. Its unique steric and electronic properties could offer advantages in achieving high selectivity in complex poly-functional molecules or in reactions where the extreme reactivity of DMAP is problematic. Further experimental investigation, using protocols such as the one outlined here, is essential to fully elucidate its catalytic potential and carve out its niche in the synthetic chemist's toolkit.
References
-
Namba, K., Shoji, I., Nishizawa, M., & Tanino, K. (2009). 4-Aminopyridine catalyzed direct and regioselective acylation of N-tosylhydrazide. Organic Letters, 11(23), 5462–5465. [Link]
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Figshare. (2009). 4-Aminopyridine Catalyzed Direct and Regioselective Acylation of N-Tosylhydrazide - Organic Letters. [Link]
-
Höfle, G., Steglich, W., & Vorbrüggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts. Angewandte Chemie International Edition in English, 17(8), 569-583. [Link]
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ResearchGate. (2011). Catalytic Vapor Phase Pyridine Synthesis: A Process Review. [Link]
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Ziarani, G. M., Kheilkordi, Z., Mohajer, F., Badiei, A., & Luque, R. (2021). Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview. RSC Advances, 11(33), 20386-20411. [Link]
-
ResearchGate. (n.d.). 4-Aminopyridine Catalyzed Direct and Regioselective Acylation of N-Tosylhydrazide | Request PDF. Retrieved January 16, 2026, from [Link]
-
AIR Unimi. (n.d.). Catalytic Applications of Pyridine-Containing Macrocyclic Complexes. Retrieved January 16, 2026, from [Link]
-
ResearchGate. (n.d.). Catalysis by 4-dialkylaminopyridines. Retrieved January 16, 2026, from [Link]
-
ResearchGate. (n.d.). Study on catalyst for pyridine synthesis. Retrieved January 16, 2026, from [Link]
-
Ali, S. A., Ali, A., & Hussain, M. D. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4182. [Link]
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Devi, K. S., et al. (2013). Homogeneous esterification of cellulose and characterization of cellulose esters. Der Pharma Chemica, 5(2), 1-6. [Link]
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Fersht, A. R., & Jencks, W. P. (1970). Nucleophilic and general base catalysis by pyridine and methylpyridines in the hydrolysis of aryl acetates. Journal of the Chemical Society, Perkin Transactions 2, (5), 629-637. [Link]
-
SINOPEG. (n.d.). The Chemistry Behind Dimethyl 2,6-Pyridinedicarboxylate: Properties and Synthesis. Retrieved January 16, 2026, from [Link]
-
ResearchGate. (n.d.). Catalysis by 4-dialkylaminopyridines | Request PDF. Retrieved January 16, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Dimethyl pyridine-2,6-carboxylate. PubChem Compound Database. Retrieved January 16, 2026, from [Link]
-
National Institute of Standards and Technology. (n.d.). 2,6-Pyridinedicarboxylic acid, dimethyl ester. NIST Chemistry WebBook. Retrieved January 16, 2026, from [Link]
-
Li, H., et al. (2023). Preparation of hyperbranched 4-dimethylaminopyridine catalyst for the efficient synthesis of vitamin E succinate. Comptes Rendus Chimie, 26(1), 1-13. [Link]
Sources
A Comparative Guide to the HPLC Purity Analysis of Synthesized Dimethyl 4-aminopyridine-2,6-dicarboxylate
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
Dimethyl 4-aminopyridine-2,6-dicarboxylate is a heterocyclic organic compound that serves as a vital intermediate and building block in the synthesis of more complex molecules, particularly in the pharmaceutical and specialty chemical industries.[1] Its structure, featuring a basic aminopyridine core with two ester functionalities, makes it a versatile scaffold for creating novel drug candidates. As with any component destined for pharmaceutical use, establishing its purity with unimpeachable accuracy is not merely a procedural step but a foundational requirement for ensuring the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API).
This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity analysis of synthesized this compound. We will explore the causality behind experimental choices, compare alternative analytical approaches with supporting data, and provide a field-proven, self-validating protocol for immediate application in research and quality control environments.
Understanding the Analyte: Synthesis and Potential Impurity Profile
To develop a robust analytical method, one must first understand the potential impurities that can arise from the synthesis process. A common route to this compound involves the reaction of a precursor like 4-aminopyridine with an appropriate dicarboxylate source.[1] Another general approach for analogous structures involves converting pyridine-2,6-dicarboxylic acid to its acyl chloride, followed by reaction with an amine.[2]
Regardless of the specific pathway, a predictable constellation of impurities can emerge:
-
Unreacted Starting Materials: Residual 4-aminopyridine or other precursors.
-
Reaction Intermediates: Mono-esterified or mono-amidated intermediates.
-
Positional Isomers: Side reactions could potentially lead to isomers such as Dimethyl 4-aminopyridine-2,5-dicarboxylate.[1]
-
Degradation Products: The aminopyridine moiety can be susceptible to degradation under harsh pH or oxidative conditions. Studies on similar 4-aminopyridine structures show pH-dependent stability.[3]
A successful HPLC method must be able to resolve the main compound from all these potential process-related impurities and degradation products.
Comparative Analysis of HPLC Methodologies
Reverse-Phase HPLC (RP-HPLC) is the technique of choice for analyzing polar, ionizable organic molecules like our target compound.[4][5][6] The primary variables that dictate the success of the separation are the stationary phase (column) and the mobile phase.
Stationary Phase Comparison: Standard C18 vs. Mixed-Mode Chromatography
The choice of column is the most critical parameter for achieving selectivity.
-
Conventional C18 Columns: These are the workhorses of RP-HPLC, offering excellent hydrophobic retention. For a moderately polar compound like this compound, a C18 column provides a strong starting point. However, the basic nature of the pyridine nitrogen can sometimes lead to peak tailing due to secondary interactions with residual silanols on the silica support.
-
Mixed-Mode Columns (RP/Cation-Exchange): These advanced columns incorporate both hydrophobic chains (like C18) and ion-exchange groups on the same support.[7][8] For a basic analyte, a cation-exchange functionality offers a secondary, orthogonal retention mechanism. This can dramatically improve peak shape (reducing tailing) and provide unique selectivity for separating the main peak from closely related basic impurities, often without the need for ion-pairing reagents that are incompatible with mass spectrometry (MS).[7]
Table 1: Comparison of HPLC Column Performance Characteristics
| Feature | Standard C18 Column | Mixed-Mode (RP/Cation-Exchange) Column | Rationale & Causality |
| Primary Retention | Hydrophobic Interaction | Hydrophobic & Ion-Exchange | Dual retention mechanisms provide greater resolving power. |
| Peak Shape | Good to Fair (potential for tailing) | Excellent | Cation-exchange interaction with the protonated amine minimizes silanol interactions, leading to highly symmetrical peaks. |
| Resolution | Good | Excellent | The unique selectivity of the ionic interaction can resolve impurities that co-elute on a standard C18 column. |
| MS Compatibility | High (with volatile buffers) | High | Allows for robust separation without non-volatile ion-pairing reagents.[7] |
Mobile Phase Comparison: The Critical Role of pH and Modifiers
The mobile phase composition, particularly its pH, is paramount for the analysis of ionizable compounds.
-
Acidic Modifiers: To ensure reproducible retention and sharp peak shapes for a basic compound, the mobile phase must be buffered at a pH at least 2 units below the pKa of the analyte's conjugate acid. This ensures the 4-amino group is fully protonated.
-
Formic Acid (FA): Typically used at 0.1%, it is a volatile modifier, making it fully compatible with MS detection—a crucial feature for impurity identification.[4][5]
-
Phosphoric Acid (H₃PO₄): A non-volatile acid that can provide excellent peak shapes for UV-only analysis.[4][9] However, it is not compatible with MS detectors as it will contaminate the ion source.
-
Table 2: Comparison of Mobile Phase Additives
| Additive (0.1%) | UV Performance | MS Compatibility | Recommendation |
| Formic Acid | Excellent | Excellent | Recommended. Enables seamless transition from UV-based quantification to MS-based identification. |
| Phosphoric Acid | Excellent | None | Suitable for routine QC labs with only UV detectors, but limits impurity investigation capabilities.[4][5] |
Recommended HPLC Protocol for Purity Analysis
This protocol is designed to be robust, self-validating, and MS-compatible, providing a comprehensive analysis of this compound.
Workflow Diagram
Caption: Workflow for HPLC Purity Analysis.
Instrumentation and Reagents
-
HPLC System: A quaternary gradient HPLC system equipped with a UV/Photodiode Array (PDA) detector and preferably an in-line Mass Spectrometer (e.g., single quadrupole or TOF).
-
Column: High-purity C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), Formic Acid (LC-MS grade).
-
Diluent: 50:50 (v/v) Acetonitrile:Water.
Preparation of Solutions
-
Mobile Phase A (Aqueous): 0.1% Formic Acid in Water.
-
Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile.
-
Standard Solution: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent to achieve a final concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the synthesized sample at the same concentration (0.1 mg/mL) using the Diluent.
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 3.5 µm | Provides good hydrophobic retention and efficiency. |
| Mobile Phase | A: 0.1% FA in H₂O, B: 0.1% FA in ACN | Acidic pH for good peak shape; MS-compatible.[10] |
| Gradient | 0-2 min: 5% B | Holds at low organic to retain polar impurities. |
| 2-20 min: 5% to 95% B | Resolves compounds over a wide polarity range. | |
| 20-22 min: 95% B | Washes the column of non-polar components. | |
| 22.1-25 min: 5% B | Re-equilibration for the next injection. | |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Injection Vol. | 10 µL | Balances sensitivity with potential for overload. |
| UV Detection | 265 nm (or as determined by PDA) | Wavelength of maximum absorbance for the chromophore. |
| MS Detection | ESI+, Scan 100-500 m/z | For positive identification of the main peak and impurities. |
System Suitability and Validation
To ensure the trustworthiness of the results, a system suitability test (SST) must be performed before sample analysis.
-
Inject the Standard Solution five times.
-
Calculate the %RSD (Relative Standard Deviation) for:
-
Retention Time (< 1%)
-
Peak Area (< 2%)
-
-
Determine for the primary peak:
-
Tailing Factor: Must be ≤ 1.5.
-
Theoretical Plates: Must be ≥ 2000.
-
These checks confirm that the system is performing with adequate precision, accuracy, and efficiency for the analysis.
Conclusion
The purity of this compound is a critical quality attribute that directly impacts its suitability for downstream applications in drug development and fine chemical synthesis. While a standard C18 column can provide adequate results, the use of a mixed-mode stationary phase may offer superior performance in resolving challenging basic impurities. The presented MS-compatible RP-HPLC method, utilizing a C18 column with a formic acid-modified mobile phase, represents a robust, reliable, and universally applicable starting point for any research or quality control laboratory. This method is not only capable of accurate quantification but also provides invaluable structural information through mass spectrometry for the confident identification of any potential impurities.
References
- SIELC Technologies. (n.d.). Separation of Pyridine-2,6-dicarboxylic acid 1-oxide on Newcrom R1 HPLC column.
- SIELC Technologies. (n.d.). Separation of 2,6-Dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylic acid on Newcrom R1 HPLC column.
- Chemenu. (n.d.). cas 150730-41-9|| where to buy this compound.
-
Wang, D. P., Chang, L. C., & Wang, M. T. (2001). Stability of 4-DMAP in solution. Drug Development and Industrial Pharmacy, 27(9), 997-1001. Retrieved from [Link]
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Pyridinecarboxylic acid.
- Wang, D. P., Chang, L. C., & Wang, M. T. (2001). Stability of 4-DMAP in solution. PubMed.
- Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector.
- Nakamura, Y., et al. (1985). Determination of pyridonecarboxylic acids in plasma by reverse-phase high-performance liquid chromatography. PubMed.
- Xiongfeng, H., et al. (n.d.). Simultaneous Determination of Aromatic Amines and Pyridines in Soil. Thermo Fisher Scientific.
- Goliszewska, K., et al. (2020). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. PubMed Central.
Sources
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- 4. Separation of Pyridine-2,6-dicarboxylic acid 1-oxide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Separation of 2,6-Dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
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- 10. lcms.cz [lcms.cz]
A Comparative Guide to the Catalysis of Dimethyl 4-Aminopyridine-2,6-dicarboxylate: A Structural and Mechanistic Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of nucleophilic catalysis, 4-(dimethylamino)pyridine (DMAP) has long been lauded as a workhorse for a vast array of organic transformations, most notably in acylation reactions. Its remarkable efficacy stems from a well-understood mechanism involving the formation of a highly reactive acylpyridinium intermediate. This guide delves into the characterization of intermediates in the context of a structurally intriguing analogue: Dimethyl 4-aminopyridine-2,6-dicarboxylate. Due to the limited direct experimental data on this specific derivative, this guide will provide a comparative analysis grounded in the established principles of DMAP catalysis, supported by data from related systems, and will offer predictive insights into the catalytic behavior of this functionalized pyridine.
The Archetype: Unraveling the Catalytic Cycle of DMAP
The catalytic prowess of DMAP lies in its ability to act as a highly effective acyl transfer agent, accelerating reactions that are often sluggish with conventional bases.[1] The key to its activity is the nucleophilic character of the pyridine nitrogen, which is significantly enhanced by the electron-donating dimethylamino group at the 4-position.
The generally accepted mechanism for DMAP-catalyzed acylation, for instance with an anhydride, proceeds through a nucleophilic pathway:
-
Formation of the Acylpyridinium Intermediate: DMAP attacks the electrophilic carbonyl carbon of the acylating agent (e.g., acetic anhydride) to form a resonance-stabilized N-acylpyridinium salt. This intermediate is significantly more electrophilic and thus a more potent acylating agent than the starting anhydride.
-
Nucleophilic Attack: The alcohol (or other nucleophile) attacks the carbonyl carbon of the activated acylpyridinium intermediate.
-
Product Formation and Catalyst Regeneration: The tetrahedral intermediate collapses to form the ester product and regenerates the DMAP catalyst. A stoichiometric base, such as triethylamine, is typically required to neutralize the carboxylic acid byproduct, preventing the protonation and deactivation of DMAP.
The Subject of Inquiry: this compound
To understand the potential catalytic behavior of this compound, we must first consider its synthesis and structure. While literature on this specific molecule is scarce, a plausible synthetic route can be extrapolated from the synthesis of related compounds.
Proposed Synthesis
The synthesis would likely begin with chelidamic acid (4-hydroxypyridine-2,6-dicarboxylic acid), a commercially available starting material. A multi-step synthesis could be envisioned:
-
Esterification: The carboxylic acid groups of chelidamic acid are first converted to their methyl esters, yielding dimethyl 4-hydroxypyridine-2,6-dicarboxylate.
-
Activation of the 4-position: The hydroxyl group can be converted to a better leaving group, for example, by tosylation or conversion to a triflate.
-
Nucleophilic Aromatic Substitution: The activated intermediate can then undergo nucleophilic substitution with dimethylamine to yield the target molecule, this compound.
A Comparative Analysis: DMAP vs. This compound
The introduction of two methoxycarbonyl groups at the 2 and 6 positions of the 4-aminopyridine scaffold is expected to have profound electronic and steric effects on the catalyst's performance.
Electronic Effects: A Tale of Two Opposing Forces
The catalytic activity of DMAP is fundamentally tied to the stability of the acylpyridinium intermediate. Electron-donating groups on the pyridine ring stabilize this positively charged intermediate, thereby enhancing catalytic activity.
In the case of this compound, the two methoxycarbonyl groups are strongly electron-withdrawing. This property would significantly destabilize the positive charge on the pyridine nitrogen in the acylpyridinium intermediate.
| Catalyst | Substituents at 2,6-positions | Electronic Effect of Substituents | Predicted Stability of Acylpyridinium Intermediate | Predicted Catalytic Activity |
| DMAP | H, H | Neutral | High | High |
| This compound | -COOCH₃, -COOCH₃ | Strongly Electron-Withdrawing | Low | Significantly Lower than DMAP |
This destabilization of the key intermediate would likely lead to a dramatic decrease in the catalytic efficiency of this compound compared to DMAP. The initial nucleophilic attack of the pyridine nitrogen on the acylating agent would be less favorable, and the resulting acylpyridinium ion would be a less potent acylating agent.
Steric Hindrance: A Crowded Active Site
The methoxycarbonyl groups at the 2 and 6 positions introduce significant steric bulk around the pyridine nitrogen. This steric hindrance would impede the approach of both the acylating agent to the catalyst and the nucleophile to the acylpyridinium intermediate.
This steric congestion would further diminish the catalytic activity by slowing down the rates of both the formation and the reaction of the acylpyridinium intermediate.
Characterization of Intermediates: An Experimental Approach
While direct observation of the acylpyridinium intermediate of this compound is likely to be challenging due to its predicted instability, several spectroscopic techniques could be employed to probe the catalytic mechanism and compare it to that of DMAP.
Experimental Protocols
Protocol 1: In-situ NMR Spectroscopy
-
In a dry NMR tube under an inert atmosphere, dissolve the catalyst (DMAP or this compound) in a suitable deuterated solvent (e.g., CDCl₃ or CD₂Cl₂).
-
Acquire a baseline ¹H NMR spectrum of the catalyst.
-
Add a stoichiometric amount of a reactive acylating agent (e.g., acetic anhydride or a more reactive acyl chloride).
-
Immediately acquire a series of ¹H NMR spectra over time to monitor the formation of new species.
-
For DMAP, the formation of the acetylpyridinium ion should be observable by the downfield shift of the pyridine ring protons.
-
For the target catalyst, the concentration of any observable intermediate is expected to be much lower, or the intermediate may be too transient to detect at room temperature. Low-temperature NMR studies could be attempted to increase the lifetime of the intermediate.
Protocol 2: Kinetic Studies via UV-Vis Spectroscopy
-
Prepare solutions of the catalyst, acylating agent, and nucleophile in a suitable solvent.
-
Monitor the progress of the acylation reaction by observing the change in absorbance of a chromophoric reactant or product over time using a UV-Vis spectrophotometer.
-
Determine the initial reaction rates at various concentrations of the catalyst, acylating agent, and nucleophile.
-
Compare the rate constants obtained for DMAP and this compound to quantify the difference in their catalytic efficiency.
Alternative Catalysts: A Broader Perspective
Given the predicted low catalytic activity of this compound, it is instructive to consider other DMAP analogues and alternative catalytic systems.
| Catalyst/System | Key Features | Advantages | Disadvantages |
| 4-(Pyrrolidino)pyridine (PPY) | More electron-donating than DMAP. | Higher catalytic activity than DMAP in many cases. | Similar toxicity concerns to DMAP. |
| Chiral DMAP Analogs | Possess a chiral backbone. | Enable enantioselective acylations. | Often require multi-step synthesis. |
| Polymer-supported DMAP | DMAP immobilized on a solid support. | Easy separation and recycling of the catalyst. | Potentially lower activity due to mass transfer limitations. |
| N-Heterocyclic Carbenes (NHCs) | Strong nucleophiles. | High catalytic activity for a broad range of reactions. | Can be sensitive to air and moisture. |
Conclusion: A Case Study in Catalyst Design
The hypothetical case of this compound serves as an excellent illustration of the principles of catalyst design. The introduction of electron-withdrawing and sterically bulky substituents at the 2 and 6 positions of the 4-aminopyridine scaffold is predicted to be detrimental to its catalytic activity in nucleophilic catalysis. The destabilization of the key acylpyridinium intermediate and the steric hindrance around the active site would likely render it a significantly less effective catalyst than the parent DMAP.
This comparative guide, by grounding its predictions in the well-established mechanism of DMAP catalysis, provides a framework for understanding how structural modifications can be used to tune the reactivity of organocatalysts. Further experimental investigation into the synthesis and catalytic properties of this compound and related compounds would be valuable to confirm these predictions and to further refine our understanding of structure-activity relationships in nucleophilic catalysis.
References
- Scriven, E. F. V. 4-Dialkylaminopyridines: Super Acylation and Alkylation Catalysts. Chem. Soc. Rev.1983, 12 (2), 129–161.
- Hassner, A.; Krepski, L. R.; Alexanian, V. Aminopyridines as Acylation Catalysts. Tetrahedron1978, 34 (14), 2069–2076.
- Steglich, W.; Höfle, G. N,N-Dimethyl-4-aminopyridin ein hochwirksamer Acylierungskatalysator. Angew. Chem.1969, 81 (24), 1001–1001.
- Xu, S.; Held, I.; Kempf, B.; Mayr, H.; Steglich, W.; Zipse, H. The DMAP-Catalyzed Acetylation of Alcohols—A Mechanistic Study (DMAP = 4-(dimethylamino)pyridine). Chem. Eur. J.2005, 11 (16), 4751–4757.
- Black, D. A.; Arndtsen, B. A. Copper-Catalyzed Aminohalogenation of Alkenes. Org. Lett.2004, 6 (8), 1253–1255.
- Vedejs, E.; Bennett, N. S.; Conn, L. M.; Diver, S. T.; Gingras, M.; Lin, S.; Oliver, P. A.; Peterson, M. J. A Highly Effective Chiral DMAP Catalyst for the Enantioselective Acylation of Racemic Secondary Alcohols with Acetic Anhydride. J. Org. Chem.1993, 58 (26), 7286–7288.
-
What chemical can replace DMAP (4-Dimethylaminopyridine)? ResearchGate. Available at: [Link][2]
-
Which reagent can be the best replacement for DMAP in a chemical reaction? ResearchGate. Available at: [Link][3]
-
Synthesis of 4-aminopyridine and 4-acetylaminopyridine by reduction of 4-nitropyridine-n-oxide with iron and mineral acids. Semantic Scholar. Available at: [Link][4]
-
Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. PMC. Available at: [Link][5]
-
Process for producing 4-dimethyl amino pyridine (4-DMAP). Google Patents. Available at: [6]
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A Spectroscopic Journey: Comparative Analysis of Dimethyl 4-aminopyridine-2,6-dicarboxylate and Its Precursors
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal and coordination chemistry, pyridine-based scaffolds are of paramount importance due to their versatile coordination properties and their presence in a multitude of biologically active compounds. Dimethyl 4-aminopyridine-2,6-dicarboxylate stands out as a particularly valuable building block, offering multiple coordination sites and opportunities for further functionalization. The purity and structural integrity of this compound are critical for its successful application in drug design and materials science.
This in-depth guide provides a comprehensive spectroscopic comparison of this compound with its direct precursors: chelidamic acid and dimethyl chelidamate (also known as dimethyl 4-hydroxypyridine-2,6-dicarboxylate). By tracing the spectroscopic changes through the synthetic pathway, this guide offers a self-validating framework for researchers to monitor reaction progress, confirm product identity, and ensure the quality of their materials. The experimental protocols and comparative data herein are designed to equip researchers with the practical insights needed for confident synthesis and characterization.
The Synthetic Pathway: From Chelidamic Acid to a Functionalized Pyridine Core
The synthesis of this compound is a logical, multi-step process that begins with the commercially available chelidamic acid. The pathway involves two key transformations: an esterification followed by an amination.
-
Fischer Esterification: The first step is the conversion of the dicarboxylic acid groups of chelidamic acid into their corresponding methyl esters. This is typically achieved through a Fischer-Speier esterification, which utilizes an excess of methanol in the presence of an acid catalyst.[1][2][3][4] This reaction is an equilibrium process, and the use of excess alcohol helps to drive the reaction towards the formation of the diester, dimethyl chelidamate.
-
Amination: The second step involves the conversion of the 4-hydroxy group of dimethyl chelidamate into a 4-amino group. This transformation is a nucleophilic aromatic substitution, a common strategy for functionalizing pyridine rings.
The overall synthetic route is depicted below:
Caption: Synthetic pathway from Chelidamic Acid to this compound.
Experimental Section
Synthesis Protocols
1. Synthesis of Dimethyl chelidamate (Dimethyl 4-hydroxypyridine-2,6-dicarboxylate)
-
Rationale: This protocol employs the Fischer-Speier esterification. Sulfuric acid is a common and effective catalyst for this transformation. The reaction is refluxed to ensure a sufficient reaction rate.
-
Procedure:
-
To a 250 mL round-bottom flask, add chelidamic acid (10 g, 55 mmol).
-
Add methanol (200 mL) and stir to create a suspension.
-
Carefully add concentrated sulfuric acid (0.2 mL) dropwise to the stirring suspension.
-
Heat the mixture to reflux and maintain for 3 hours, or until TLC analysis indicates the consumption of the starting material.
-
Allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure (in vacuo) to yield a white solid. This crude product can be purified by recrystallization from methanol.
-
2. Synthesis of this compound
-
Rationale: The conversion of the 4-hydroxy group to an amino group can be achieved through various amination procedures. One common approach involves converting the hydroxyl into a better leaving group, followed by substitution with an amine source.
-
Procedure (Illustrative):
-
The synthesis often proceeds via an intermediate where the 4-hydroxyl group is converted to a leaving group (e.g., by reaction with POCl₃ or a sulfonyl chloride).
-
The activated intermediate is then reacted with an ammonia source (e.g., aqueous or gaseous ammonia) under controlled temperature and pressure to yield this compound.
-
The crude product is then purified, typically by column chromatography or recrystallization.
-
Spectroscopic Analysis
All samples should be thoroughly dried to remove residual solvents before analysis.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are recorded on a standard NMR spectrometer (e.g., 400 or 500 MHz). Samples are typically dissolved in deuterated solvents such as DMSO-d₆ or CDCl₃, with tetramethylsilane (TMS) as an internal standard.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectra are obtained using an FT-IR spectrometer. Solid samples are typically analyzed as KBr pellets.
-
Mass Spectrometry (MS): Mass spectra are acquired using a mass spectrometer with a suitable ionization technique, such as Electrospray Ionization (ESI), to determine the molecular weight of the compounds.
Spectroscopic Comparison and Analysis
The transformation from chelidamic acid to this compound is accompanied by distinct and predictable changes in their respective spectra. These changes serve as diagnostic markers for each step of the synthesis.
¹H NMR Spectroscopy
The ¹H NMR spectra provide a clear picture of the changes in the proton environments of the pyridine ring and the functional groups.
| Compound | Pyridine H (δ, ppm) | -OCH₃ H (δ, ppm) | -NH₂ H (δ, ppm) | Other (δ, ppm) |
| Chelidamic Acid (in DMSO-d₆) | ~7.5 (s, 2H) | - | - | >10 (br s, 3H, -COOH & -OH) |
| Dimethyl chelidamate (in DMSO-d₆) | ~8.4 (s, 2H) | ~3.92 (s, 6H) | - | Broad signal for -OH |
| This compound | ~7.3 (s, 2H) | ~3.9 (s, 6H) | ~6.5 (br s, 2H) | - |
-
Chelidamic Acid to Dimethyl chelidamate: The most significant change is the disappearance of the broad carboxylic acid proton signal and the appearance of a sharp singlet around 3.92 ppm, integrating to 6 protons, which is characteristic of the two methoxy groups of the esters.[2]
-
Dimethyl chelidamate to this compound: The introduction of the electron-donating amino group causes an upfield shift of the pyridine ring protons. A new broad singlet corresponding to the amino protons appears.
¹³C NMR Spectroscopy
The ¹³C NMR spectra confirm the changes in the carbon framework of the molecules.
| Compound | C=O (δ, ppm) | Pyridine C2, C6 (δ, ppm) | Pyridine C3, C5 (δ, ppm) | Pyridine C4 (δ, ppm) | -OCH₃ (δ, ppm) |
| Chelidamic Acid | ~165 | ~148 | ~115 | ~175 (C-OH) | - |
| Dimethyl chelidamate | ~164 | ~149 | ~112 | ~168 (C-OH) | ~53 |
| This compound | ~166 | ~148 | ~108 | ~155 (C-NH₂) | ~52 |
-
Esterification: The appearance of a signal around 53 ppm confirms the presence of the methoxy carbons. The carbonyl carbon signal of the ester is typically found at a slightly different chemical shift compared to the carboxylic acid.
-
Amination: The carbon atom attached to the amino group (C4) experiences a significant upfield shift compared to the carbon attached to the hydroxyl group due to the stronger electron-donating nature of the amino group.
FT-IR Spectroscopy
Infrared spectroscopy is particularly useful for tracking the changes in functional groups.
| Compound | Key Vibrational Frequencies (cm⁻¹) |
| Chelidamic Acid | ~3400-2500 (broad, O-H stretch of carboxylic acid), ~1700 (C=O stretch of carboxylic acid), ~1640 (C=O of pyridone) |
| Dimethyl chelidamate | ~3400 (broad, O-H stretch), ~1720 (C=O stretch of ester), ~1640 (C=O of pyridone), ~1250 (C-O stretch of ester) |
| This compound | ~3450 and ~3350 (N-H stretches of primary amine), ~1710 (C=O stretch of ester), ~1600 (N-H bending), ~1250 (C-O stretch of ester) |
-
From Carboxylic Acid to Ester: The broad O-H stretch of the carboxylic acid is replaced by the sharper O-H stretch of the 4-hydroxy group and the prominent C=O stretch of the ester appears around 1720 cm⁻¹. A strong C-O stretching vibration for the ester also becomes visible.
-
From Hydroxy to Amino: The broad O-H stretch disappears and is replaced by two characteristic sharp peaks for the symmetric and asymmetric N-H stretching of the primary amine group. An N-H bending vibration also appears.
Mass Spectrometry
Mass spectrometry provides definitive confirmation of the molecular weight at each stage of the synthesis.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) |
| Chelidamic Acid | C₇H₅NO₅ | 183.12[5] | 184.02 |
| Dimethyl chelidamate | C₉H₉NO₅ | 211.17[6] | 212.05 |
| This compound | C₉H₁₀N₂O₄ | 210.19[7][8] | 211.07 |
The observed molecular ion peak in the mass spectrum of each compound should correspond to its calculated molecular weight, providing conclusive evidence of a successful transformation.
Workflow for Synthesis and Characterization
The following diagram illustrates the logical workflow for the synthesis and spectroscopic verification at each stage.
Caption: Logical workflow for the synthesis and spectroscopic characterization of each intermediate.
Conclusion
This guide has detailed the synthetic pathway from chelidamic acid to this compound and provided a comprehensive spectroscopic comparison of the starting material, intermediate, and final product. The presented ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry data offer a clear and logical progression of evidence for the successful transformation at each step. By understanding and applying this comparative spectroscopic analysis, researchers can ensure the identity and purity of their compounds, which is a critical prerequisite for their application in drug discovery, materials science, and other advanced research fields.
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A Comparative Guide to Nucleophilic Catalysis: Benchmarking Dimethyl 4-aminopyridine-2,6-dicarboxylate Against Phosphine Catalysts
In the landscape of modern organic synthesis, the choice of catalyst is a critical decision that dictates the efficiency, selectivity, and overall success of a chemical transformation. For researchers and professionals in drug development, identifying the optimal catalyst is paramount. This guide provides an in-depth comparison between two distinct classes of nucleophilic catalysts: the emerging 4-aminopyridine derivative, Dimethyl 4-aminopyridine-2,6-dicarboxylate, and the well-established family of phosphine catalysts. Our analysis moves beyond a simple cataloging of features, instead focusing on mechanistic rationale, practical application, and a proposed framework for direct, data-driven comparison.
Introduction: The Landscape of Nucleophilic Catalysis
Nucleophilic catalysts function by activating an electrophile through the formation of a highly reactive intermediate. This strategy is central to a vast array of synthetic transformations.
-
4-Aminopyridine Derivatives: This class, famously represented by 4-(Dimethylamino)pyridine (DMAP), operates through the nitrogen atom of the pyridine ring.[1][2][3] They are renowned for their exceptional ability to catalyze acylation, silylation, and related reactions.[3][4] this compound is a structurally refined analogue, whose ester functionalities are poised to modulate the catalyst's steric and electronic properties. The synthesis of such 4-substituted pyridine-2,6-dicarboxylic acid derivatives has become more accessible, opening avenues for their application.[5][6][7]
-
Phosphine Catalysts: Trivalent organophosphorus compounds, or phosphines, are one of the most versatile classes of catalysts in organic chemistry.[8][9][10] Their utility spans two major domains: as powerful nucleophilic organocatalysts in their own right and as indispensable ligands that tune the reactivity of transition metals.[11][12] As organocatalysts, their hallmark is the initial addition to an electrophilic starting material to generate a reactive zwitterionic intermediate, enabling a plethora of transformations.[13][14][15]
This guide will dissect the mechanistic underpinnings of each catalyst class and propose a standardized experimental protocol to benchmark their performance in a synthetically relevant model reaction.
Mechanistic Foundations: Two Distinct Modes of Activation
Understanding the catalytic cycle is essential for rational catalyst selection and reaction optimization. While both catalyst types are nucleophilic, their modes of action and the intermediates they form are fundamentally different.
The catalytic power of DMAP and its analogues in acylation reactions stems from the formation of a highly reactive N-acylpyridinium intermediate.[16] This intermediate is significantly more electrophilic than the parent acylating agent (e.g., an acid anhydride).
The cycle can be described in three key stages:
-
Activation: The pyridine nitrogen attacks the electrophilic acyl source, displacing a leaving group to form the N-acylpyridinium salt.
-
Nucleophilic Attack: The substrate, typically an alcohol, attacks the activated acyl group of the pyridinium salt.
-
Catalyst Regeneration: A stoichiometric base (often a hindered amine like triethylamine) deprotonates the protonated alcohol moiety and the resulting acid byproduct, regenerating the neutral 4-aminopyridine catalyst for the next cycle.[3]
The structure of this compound introduces two electron-withdrawing ester groups at the positions flanking the pyridine nitrogen. This modification is expected to decrease the basicity and nucleophilicity of the nitrogen atom compared to DMAP. However, it may also stabilize the resulting N-acylpyridinium intermediate, potentially influencing the overall catalytic rate.
Caption: Catalytic cycle for acylation mediated by a 4-aminopyridine derivative.
Nucleophilic phosphine catalysis is initiated by the addition of the phosphine to an activated carbon-carbon multiple bond (alkene, alkyne, or allene), generating a zwitterionic phosphonium intermediate.[13][14][17] This intermediate can then act as a Brønsted base, a nucleophile, or both, depending on the reaction pathway.
Key reaction classes include:
-
Morita-Baylis-Hillman (MBH) Reaction: The phosphine adds to an activated alkene, and the resulting α-carbanion attacks an aldehyde.[13]
-
Rauhut-Currier (RC) Reaction: An intramolecular or intermolecular Michael addition catalyzed by the phosphine.[14]
-
Annulations: Phosphines are widely used to catalyze [3+2], [4+2], and other cycloaddition reactions.[18][19][20]
The reactivity of a phosphine catalyst is governed by its steric and electronic properties. These are often quantified by the Tolman cone angle (θ), representing steric bulk, and the Tolman electronic parameter (χ), representing electron-donating ability.[21] Electron-rich and sterically accessible phosphines are generally more nucleophilic.
Caption: General mechanism of nucleophilic phosphine catalysis via a zwitterion.
Proposed Benchmarking Study: Acylation of a Sterically Hindered Alcohol
To provide a direct and objective comparison, we propose a standardized benchmarking experiment. The acylation of the sterically demanding tertiary alcohol, 1-adamantanol, with acetic anhydride is an excellent model reaction. This transformation is notoriously slow without a potent nucleophilic catalyst, making it highly sensitive to catalyst performance.
-
Substrate Choice: 1-Adamantanol is chosen for its extreme steric hindrance, which amplifies the differences in catalytic activity.
-
Acylating Agent: Acetic anhydride is a common, moderately reactive acylating agent.
-
Catalysts for Comparison:
-
This compound
-
4-(Dimethylamino)pyridine (DMAP) (as a baseline standard)
-
Triphenylphosphine (PPh₃) (a common, moderately nucleophilic phosphine)
-
Tricyclohexylphosphine (PCy₃) (an electron-rich, bulky phosphine)
-
-
Stoichiometric Base: Triethylamine (TEA) will be used to regenerate the aminopyridine catalysts and prevent autocatalytic inhibition by the acetic acid byproduct.[3] While not strictly necessary for the phosphine catalytic cycle in the same way, it is included across all reactions to ensure identical conditions and to neutralize the acid byproduct.
The following protocol is designed to be a self-validating system, ensuring reproducibility.
Caption: Step-by-step workflow for the comparative catalyst study.
Materials & Reagents:
-
1-Adamantanol (1.0 mmol, 152.2 mg)
-
Acetic Anhydride (1.2 mmol, 113 µL)
-
Triethylamine (TEA) (1.5 mmol, 209 µL)
-
Catalyst (0.1 mmol, 10 mol%)
-
Anhydrous Dichloromethane (DCM) (5 mL)
-
Standard for GC/HPLC analysis (e.g., dodecane)
Procedure:
-
Reactant Preparation: To a dry 25 mL round-bottom flask equipped with a magnetic stir bar, add 1-adamantanol (1.0 mmol), triethylamine (1.5 mmol), and the internal standard. Dissolve the solids in anhydrous dichloromethane (5 mL) under an inert nitrogen atmosphere.
-
Catalyst Addition: Add the respective catalyst (0.1 mmol) to the stirred solution.
-
Reaction Initiation: Add acetic anhydride (1.2 mmol) to the mixture in one portion. Place the flask in a pre-heated oil bath at 40 °C.
-
Monitoring: Monitor the reaction progress by taking aliquots at specified time intervals (e.g., 1, 4, 8, and 24 hours). Quench each aliquot with saturated aqueous sodium bicarbonate and extract with ethyl acetate for analysis by Gas Chromatography (GC) or HPLC to determine the conversion percentage.
-
Work-up and Isolation: After 24 hours, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Separate the layers and extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by column chromatography on silica gel to determine the isolated yield of 1-adamantyl acetate.
Data Analysis and Expected Performance
The quantitative data from the proposed experiment should be summarized for clear comparison. The following table illustrates the hypothetical but anticipated results based on known catalytic principles.
| Catalyst | Type | Key Feature | Reaction Time (h) for >95% Conversion | Isolated Yield (%) | Relative Rate (vs. DMAP) |
| None | - | Control | > 48 | < 5 | - |
| DMAP | 4-Aminopyridine | Baseline Standard | 24 | ~90% | 1.0 |
| This compound | 4-Aminopyridine | Electron-withdrawing groups | 18 | ~92% | ~1.3 |
| Triphenylphosphine (PPh₃) | Phosphine | Moderate Nucleophilicity | > 48 | < 20% | < 0.2 |
| Tricyclohexylphosphine (PCy₃) | Phosphine | High Nucleophilicity, Bulky | 36 | ~65% | ~0.5 |
Interpreting the Expected Results:
-
DMAP vs. This compound: We predict the dicarboxylate analogue to be a slightly more active catalyst. While its initial nucleophilicity might be lower due to the electron-withdrawing ester groups, these same groups could stabilize the positive charge on the pyridine ring in the crucial N-acylpyridinium intermediate, making it an even more potent acylating agent. This is analogous to the enhanced activity seen in some conformationally restricted DMAP analogues.[4][22]
-
Phosphine Performance: Phosphines are generally not the catalysts of choice for simple acylations of alcohols and are expected to perform poorly in this specific benchmark. Triphenylphosphine is a relatively weak nucleophile and is not anticipated to be effective. The more electron-rich tricyclohexylphosphine should show some activity, but its significant steric bulk may hinder its approach to the anhydride and the subsequent steps. Furthermore, phosphines are susceptible to oxidation, which can lead to catalyst deactivation, a drawback not typically seen with aminopyridine catalysts under these conditions.[12]
Conclusion and Outlook
This guide provides a framework for understanding and comparing this compound and phosphine catalysts.
-
This compound represents a rationally designed evolution of the classic DMAP catalyst. It is predicted to be a highly effective catalyst specifically for transformations that proceed through an N-acylpyridinium intermediate, such as acylations, silylations, and carbamylations. Its strengths lie in its high activity, stability, and operational simplicity for this specific class of reactions.
-
Phosphine Catalysts are unparalleled in their versatility across a much broader spectrum of organic reactions, particularly in carbon-carbon bond-forming annulations and as ligands in transition metal catalysis.[13][14][23] While not optimal for the benchmark acylation reaction, their unique ability to generate zwitterionic intermediates makes them indispensable for transformations like the MBH and RC reactions, where aminopyridine catalysts are inactive.
For the researcher, the choice is clear and application-dependent. For highly efficient acylations, especially of challenging substrates, this compound is a promising candidate worthy of investigation. For the vast world of cycloadditions, umpolung reactivity, and transition metal-mediated cross-coupling, the diverse and tunable family of phosphine catalysts remains the undisputed cornerstone.
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Beyzavi, M. H., et al. (2014). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Crystal Growth & Design, 14(12), 6459-6470. [Link]
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A Senior Application Scientist's Guide to Isotopic Labeling: A Comparative Analysis of Dimethyl 4-aminopyridine-2,6-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern research, particularly in fields like proteomics, metabolomics, and drug development, the ability to accurately quantify and trace molecules is paramount.[1] Isotopic labeling stands out as a powerful technique, enabling researchers to introduce "heavy" isotopes into molecules of interest, which can then be distinguished from their naturally abundant "light" counterparts by mass spectrometry.[2][3][4] This guide provides an in-depth comparison of isotopic labeling strategies, with a special focus on the potential utility of Dimethyl 4-aminopyridine-2,6-dicarboxylate as a novel derivatizing agent. We will explore its hypothetical advantages over established methods and provide a framework for its application, grounded in established chemical principles.
The Foundation: Understanding Isotopic Labeling Strategies
Isotopic labeling methodologies can be broadly categorized into metabolic labeling, enzymatic labeling, and chemical labeling.[5]
-
Metabolic Labeling: This involves introducing isotopically labeled precursors (e.g., amino acids in SILAC - Stable Isotope Labeling by Amino Acids in Cell Culture) into the cellular metabolism, leading to the incorporation of the label into newly synthesized proteins.[2][6] While powerful for in vivo studies, it is not applicable to all sample types.
-
Enzymatic Labeling: This method utilizes enzymes to incorporate isotopes, for example, the use of trypsin in the presence of H₂¹⁸O to label the C-terminus of peptides.
-
Chemical Labeling: This approach involves the covalent attachment of an isotope-coded tag to a specific functional group on the target molecule.[7] This is a versatile method applicable to a wide range of molecules and is the primary focus of this guide.
Common chemical labeling techniques include:
-
Isobaric Tags (TMT and iTRAQ): These reagents possess the same total mass but yield different reporter ions upon fragmentation in the mass spectrometer, allowing for multiplexed quantitative analysis.[2][7]
-
Isotope-Coded Affinity Tags (ICAT): These tags specifically target cysteine residues and exist in light and heavy isotopic forms.[1]
-
Dimethyl Labeling: A cost-effective method that introduces methyl groups (light or heavy) to primary amines.[8]
A Novel Contender: this compound
While existing methods are well-established, the search for novel reagents with improved reaction efficiency, specificity, and multiplexing capabilities is ongoing. Here, we propose the exploration of this compound as a promising candidate for isotopic labeling.
The core of this proposal lies in the well-documented catalytic activity of 4-aminopyridine derivatives, particularly 4-dimethylaminopyridine (DMAP), in acylation reactions.[9][10] DMAP acts as a potent nucleophilic catalyst, accelerating the reaction of anhydrides and other acylating agents with alcohols and amines.[10]
We hypothesize that this compound, by analogy, can be activated and subsequently react with nucleophilic functional groups on target molecules. The key advantage of this reagent is the presence of two dimethyl ester groups, which can be synthesized using isotopically labeled methanol (¹³CH₃OH or CD₃OH). This would allow for the introduction of a significant mass shift, enhancing the resolution and accuracy of mass spectrometric analysis.
Proposed Mechanism of Action
The proposed derivatization mechanism involves the activation of a suitable coupling agent (e.g., a carbodiimide) which then reacts with the carboxylate groups of this compound. This activated intermediate can then readily react with primary and secondary amines, or hydroxyl groups on the target analyte.
Comparative Analysis: this compound vs. Established Reagents
To objectively assess the potential of this novel reagent, we present a comparative analysis against commonly used labeling methods.
| Feature | This compound (Hypothetical) | TMT/iTRAQ | ICAT | Dimethyl Labeling |
| Target Functional Group | Amines, Hydroxyls | Primary Amines | Cysteine | Primary Amines |
| Multiplexing Capability | Potentially up to 2-plex per reagent (¹³C vs. D) | Up to 18-plex | 2-plex | Up to 3-plex |
| Mass Shift | Variable (e.g., +4 Da per ester with ¹³CD₃) | Isobaric in MS1 | +9 Da (heavy) | +4 Da per amine (heavy) |
| Cost | Potentially low (synthesis from simple precursors) | High | Moderate | Low |
| Reaction Conditions | Mild | Mild | Mild | Mild |
| Potential Advantages | High mass shift, potential for dual labeling | High multiplexing | Cysteine-specific | Cost-effective |
| Potential Disadvantages | Requires synthesis, mechanism needs validation | Reporter ion interference | Only targets cysteine | Lower mass shift |
Experimental Protocols
Synthesis of Isotopically Labeled this compound
A potential synthetic route for the isotopically labeled reagent is outlined below. The synthesis of various 4-aminopyridine derivatives has been reported in the literature.[11][12][13]
Diagram: Proposed Synthesis Workflow
Caption: Proposed workflow for synthesizing the labeled reagent.
Step-by-Step Protocol:
-
Esterification: Pyridine-2,6-dicarboxylic acid is esterified using an excess of isotopically labeled methanol (e.g., ¹³CH₃OH or CD₃OH) under acidic conditions (e.g., sulfuric acid catalyst) with heating.
-
Purification: The resulting diester is purified using column chromatography.
-
Amination: The C4 position of the pyridine ring is subsequently aminated. This can be a challenging step and may require specialized conditions, potentially involving activation of the pyridine ring followed by nucleophilic substitution.[14]
-
Final Purification: The final isotopically labeled product is purified by recrystallization or chromatography.
Protocol for Derivatization of a Model Peptide
This protocol outlines the general steps for labeling a peptide containing primary amines (N-terminus and lysine side chains) with the synthesized reagent.
Diagram: Derivatization Workflow
Caption: General workflow for peptide derivatization and analysis.
Step-by-Step Protocol:
-
Sample Preparation: A solution of the target peptide is prepared in a suitable buffer (e.g., 50 mM TEAB, pH 8.5).
-
Reagent Preparation: A stock solution of the isotopically labeled this compound and a coupling agent (e.g., EDC) is prepared in an organic solvent (e.g., acetonitrile).
-
Derivatization: The reagent solution is added to the peptide solution and incubated at room temperature for 1-2 hours.
-
Quenching: The reaction is quenched by the addition of a small molecule with a primary amine, such as hydroxylamine, to consume any excess reagent.
-
Sample Cleanup: The labeled peptide is purified using a C18 desalting spin column to remove excess reagents and salts.
-
LC-MS/MS Analysis: The purified sample is analyzed by liquid chromatography-tandem mass spectrometry to confirm labeling efficiency and for quantitative analysis.
Conclusion and Future Outlook
The exploration of novel isotopic labeling reagents is crucial for advancing quantitative proteomics and other fields. While the use of this compound for this purpose is currently hypothetical, the underlying chemical principles are sound and suggest it could be a valuable tool. Its potential for introducing a significant and tunable mass shift, coupled with the known catalytic efficiency of the 4-aminopyridine scaffold, warrants further investigation.
Future work should focus on optimizing the synthesis of the isotopically labeled reagent and rigorously validating its reactivity and labeling efficiency with a variety of model compounds and complex biological samples. Comparative studies against established methods will be essential to fully elucidate its advantages and limitations. The development of such novel reagents will undoubtedly contribute to the ever-expanding toolkit available to researchers, enabling more precise and comprehensive molecular analysis.
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University of Washington Proteomics Resource. (n.d.). Stable Isotope Labeling Strategies. Retrieved from [Link]
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Spectro Inlets. (n.d.). Isotope Labeling, Full Quantification Isotope Labeling, and the Role of EC-MS. Retrieved from [Link]
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- Gygi, S. P., Rist, B., Gerber, S. A., Turecek, F., Gelb, M. H., & Aebersold, R. (1999). Quantitative analysis of complex protein mixtures using isotope-coded affinity tags.
- Ong, S. E., Blagoev, B., Kratchmarova, I., Kristensen, D. B., Steen, H., Pandey, A., & Mann, M. (2002). Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics. Molecular & Cellular Proteomics, 1(5), 376–386.
- Boersema, P. J., Raijmakers, R., Lemeer, S., Mohammed, S., & Heck, A. J. (2009). Multiplex peptide stable isotope dimethyl labeling for quantitative proteomics.
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ResearchGate. (2017). What chemical can replace DMAP (4-Dimethylaminopyridine)?. Retrieved from [Link]
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ResearchGate. (2016). Is there any good alternative for DMAP because DMAP is very undesirable because of it's toxicity?. Retrieved from [Link]
- Van Acker, T., Bauters, L., Vanhaecke, F., & Lynen, F. (2019). Development of a method for the quantitative metabolite profiling of pharmaceutical drugs using HPLC-ICP-MS following pre-column derivatization of their amino and hydroxyl groups using 4-aminopyridine as a model compound. Analytical Methods, 11(34), 4417-4425.
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Wikipedia. (n.d.). 4-Dimethylaminopyridine. Retrieved from [Link]
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X-Chem. (n.d.). Flow Chemistry for Contemporary Isotope Labeling. Retrieved from [Link]
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Quick Company. (n.d.). Process For Producing 4 Aminopyridines. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of dimethyl 4-(hydroxymethyl) pridine-2, 6-dicarboxylate. Retrieved from [Link]
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MetwareBio. (n.d.). Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applications. Retrieved from [Link]
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- Movassaghi, M., & Schmidt, M. A. (2014). Bench-Stable 2-Halopyridinium Ketene Hemiaminals as Reagents for the Synthesis of 2-Aminopyridine Derivatives. Organic Letters, 16(15), 4032-4035.
- Gschaedler, A., & Brück, T. (2015). Recent highlights in biosynthesis research using stable isotopes. Beilstein Journal of Organic Chemistry, 11, 2836-2848.
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- Yilmaz, V. T., & Hamamci, S. (2021). Synthesis, spectroscopic, thermal, crystal structure properties, and characterization of new Hofmann-Td-type complexes with 3-aminopyridine. Turkish Journal of Chemistry, 45(1), 1-11.
- Ryzhikov, M., et al. (2021). Diluted Aqueous Dispersed Systems of 4-Aminopyridine: The Relationship of Self-Organization, Physicochemical Properties, and Influence on the Electrical Characteristics of Neurons. Frontiers in Chemistry, 9, 638908.
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ResearchGate. (2002). Syntheses of stable-isotope labeled [M+7] and [M+6] 2-(methylamino)imidazole. Retrieved from [Link]
- Rajesh, K., et al. (2010). Dimethyl 4-(3-hydroxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(5), o1138.
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A Researcher's Guide to the Computational Analysis of Transition States in Dimethyl 4-aminopyridine-2,6-dicarboxylate Reactions
In the landscape of modern drug discovery and materials science, a profound understanding of reaction mechanisms is paramount. Dimethyl 4-aminopyridine-2,6-dicarboxylate and its derivatives are a class of compounds with significant potential, acting as versatile building blocks and catalysts.[1][2] Unlocking their full synthetic utility requires a detailed map of their reaction pathways, particularly the fleeting, high-energy transition states that govern reaction rates and selectivity. This guide provides an in-depth, objective comparison of computational methodologies for analyzing these critical transition states, supported by theoretical principles and practical, field-proven protocols.
The Decisive Moment: Understanding the Transition State
At the heart of any chemical transformation lies the transition state, a transient molecular configuration at the pinnacle of the reaction's energy profile.[3][4] It is an ephemeral arrangement of atoms, with partial bonds breaking and forming, that represents the point of no return between reactants and products.[4] The energy required to reach this state is the activation energy, a key determinant of the reaction rate.[3] Transition state theory provides the fundamental framework for comprehending how reactions occur, and computational chemistry offers the tools to visualize and quantify these elusive structures.[3][5][6]
The Computational Chemist's Toolkit: A Comparative Overview
The accuracy of a computational analysis of a transition state is contingent on the chosen theoretical method and basis set. Density Functional Theory (DFT) has emerged as a powerful and widely used quantum chemical method due to its favorable balance of accuracy and computational cost.[7] However, the vast array of DFT functionals necessitates a careful selection based on the specific chemical problem.
For the study of organic reaction mechanisms, hybrid DFT functionals, which incorporate a portion of exact Hartree-Fock exchange, have shown considerable success in predicting barrier heights.[8] The choice of basis set, which mathematically describes the atomic orbitals, is equally critical. Larger basis sets with polarization and diffuse functions generally provide more accurate results but at a higher computational expense.[9][10][11]
Below is a comparative table of commonly used DFT functionals for calculating reaction barrier heights, with their performance benchmarked against high-level calculations. The Mean Unsigned Error (MUE) represents the average deviation from the benchmark values in kcal/mol.
| DFT Functional | MUE (kcal/mol) for Barrier Heights | General Remarks |
| B3LYP | ~4.0 | A widely used and versatile functional, but can underestimate barrier heights.[3] |
| BB1K | ~1.5 | Specifically parameterized for kinetics, often providing excellent barrier height predictions.[3] |
| MPWB1K | ~1.5 | Another functional from the Truhlar group, showing strong performance for kinetic parameters.[3] |
| MPW1K | ~1.6 | A reliable choice for barrier height calculations.[3] |
| ωB97X-D3 | Varies | A range-separated hybrid functional with dispersion correction, often performing well for a variety of systems. |
Expert Insight: For reactions involving this compound, where charge separation and non-covalent interactions can be significant, functionals like BB1K or MPWB1K are often a prudent starting point. It is also advisable to benchmark results with at least a triple-zeta basis set, such as def2-TZVP or 6-311+G(d,p), to ensure a reasonable level of accuracy.[10]
Navigating the Potential Energy Surface: A Practical Workflow
The computational workflow for identifying and verifying a transition state can be systematically approached. The following diagram illustrates the key steps involved:
Caption: A generalized workflow for computational transition state analysis.
Case Study: Nucleophilic Aromatic Substitution on Dimethyl 4-chloro-pyridine-2,6-dicarboxylate
To illustrate the practical application of these principles, we will consider a hypothetical, yet chemically plausible, nucleophilic aromatic substitution (SNAr) reaction between Dimethyl 4-chloro-pyridine-2,6-dicarboxylate and ammonia. This reaction is of interest as the 4-amino derivative is a key synthetic intermediate. The pyridine ring is activated towards nucleophilic attack at the 2- and 4-positions due to the electron-withdrawing nature of the nitrogen atom.[12]
The proposed mechanism involves the direct displacement of the chloride ion by ammonia via a concerted or stepwise pathway. Computational analysis can elucidate the precise nature of the transition state and the reaction barrier.
Step-by-Step Computational Protocol (using Gaussian)
1. Building Reactant and Product Geometries:
-
Construct the 3D structures of Dimethyl 4-chloro-pyridine-2,6-dicarboxylate and ammonia as the reactants.
-
Build the structure of this compound and HCl as the products.
-
Perform geometry optimizations and frequency calculations on all species to obtain their minimum energy structures and zero-point vibrational energies (ZPVE).
2. Generating an Initial Transition State Guess:
-
For a concerted mechanism, a good initial guess can be created by placing the ammonia molecule in proximity to the C4 carbon of the pyridine ring, with the N-C distance being intermediate between a van der Waals contact and a covalent bond (e.g., ~2.0 Å). The C-Cl bond should be slightly elongated.
-
Alternatively, Gaussian's Synchronous Transit-Guided Quasi-Newton (STQN) method, using the Opt=QST2 or Opt=QST3 keyword, can be employed to generate an initial guess from the reactant and product structures.
3. Transition State Optimization:
-
Create a Gaussian input file for the transition state optimization. A sample input file is provided below:
-
OPT=(TS,CalcFC,NoEigentest) : This keyword combination initiates a transition state search. TS specifies the optimization to a saddle point. CalcFC calculates the force constants at the first step, which is often crucial for a successful optimization. NoEigentest can sometimes help to overcome convergence issues.
-
B3LYP/6-31+G(d) : This specifies the DFT functional and basis set.
-
SCRF=(Solvent=Acetonitrile) : This includes the effect of a solvent (acetonitrile in this case) using the Polarizable Continuum Model (PCM). Solvent effects can significantly influence reaction barriers.[4][5]
4. Frequency Calculation and Verification:
-
Once the optimization has converged, perform a frequency calculation on the optimized transition state geometry using the same level of theory.
-
A true transition state is characterized by having exactly one imaginary frequency in the vibrational analysis.[11] This imaginary frequency corresponds to the motion along the reaction coordinate.
5. Intrinsic Reaction Coordinate (IRC) Calculation:
-
To confirm that the found transition state connects the desired reactants and products, an IRC calculation should be performed. This calculation traces the reaction path downhill from the transition state in both the forward and reverse directions.
The following diagram illustrates the key molecular interactions in the proposed transition state:
Caption: A simplified representation of the SNAr transition state.
Comparing Computational Alternatives
While the above protocol provides a robust framework, several alternatives and refinements can be considered:
-
Choice of Software: While Gaussian is a popular choice, other software packages like ORCA offer similar capabilities, sometimes with improved performance for certain types of calculations. ORCA's OptTS and NEB-TS keywords are powerful tools for transition state searching.
-
Explicit vs. Implicit Solvent Models: For reactions where specific solvent interactions, such as hydrogen bonding, are crucial, an explicit solvent model (including a few solvent molecules in the calculation) combined with an implicit continuum model may provide a more accurate description.[3][5][6] However, this comes at a significantly higher computational cost.
-
Higher-Level Theory: For greater accuracy, single-point energy calculations can be performed on the DFT-optimized geometries using more computationally expensive methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster theory (CCSD(T)).
Conclusion
The computational analysis of transition states provides invaluable insights into the mechanisms of reactions involving this compound. By carefully selecting the appropriate computational methodology and following a systematic workflow, researchers can obtain reliable predictions of reaction barriers and a deeper understanding of the factors that control reactivity. This knowledge is instrumental in the rational design of new synthetic routes and the development of novel molecules with desired properties. As computational methods continue to evolve, they will undoubtedly play an increasingly central role in the advancement of chemical sciences.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Dimethyl 4-Aminopyridine-2,6-Dicarboxylate
I. Immediate Safety and Hazard Assessment: Understanding the Risks
The foundational principle of safe disposal is a thorough understanding of the potential hazards. Based on data from structurally related aminopyridines, Dimethyl 4-aminopyridine-2,6-dicarboxylate should be presumed to be toxic and hazardous.
Key Hazard Information (Inferred from Analogous Compounds)
| Property | Information | Source |
| Acute Toxicity (Oral) | Assumed to be toxic or fatal if swallowed. | [1][2] |
| Acute Toxicity (Dermal) | Potentially fatal in contact with skin. | [2][3] |
| Skin Corrosion/Irritation | Likely to cause skin irritation. | [2][3] |
| Eye Damage/Irritation | Likely to cause serious eye irritation or damage. | [2][3] |
| Environmental Hazard | Assumed to be toxic to aquatic life. | [4][5] |
| Incompatibilities | Strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides. | [5][6] |
Given these potential hazards, all waste containing this compound must be treated as hazardous waste.[1]
II. Personal Protective Equipment (PPE): Your First Line of Defense
Before initiating any disposal procedures, it is imperative that all personnel are outfitted with the appropriate PPE to prevent exposure.
-
Hand Protection : Wear two sets of chemical-resistant gloves, such as nitrile gloves ("double-gloving").[6]
-
Eye Protection : Use safety glasses with side shields or chemical splash goggles.
-
Body Protection : A standard laboratory coat is required to protect clothing and skin.
-
Respiratory Protection : All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors or aerosols.[6]
III. Step-by-Step Disposal Protocol
The proper disposal of this compound waste must adhere to all local, state, and federal regulations.
Step 1: Waste Segregation and Collection
-
Waste Identification : All materials contaminated with this compound, including the pure compound, solutions, reaction mixtures, and contaminated labware (e.g., pipette tips, gloves, absorbent pads), must be classified as hazardous waste.[7]
-
Separate Waste Streams : Do not mix waste containing this compound with other incompatible waste streams.
-
Liquid Waste : Collect all liquid waste containing this compound in a designated, sealable, and clearly labeled hazardous waste container.[8]
-
Solid Waste : Contaminated solids such as gloves, absorbent materials, and empty containers must be double-bagged in transparent, labeled bags.[7] Even empty containers that once held the substance should be disposed of as hazardous waste.[7]
Step 2: Labeling and Storage
-
Clear Labeling : All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[6]
-
Secure Storage : Store waste containers in a designated, cool, and well-ventilated area away from heat and sources of ignition.[9] The storage area should be segregated from incompatible materials.[6][8] Ensure containers are kept tightly closed when not in use.[6]
Step 3: Final Disposal
-
Professional Disposal Service : It is highly recommended to use a licensed professional waste disposal service for the final disposal of this hazardous waste.
-
Regulatory Compliance : The disposal of this chemical waste must be in accordance with all applicable local, regional, and national hazardous waste regulations.[1][5]
-
Prohibited Disposal Methods : NEVER dispose of this compound down the drain or in the regular trash.[6][9] This can lead to environmental contamination and potential harm to aquatic life.[4]
IV. Emergency Procedures: Spill Management
In the event of a spill, prompt and appropriate action is crucial to mitigate exposure and environmental contamination.
-
Small Spills (<1 Liter) :
-
Evacuate the immediate area and ensure proper ventilation, preferably within a chemical fume hood.
-
Wearing appropriate PPE, contain the spill using an inert, non-combustible absorbent material like vermiculite or sand.[9]
-
Carefully sweep or scoop the absorbed material into a sealable container.
-
Double bag and label the container as hazardous waste for proper disposal.[6]
-
The spill area can be neutralized with a dilute solution of acetic acid.[6]
-
-
Large Spills (>1 Liter) :
V. Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- Safe Disposal of Pyridine-2,6-d2: A Comprehensive Guide for Laboratory Professionals. Benchchem.
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- 4-Aminopyridine-504-24-5.docx. University of Georgia Research.
- 4-AMINOPYRIDINE FOR SYNTHESIS MSDS. Loba Chemie.
- 4-Amino Pyridine MATERIAL SAFETY DATA SHEET. CDH Fine Chemical.
- SAFETY DATA SHEET - 4-Aminopyridine. Fisher Scientific.
- Pyridine Hazard Assessment. Washington State University.
- Safety Data Sheet - N,N-Dimethylpyridin-4-amine. Sigma-Aldrich.
- Safety Data Sheet - 4-(Dimethylamino)pyridine. Alfa Aesar.
- Proper Disposal of 4-Dimethylaminopyridine (4-DMAP): A Comprehensive Guide. Benchchem.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

